molecular formula C10H8Cl2O3 B132580 4-(2,3-Dichlorophenyl)-4-oxobutanoic acid CAS No. 32003-41-1

4-(2,3-Dichlorophenyl)-4-oxobutanoic acid

Cat. No.: B132580
CAS No.: 32003-41-1
M. Wt: 247.07 g/mol
InChI Key: ZDPLPJUODUTOIR-UHFFFAOYSA-N
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Description

4-(2,3-Dichlorophenyl)-4-oxobutanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C10H8Cl2O3 and its molecular weight is 247.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2,3-dichlorophenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2O3/c11-7-3-1-2-6(10(7)12)8(13)4-5-9(14)15/h1-3H,4-5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDPLPJUODUTOIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40563260
Record name 4-(2,3-Dichlorophenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40563260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32003-41-1
Record name 4-(2,3-Dichlorophenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40563260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Biological Activity of 4-(2,3-Dichlorophenyl)-4-oxobutanoic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(2,3-Dichlorophenyl)-4-oxobutanoic acid is a keto acid with a dichlorinated phenyl ring. While its primary documented role is as a chemical intermediate, its structural motifs are present in various biologically active molecules. This guide synthesizes the available chemical information for this compound and delves into the known biological activities of structurally similar compounds to infer its potential pharmacological profile.

Chemical and Physical Properties of this compound

Limited data is available for the specific physicochemical properties of this compound. The table below summarizes the available information.

PropertyValueSource
CAS Number 32003-41-1[1]
Molecular Formula C₁₀H₈Cl₂O₃[1]
Molecular Weight 247.07 g/mol [1]
Synonyms 4-(2,3-DICHLOROPHENYL)-4-OXOBUTYRIC ACID, 3-(2,3-Dichlorobenzoyl)-propionic Acid[1][2]
Purity Available in various purities (e.g., 95+%, 97%, 99%)[1][2]

Synthesis

The synthesis of 4-aryl-4-oxobutanoic acids is often achieved through Friedel-Crafts acylation.[3] For this compound, this would typically involve the reaction of 1,2-dichlorobenzene with succinic anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Generalized Experimental Protocol for Friedel-Crafts Acylation:
  • To a cooled and stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., nitrobenzene or carbon disulfide), add succinic anhydride.

  • Slowly add 1,2-dichlorobenzene to the mixture, maintaining a low temperature.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 50-60 °C) for several hours.

  • Pour the reaction mixture onto crushed ice and acidify with concentrated hydrochloric acid.

  • The resulting precipitate, the crude this compound, is then filtered, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Biological Activity of Structurally Related Compounds

Due to the absence of direct biological data for this compound, this section focuses on the activities of its structural analogs. These findings may provide insights into the potential biological profile of the target compound.

Anti-inflammatory and Immunomodulatory Activity

A structurally related compound, 4-(2',4'-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoic acid (flobufen) , and its derivative 4-(2',4'-difluorobiphenyl-4-yl)-2-methylbutyric acid (deoxoflobufen) , have demonstrated significant anti-inflammatory, antiarthritic, and immunomodulatory effects.[4] These compounds were evaluated in various in vivo and in vitro models, including:

  • Carrageenan-induced acute inflammation

  • Adjuvant arthritis

  • Inhibition of leukotriene B4 (LTB4) production[4]

  • Graft versus host reaction (GVHR)

  • Antibody production against ovalbumin

  • Thioglycollate-induced peritoneal exudate formation

  • Phagocytosis of thioglycollate-stimulated mouse peritoneal macrophages

Deoxoflobufen showed comparable anti-inflammatory and antiarthritic effects to flobufen but with lower toxicity and stronger immunomodulating properties.[4]

Antimicrobial and Antifungal Activity

The synthesis of new heterocyclic compounds from 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)-butanoic acid has been reported, with some of the resulting molecules showing antimicrobial and antifungal activities.[5] This suggests that the 4-aryl-4-oxobutanoic acid scaffold can be a precursor for compounds with antimicrobial properties.

Analgesic Activity

Derivatives of substituted 4-aryl-2-methylenehydrazino-4-oxobut-2-enoic acids have been synthesized and shown to exhibit moderate anti-inflammatory, analgesic, and antimicrobial activity.[6]

Hypothetical Signaling Pathway and Mechanism of Action

Based on the known activity of the related compound flobufen, a potential mechanism of action for a biologically active 4-aryl-4-oxobutanoic acid could involve the inhibition of the leukotriene biosynthesis pathway.[7] Leukotriene B4 (LTB4) is a potent lipid mediator of inflammation. Inhibition of enzymes in this pathway, such as 5-lipoxygenase (5-LOX), would lead to reduced LTB4 levels and a subsequent anti-inflammatory effect.

hypothetical_pathway Arachidonic_Acid Arachidonic_Acid 5-LOX 5-Lipoxygenase (Potential Target) Arachidonic_Acid->5-LOX Leukotriene_A4 Leukotriene_A4 5-LOX->Leukotriene_A4 LTA4_Hydrolase LTA4 Hydrolase Leukotriene_A4->LTA4_Hydrolase Leukotriene_B4 Leukotriene_B4 LTA4_Hydrolase->Leukotriene_B4 Inflammation Inflammation Leukotriene_B4->Inflammation Inhibitor 4-(Aryl)-4-oxobutanoic Acid Derivative Inhibitor->5-LOX

Caption: Hypothetical inhibition of the Leukotriene B4 (LTB4) inflammatory pathway.

Proposed Research Workflow for Biological Activity Screening

For a novel compound like this compound, a systematic approach is necessary to determine its biological activity. The following workflow outlines a potential screening cascade.

workflow cluster_0 Initial Screening cluster_1 Hit Validation & Lead Identification cluster_2 Mechanism of Action Studies cluster_3 In Vivo Testing Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Primary_Screening Primary Target-Based or Phenotypic Screens Cytotoxicity->Primary_Screening Dose_Response Dose-Response Studies (IC50 / EC50 Determination) Primary_Screening->Dose_Response Secondary_Assays Secondary & Orthogonal Assays Dose_Response->Secondary_Assays SAR Structure-Activity Relationship (SAR) Studies Secondary_Assays->SAR Target_ID Target Identification & Validation SAR->Target_ID Pathway_Analysis Signaling Pathway Analysis Target_ID->Pathway_Analysis Animal_Models Disease-Relevant Animal Models Pathway_Analysis->Animal_Models

Caption: A generalized workflow for determining the biological activity of a novel chemical entity.

Conclusion

While direct evidence for the biological activity of this compound is currently lacking in scientific literature, the documented anti-inflammatory, immunomodulatory, analgesic, and antimicrobial activities of its structural analogs suggest that this chemical scaffold is of interest for further pharmacological investigation. Future research focusing on the screening of this compound in relevant biological assays is warranted to elucidate its potential therapeutic applications. The provided hypothetical workflow and signaling pathway offer a foundational framework for such exploratory studies.

References

An In-depth Technical Guide to 4-(2,3-Dichlorophenyl)-4-oxobutanoic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2,3-Dichlorophenyl)-4-oxobutanoic acid, with the Chemical Abstracts Service (CAS) registry number 32003-41-1, is a halogenated aromatic keto-carboxylic acid. While specific research on this particular isomer is limited in publicly available literature, its chemical scaffold, 4-aryl-4-oxobutanoic acid, is of significant interest in medicinal chemistry. Compounds of this class are recognized as valuable intermediates in the synthesis of various heterocyclic systems and have shown potential as modulators of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. [1][2][3]This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential biological activities of this compound, drawing upon data from structurally related analogs to provide a representative profile due to the absence of specific data for the target compound.

Physicochemical Properties

PropertyValue (for this compound)Value (for 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid)
CAS Number 32003-41-150597-19-8
Molecular Formula C₁₀H₈Cl₂O₃C₁₀H₈Cl₂O₃
Molecular Weight 247.07 g/mol 247.07 g/mol
Topological Polar Surface Area 54.37 ŲNot available
LogP (Computed) 3.04Not available
Hydrogen Bond Donors 1Not available
Hydrogen Bond Acceptors 2Not available
Rotatable Bonds 4Not available

Synthesis

The primary route for the synthesis of 4-aryl-4-oxobutanoic acids is the Friedel-Crafts acylation of an aromatic compound with succinic anhydride. [1]For this compound, this involves the reaction of 1,2-dichlorobenzene with succinic anhydride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride.

Experimental Protocol: Representative Synthesis of a 4-(Dichlorophenyl)-4-oxobutanoic Acid Analog

The following protocol describes a general method for the synthesis of 4-(2,4-dichlorophenyl)-4-oxobutanoic acid, which can be adapted for the 2,3-dichloro isomer.

Materials:

  • 1,3-Dichlorobenzene

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Ethyl acetate

  • Hexane

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), a suspension of anhydrous aluminum chloride (2.2 molar equivalents) in anhydrous dichloromethane is prepared under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reactants: A solution of succinic anhydride (1.0 molar equivalent) and 1,3-dichlorobenzene (1.0 molar equivalent) in anhydrous dichloromethane is added dropwise to the stirred suspension of aluminum chloride at a temperature maintained between 0 and 5 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).

  • Workup: The reaction mixture is carefully poured into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Recrystallization: The crude 4-(2,4-Dichlorophenyl)-4-oxobutanoic acid is purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexane, to afford the final product as a crystalline solid.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Reactant1 1,2-Dichlorobenzene Reaction Friedel-Crafts Acylation in Dichloromethane Reactant1->Reaction Reactant2 Succinic Anhydride Reactant2->Reaction Catalyst Anhydrous AlCl3 Catalyst->Reaction Workup Aqueous HCl Workup Reaction->Workup Decomposition of complex Purification Recrystallization Workup->Purification Crude Product Product 4-(2,3-Dichlorophenyl)- 4-oxobutanoic Acid Purification->Product Pure Product GABA_A_Signaling cluster_receptor GABA-A Receptor cluster_cellular_response Cellular Response GABA_R GABA-A Receptor (Ligand-gated Cl- channel) Cl_Influx Increased Cl- Influx GABA_R->Cl_Influx Channel Opening GABA GABA GABA->GABA_R Binds Modulator 4-Aryl-4-oxobutanoic Acid (Hypothetical Modulator) Modulator->GABA_R Allosterically Modulates Hyperpolarization Membrane Hyperpolarization Cl_Influx->Hyperpolarization Inhibition Decreased Neuronal Excitability Hyperpolarization->Inhibition

References

An In-depth Technical Guide to 4-(2,3-Dichlorophenyl)-4-oxobutanoic Acid: From Discovery to its Role as a Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(2,3-Dichlorophenyl)-4-oxobutanoic acid, a crucial intermediate in the synthesis of the atypical antipsychotic drug Aripiprazole. While not extensively studied for its own biological activity, its history and significance are intrinsically linked to the development of this important therapeutic agent. This document details its synthesis, physicochemical properties, and its pivotal role in the manufacturing of Aripiprazole.

Discovery and History

The discovery of this compound is not documented as a standalone event but is closely tied to the development of the antipsychotic drug Aripiprazole by Otsuka Pharmaceutical in the late 1980s and early 1990s.[1][2] Aripiprazole, known for its unique mechanism of action as a dopamine D2 partial agonist, required a specific chemical scaffold, and this compound emerged as a key building block in its multi-step synthesis.[3][4][5] Its importance lies in providing the dichlorophenyl-oxobutanoic acid moiety, which is later modified to form a part of the final drug structure. The initial patents for Aripiprazole implicitly describe the pathway involving this intermediate, solidifying its place in the history of this significant pharmaceutical.[6]

Physicochemical Properties

A comprehensive summary of the known physicochemical properties of this compound is presented below. It is important to note that many of these values are computationally predicted.

PropertyValueSource
CAS Number 32003-41-1[7]
Molecular Formula C₁₀H₈Cl₂O₃[7]
Molecular Weight 247.07 g/mol [7]
Topological Polar Surface Area (TPSA) 54.37 Ų[7]
logP (Octanol-Water Partition Coefficient) 3.0409[7]
Hydrogen Bond Donors 1[7]
Hydrogen Bond Acceptors 2[7]
Rotatable Bonds 4[7]

Synthesis and Experimental Protocols

The primary and most industrially viable method for the synthesis of this compound is the Friedel-Crafts acylation of 1,2-dichlorobenzene with succinic anhydride.

General Experimental Protocol: Friedel-Crafts Acylation

This protocol outlines the general steps for the synthesis of this compound.

Materials and Reagents:

  • 1,2-Dichlorobenzene

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM) or other suitable inert solvent

  • Hydrochloric acid (HCl)

  • Ice

  • Water

  • Anhydrous sodium sulfate

  • Ethyl acetate and hexane (for recrystallization)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas evolved), a suspension of anhydrous aluminum chloride in dichloromethane is prepared under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reactants: A solution of succinic anhydride and 1,2-dichlorobenzene in dichloromethane is added dropwise to the stirred suspension of aluminum chloride at a controlled temperature, typically between 0 and 5 °C.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: The reaction mixture is carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This step decomposes the aluminum chloride complex of the product.

  • Extraction and Washing: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic extracts are washed sequentially with water, a saturated sodium bicarbonate solution (to remove any unreacted succinic acid), and finally with brine.

  • Drying and Solvent Removal: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound is then purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexane, to afford the final product as a crystalline solid.

Role in Pharmaceutical Synthesis and Logical Relationships

As established, this compound's primary significance is its role as a key intermediate in the synthesis of Aripiprazole. The following diagrams illustrate the synthetic workflow and its position in the overall pathway to the final active pharmaceutical ingredient (API).

Synthesis_Workflow Reactants 1,2-Dichlorobenzene & Succinic Anhydride Reaction Friedel-Crafts Acylation Reactants->Reaction Intermediate 4-(2,3-Dichlorophenyl) -4-oxobutanoic acid Reaction->Intermediate Further_Steps Multi-step Conversion Intermediate->Further_Steps API Aripiprazole Further_Steps->API

Figure 1: Simplified workflow for the synthesis of Aripiprazole.

The following diagram provides a more detailed, though still generalized, representation of the synthetic pathway from this compound to Aripiprazole. The intermediate undergoes several transformations, including reduction of the ketone and subsequent reactions to build the piperazine and butoxy linker functionalities.

Aripiprazole_Synthesis_Pathway cluster_start Synthesis of Intermediate cluster_modification Intermediate Modification cluster_final Final Assembly Start 1,2-Dichlorobenzene + Succinic Anhydride FC_Acylation Friedel-Crafts Acylation (AlCl3) Start->FC_Acylation Intermediate 4-(2,3-Dichlorophenyl) -4-oxobutanoic acid FC_Acylation->Intermediate Reduction Ketone Reduction Intermediate->Reduction Cyclization Lactonization Reduction->Cyclization Piperazine_Formation Reaction with 1-(2,3-dichlorophenyl)piperazine Cyclization->Piperazine_Formation Coupling Coupling with 7-hydroxy-3,4-dihydroquinolin-2-one derivative Piperazine_Formation->Coupling Aripiprazole Aripiprazole Coupling->Aripiprazole

Figure 2: Key stages in the synthesis of Aripiprazole.

Conclusion

This compound stands as a testament to the often-unseen but critical role of chemical intermediates in the development of life-changing pharmaceuticals. While it may not possess intrinsic therapeutic properties that have been explored in the public domain, its identity is firmly cemented in the history of medicinal chemistry as an indispensable precursor to the atypical antipsychotic Aripiprazole. A thorough understanding of its synthesis and properties is paramount for chemists and researchers involved in the manufacturing and development of this important drug. The methodologies outlined in this guide provide a foundational understanding for professionals in the field of drug development and organic synthesis.

References

The Pivotal Role of 4-(2,3-Dichlorophenyl)-4-oxobutanoic Acid in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Versatile Scaffold for the Development of Novel Therapeutics

For Immediate Release

[City, State] – [Date] – 4-(2,3-Dichlorophenyl)-4-oxobutanoic acid, a synthetically accessible keto-acid, has emerged as a significant building block in medicinal chemistry. Its unique structural features and chemical reactivity have positioned it as a valuable starting material for the synthesis of a diverse array of heterocyclic compounds with promising therapeutic potential. This technical guide provides a comprehensive overview of the synthesis, derivatization, and biological evaluation of compounds originating from this versatile scaffold, with a focus on their applications in antimicrobial, anti-inflammatory, and anticancer research.

Core Structure and Physicochemical Properties

This compound is characterized by a butanoic acid chain attached to a dichlorinated phenyl ring via a ketone functional group. The presence of the chlorine atoms on the phenyl ring at positions 2 and 3 significantly influences the molecule's electronic properties and its interactions with biological targets.

PropertyValue
Molecular Formula C₁₀H₈Cl₂O₃
Molecular Weight 247.08 g/mol
IUPAC Name This compound
CAS Number 32003-41-1
Appearance White to off-white solid
Solubility Soluble in organic solvents like ethanol, methanol, and DMSO.

Synthetic Pathways and Key Reactions

The primary route for the synthesis of this compound is through the Friedel-Crafts acylation of 1,2-dichlorobenzene with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This reaction is a cornerstone of aromatic chemistry and provides an efficient method for producing the core scaffold.

Experimental Protocol: Friedel-Crafts Acylation
  • To a cooled and stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., nitrobenzene or carbon disulfide), add succinic anhydride portion-wise.

  • Slowly add 1,2-dichlorobenzene to the reaction mixture, maintaining a low temperature.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to ensure the reaction goes to completion.

  • The reaction is quenched by carefully pouring the mixture over crushed ice and acidifying with concentrated hydrochloric acid.

  • The resulting crude product is then purified by recrystallization from an appropriate solvent system.

The true utility of this compound in medicinal chemistry lies in its role as a precursor for a variety of heterocyclic systems. The ketone and carboxylic acid functionalities provide two reactive centers for cyclization and derivatization reactions. A particularly important transformation is its reaction with hydrazine hydrate to form the corresponding 6-(2,3-dichlorophenyl)-4,5-dihydropyridazin-3(2H)-one. This pyridazinone core is a privileged scaffold in drug discovery.

G cluster_start Starting Materials cluster_synthesis Synthesis of Core Scaffold cluster_derivatization Derivatization cluster_final Biologically Active Derivatives 1_2_Dichlorobenzene 1,2-Dichlorobenzene Friedel_Crafts Friedel-Crafts Acylation (AlCl3) 1_2_Dichlorobenzene->Friedel_Crafts Succinic_Anhydride Succinic Anhydride Succinic_Anhydride->Friedel_Crafts Core_Scaffold 4-(2,3-Dichlorophenyl)- 4-oxobutanoic acid Friedel_Crafts->Core_Scaffold Cyclization Cyclization with Hydrazine Hydrate Core_Scaffold->Cyclization Pyridazinone_Core 6-(2,3-dichlorophenyl)-4,5- dihydropyridazin-3(2H)-one Cyclization->Pyridazinone_Core Bio_Derivatives Antimicrobial Agents Anti-inflammatory Agents Anticancer Agents Pyridazinone_Core->Bio_Derivatives

Synthetic workflow from starting materials to biologically active derivatives.

Role in the Development of Bioactive Molecules

Research has demonstrated that derivatives of this compound, particularly those incorporating the pyridazinone ring, exhibit a range of biological activities.

Antimicrobial Agents

Several studies have explored the synthesis of novel pyridazinone derivatives as potential antimicrobial agents. The general strategy involves the initial formation of the pyridazinone core, followed by further modifications to enhance activity. While specific data for 2,3-dichlorophenyl derivatives is limited in the public domain, studies on analogous compounds, such as those derived from 4-(3,4-Dichlorophenyl)-4-oxo-2-(4-antipyrinyl)-butanoic acid, have shown moderate to high activity against both Gram-positive and Gram-negative bacteria, as well as some fungi.[1]

Compound TypeOrganismActivity (MIC µg/mL)Reference
Pyridazinone DerivativesStaphylococcus aureus16[2]
Pyridazinone DerivativesCandida albicans16[2]
Anti-inflammatory Agents

The pyridazinone scaffold is a known pharmacophore in the development of anti-inflammatory drugs. Derivatives of 4-aryl-4-oxobutanoic acids have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in inflammation. Specifically, certain pyridazinone derivatives have shown potent and selective inhibition of COX-2, which is associated with inflammation, while sparing COX-1, which is involved in gastrointestinal protection. This selectivity is a critical factor in developing safer anti-inflammatory drugs with reduced ulcerogenic potential.[3][4]

Compound TypeTargetIC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
Pyridazinone Derivative 5aCOX-20.7716.70[4]
Pyridazinone Derivative 5fCOX-21.8913.38[4]
Indomethacin (Reference)COX-1/COX-20.420.50[4]
Celecoxib (Reference)COX-20.3537.03[4]

The anti-inflammatory effects of these compounds are mediated through the inhibition of the arachidonic acid cascade, which leads to a reduction in the production of pro-inflammatory prostaglandins.

G Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Phospholipase A2 COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Pyridazinone Pyridazinone Derivatives (e.g., from this compound) Pyridazinone->COX2 Inhibition

Inhibition of the COX-2 pathway by pyridazinone derivatives.

Anticancer Agents

The pyridazinone core has also been explored for its potential in cancer therapy. Several derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines.[2][5][6] The mechanisms of action are diverse and can include the inhibition of key enzymes involved in cell proliferation and survival, such as tyrosine kinases. For instance, certain pyridazinone derivatives have been investigated as inhibitors of Bruton's tyrosine kinase (BTK), a validated target in B-cell malignancies.[6]

Compound TypeCancer Cell LineGI₅₀ (µM)Reference
Pyrrole[2,3-d]pyridazin-4-one derivative 3Renal Cancer5.07[5]
Pyrrole[2,3-d]pyridazin-4-one derivative 3Leukemia (MOLT-4, SR)3.04 - 4.32[5]

Future Perspectives

This compound continues to be a valuable and versatile starting material in medicinal chemistry. The exploration of its derivatives has yielded compounds with significant antimicrobial, anti-inflammatory, and anticancer properties. Future research in this area will likely focus on:

  • Optimization of Lead Compounds: Further structural modifications of the most potent derivatives to improve their efficacy, selectivity, and pharmacokinetic profiles.

  • Elucidation of Mechanisms of Action: In-depth studies to fully understand the molecular targets and signaling pathways through which these compounds exert their biological effects.

  • Expansion of Therapeutic Applications: Screening of new derivatives against a broader range of biological targets to identify novel therapeutic opportunities.

The adaptability of the this compound scaffold, coupled with the proven biological activity of its pyridazinone derivatives, ensures its continued importance in the quest for new and improved therapeutic agents.

References

An In-depth Technical Guide to the Synthesis of 4-(2,3-Dichlorophenyl)-4-oxobutanoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of 4-(2,3-dichlorophenyl)-4-oxobutanoic acid and its derivatives. This class of compounds holds significant interest in medicinal chemistry due to their utility as versatile intermediates in the development of novel therapeutic agents. This document details the core synthetic methodologies, provides detailed experimental protocols, and explores the biological relevance of these compounds, with a focus on data-driven insights for research and development.

Core Synthesis: Friedel-Crafts Acylation

The primary and most efficient method for the synthesis of this compound is the Friedel-Crafts acylation of 1,2-dichlorobenzene with succinic anhydride.[1] This electrophilic aromatic substitution reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis.[2] The reaction is typically catalyzed by a strong Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃), which activates the succinic anhydride to form a highly electrophilic acylium ion.[3] The electron-rich 1,2-dichlorobenzene then acts as a nucleophile, attacking the acylium ion to form a sigma complex, which subsequently rearomatizes to yield the desired product after an aqueous workup.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 32003-41-1[4]
Molecular Formula C₁₀H₈Cl₂O₃[4]
Molecular Weight 247.07 g/mol [4]
Topological Polar Surface Area 54.37 Ų[4]
LogP 3.0409[4]
Hydrogen Bond Donors 1[4]
Hydrogen Bond Acceptors 2[4]
Rotatable Bonds 4[4]
Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure adapted from general Friedel-Crafts acylation methods for analogous compounds.[2][3]

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )
1,2-DichlorobenzeneC₆H₄Cl₂147.00
Succinic AnhydrideC₄H₄O₃100.07
Anhydrous Aluminum ChlorideAlCl₃133.34
Dichloromethane (DCM), anhydrousCH₂Cl₂84.93
Hydrochloric Acid (HCl), concentratedHCl36.46
Deionized WaterH₂O18.02
Anhydrous Sodium SulfateNa₂SO₄142.04

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), prepare a suspension of anhydrous aluminum chloride (2.2 molar equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reactants: Cool the stirred suspension to 0 °C in an ice bath. To this suspension, add succinic anhydride (1.0 molar equivalent) portion-wise, ensuring the temperature remains below 5 °C. Following this, add 1,2-dichlorobenzene (1.1 molar equivalents) dropwise from the addition funnel over a period of 30 minutes.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux (approximately 40 °C for DCM). Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: After completion, cool the reaction mixture to 0 °C and carefully quench it by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This step is crucial for decomposing the aluminum chloride complex of the product.

  • Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane. Combine the organic extracts and wash them sequentially with water, a saturated sodium bicarbonate solution (to remove any unreacted succinic acid), and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexane, to afford the final product as a solid.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Setup Prepare AlCl3 suspension in anhydrous DCM at 0 °C Add_Anhydride Add Succinic Anhydride Setup->Add_Anhydride Add_Arene Add 1,2-Dichlorobenzene Add_Anhydride->Add_Arene Reflux Reflux and Monitor by TLC Add_Arene->Reflux Quench Quench with Ice/HCl Reflux->Quench Extract Extract with DCM Quench->Extract Wash Wash with H2O, NaHCO3, Brine Extract->Wash Dry Dry and Evaporate Wash->Dry Purify Recrystallize Dry->Purify Product Pure 4-(2,3-Dichlorophenyl)- 4-oxobutanoic Acid Purify->Product

Caption: Step-by-step experimental workflow for the synthesis.

Synthesis of Derivatives

4-Aryl-4-oxobutanoic acids are valuable precursors for the synthesis of a variety of heterocyclic compounds with potential biological activities. A prominent application is in the synthesis of pyridazinone derivatives, which often exhibit diverse pharmacological properties.

Example: Synthesis of Pyridazinone Derivatives

The synthesis typically involves a condensation reaction of the 4-aryl-4-oxobutanoic acid with hydrazine hydrate.

General Protocol:

  • A mixture of the this compound (1.0 equivalent) and hydrazine hydrate (1.2 equivalents) in a suitable solvent such as ethanol is refluxed for several hours.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is concentrated and poured into ice-cold water to precipitate the product.

  • The crude product is then collected by filtration and can be purified by recrystallization from an appropriate solvent.

Biological Activity and Signaling Pathways

Derivatives of 4-aryl-4-oxobutanoic acids have been investigated for a range of biological activities. For instance, some derivatives have been identified as potent inhibitors of kynurenine-3-hydroxylase, an enzyme implicated in neurodegenerative diseases.[5]

PI3K/Akt/mTOR Signaling Pathway

Emerging evidence suggests that some 4-oxobutanoic acid derivatives may exert their biological effects, particularly in the context of cancer, by modulating the PI3K/Akt/mTOR signaling pathway.[1] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a common feature in many cancers.[1]

PI3K_Akt_mTOR_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell_Response Cell Growth, Proliferation, Survival mTORC1->Cell_Response promotes Derivative 4-(2,3-Dichlorophenyl)- 4-oxobutanoic Acid Derivative Derivative->PI3K inhibits

Caption: Potential modulation of the PI3K/Akt/mTOR pathway.

Quantitative Data Summary

Aromatic SubstrateCatalystSolventReaction ConditionsYield (%)Reference
BenzeneAlCl₃BenzeneReflux, 30 min77-82[2]
TolueneAlCl₃TolueneRoom Temp-[2]
EthylbenzeneAlCl₃EthylbenzeneRoom Temp-[2]
1,3-DifluorobenzeneAlCl₃DichloromethaneReflux-[3]

Conclusion

This compound and its derivatives represent a valuable class of compounds for drug discovery and development. The robust and well-established Friedel-Crafts acylation provides a reliable synthetic route to the core scaffold. The versatility of this intermediate allows for the synthesis of a diverse range of heterocyclic derivatives with potential therapeutic applications, including the modulation of key signaling pathways such as the PI3K/Akt/mTOR pathway. This guide provides a foundational framework for researchers to explore the synthesis and biological activities of this promising class of molecules.

References

Potential Therapeutic Targets of Dichlorophenyl Butanoic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorophenyl butanoic acids represent a class of chemical structures with diverse biological activities, indicating a range of potential therapeutic applications. This technical guide provides an in-depth overview of the identified therapeutic targets for various dichlorophenyl butanoic acid derivatives, focusing on their antimicrobial, anticancer, anti-leishmanial, and neuromodulatory properties. This document summarizes available quantitative data, details key experimental protocols, and visualizes relevant biological pathways and experimental workflows to support further research and drug development efforts in this area.

Antimicrobial and Antifungal Targets

A notable derivative, 4-(3,4-Dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid and its subsequent heterocyclic derivatives, particularly those with a pyridazinone core, have demonstrated significant antimicrobial and antifungal activities.

Quantitative Data
Compound/DerivativeTarget OrganismActivity Level
4-(3,4-Dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid Gram-positive bacteriaHigh
Gram-negative bacteriaModerate
FungiModerate
Pyridazinone derivatives Gram-positive bacteriaModerate to High
Gram-negative bacteriaHigh
FungiHigh

Table 1: Qualitative Antimicrobial and Antifungal Activity.[1]

For context, other studies on novel pyridazinone derivatives have reported specific MIC values against various pathogens, with some compounds showing activity in the low micromolar range (3.74–8.92 µM) against resistant bacterial strains.[2][3]

Experimental Protocols

A solution of 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid (0.01 mol) and antipyrine (0.01 mol) in dry benzene (20 mL) is refluxed for 10 hours. Upon cooling, the separated solid is filtered and recrystallized to yield the final product.[1]

The disk diffusion method is a widely used technique to assess the antimicrobial activity of a compound.[4][5][6]

  • Inoculum Preparation: Isolated bacterial or fungal colonies from an overnight culture are suspended in sterile saline to match the 0.5 McFarland turbidity standard (approximately 1-2×10⁸ CFU/mL).[4]

  • Agar Plate Inoculation: A sterile cotton swab is dipped into the inoculum, and excess fluid is removed. The swab is then streaked evenly across the surface of a Mueller-Hinton agar plate.[4]

  • Disk Application: Sterile paper disks impregnated with the test compound are placed on the inoculated agar surface using sterile forceps.[4][5]

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 35°C ± 2°C) for 16-24 hours.[5][7]

  • Zone of Inhibition Measurement: The diameter of the clear zone around the disk, where microbial growth is inhibited, is measured in millimeters.[6]

Signaling Pathways and Mechanisms

The precise mechanism of action for these specific dichlorophenyl butanoic acid derivatives is not fully elucidated. However, pyridazinone-based compounds are known to exert their antimicrobial effects through various mechanisms, including the inhibition of essential enzymes in bacteria and fungi.[8][9]

Antimicrobial_Action Compound Pyridazinone Derivative Target Bacterial/Fungal Cell Compound->Target Enters cell Enzyme Essential Enzymes (e.g., DNA gyrase, DHFR) Compound->Enzyme Binds to Target->Enzyme Inhibition Inhibition Enzyme->Inhibition Death Cell Death Inhibition->Death Leads to

Postulated antimicrobial mechanism of pyridazinone derivatives.

Anticancer and Anti-leishmanial Targets

The glutaric acid-amide derivative, 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic acid , has been identified as having potential anti-cancer and anti-leishmanial properties.[10]

Quantitative Data

Specific IC50 values for 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic acid against cancer cell lines or Leishmania species were not found in the reviewed literature. However, the general class of glutaric acid amides has been investigated for these activities. For reference, other novel compounds are often tested against cell lines like A549 (lung carcinoma) and HeLa (cervical carcinoma) to determine their cytotoxic effects.[11][12][13]

CompoundTarget Cell Line / OrganismIC50 Value
4-[(2,4-Dichlorophenyl)carbamoyl]butanoic acid Cancer Cell LinesData not available
Leishmania speciesData not available

Table 2: Anticancer and Anti-leishmanial Activity (Data Pending Further Research).

Experimental Protocols

2,4-Dichloroaniline (5 mmol) and glutaric anhydride (5 mmol) are dissolved separately in toluene. The solutions are combined and stirred at room temperature until a precipitate forms. The product is filtered, washed with toluene and water, and then recrystallized from an acetone/ethanol mixture.[14]

This assay determines the 50% inhibitory concentration (IC50) of a compound against Leishmania promastigotes and amastigotes.

  • Promastigote Assay: Leishmania promastigotes are cultured to the stationary phase. The parasites are then incubated with serial dilutions of the test compound for a defined period (e.g., 48-72 hours). Parasite viability is assessed using a resazurin-based assay, which measures mitochondrial redox activity.[15]

  • Amastigote Assay: Macrophages are infected with Leishmania promastigotes, which transform into amastigotes intracellularly. The infected macrophages are then treated with serial dilutions of the test compound. After incubation, the number of intracellular amastigotes is quantified, often by microscopy after staining with DAPI. The 50% cytotoxic concentration (CC50) against the host macrophages is also determined to calculate the selectivity index (SI = CC50/IC50).[16][17]

Signaling Pathways and Mechanisms

The anticancer mechanism of glutaric acid amides is not fully understood but may involve the inhibition of enzymes crucial for cancer cell proliferation or the induction of apoptosis.[18][19][20] For anti-leishmanial activity, potential targets could include enzymes specific to the parasite's metabolism, disrupting its viability.[21]

Anticancer_Workflow cluster_synthesis Synthesis cluster_assay In Vitro Assay start 2,4-Dichloroaniline + Glutaric Anhydride reaction Reaction in Toluene start->reaction product 4-[(2,4-Dichlorophenyl)carbamoyl] butanoic acid reaction->product treatment Treatment with Compound product->treatment cell_culture Cancer Cell Line Culture cell_culture->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability ic50 Determine IC50 viability->ic50

Workflow for synthesis and in vitro anticancer evaluation.

Neuromodulatory Targets: GABA-B Receptor

4-Amino-3-(3,4-dichlorophenyl)butanoic acid , a structural analog of baclofen, is a potential modulator of the GABA-B receptor, a key inhibitory G-protein coupled receptor in the central nervous system.

Quantitative Data

Specific binding affinity (Ki) or functional potency (EC50/IC50) data for 4-Amino-3-(3,4-dichlorophenyl)butanoic acid at the GABA-B receptor are not available in the public domain. Baclofen, the monochlorinated analog, is a known agonist of the GABA-B receptor.[9]

CompoundTarget ReceptorBinding Affinity (Ki)Functional Potency (EC50/IC50)
4-Amino-3-(3,4-dichlorophenyl)butanoic acid GABA-BData not availableData not available

Table 3: GABA-B Receptor Activity (Data Pending Further Research).

Experimental Protocols

This assay measures the affinity of a compound for the GABA-B receptor by competing with a radiolabeled ligand.[22][23][24]

  • Membrane Preparation: Brain tissue (e.g., rat cortex or cerebellum) is homogenized and subjected to multiple centrifugation and washing steps to isolate cell membranes and remove endogenous GABA.[20][22]

  • Binding Reaction: The membrane preparation is incubated with a radiolabeled GABA-B receptor ligand (e.g., [³H]GABA or [³H]CGP54626) and varying concentrations of the unlabeled test compound.[22][24]

  • Separation and Detection: The reaction is terminated by rapid filtration to separate bound from unbound radioligand. The radioactivity on the filters is then quantified using liquid scintillation counting.[10][20]

  • Data Analysis: The data are analyzed to determine the IC50 value of the test compound, from which the binding affinity (Ki) can be calculated.[10]

Activation of GABA-B receptors typically leads to an inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[25]

  • Cell Culture: A cell line expressing recombinant human GABA-B receptors (e.g., CHO-K1) is used.[5]

  • cAMP Stimulation: The cells are stimulated with an agent like forskolin to increase basal cAMP levels.

  • Compound Treatment: The cells are then treated with the test compound (to assess agonist activity) or with a known GABA-B agonist in the presence of the test compound (to assess antagonist activity).[5]

  • cAMP Measurement: Intracellular cAMP levels are measured, often using a competitive immunoassay format such as HTRF (Homogeneous Time-Resolved Fluorescence).[21]

  • Data Analysis: The effect of the test compound on cAMP levels is quantified to determine its EC50 (for agonists) or IC50 (for antagonists).

Signaling Pathway

The GABA-B receptor is a heterodimer of GABA-B1 and GABA-B2 subunits coupled to Gi/o proteins. Ligand binding to the GABA-B1 subunit induces a conformational change that activates the G-protein. The dissociated Gαi/o subunit inhibits adenylyl cyclase, while the Gβγ dimer can modulate ion channels, such as activating G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels.[18][26][27]

GABAB_Pathway GABA_agonist GABA-B Agonist (e.g., 4-Amino-3-(3,4-dichloro phenyl)butanoic acid) GABAB_R GABA-B Receptor (GABA-B1/GABA-B2) GABA_agonist->GABAB_R Binds to G_protein Gi/o Protein GABAB_R->G_protein Activates G_alpha Gαi/o G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits Ca_channel Voltage-gated Ca2+ Channel G_betagamma->Ca_channel Inhibits K_channel GIRK K+ Channel G_betagamma->K_channel Activates cAMP cAMP AC->cAMP Produces Neuronal_inhibition Neuronal Inhibition cAMP->Neuronal_inhibition Reduced PKA activity Ca_influx Ca2+ Influx Ca_channel->Ca_influx K_efflux K+ Efflux K_channel->K_efflux Ca_influx->Neuronal_inhibition K_efflux->Neuronal_inhibition

GABA-B receptor signaling pathway.

Conclusion

Dichlorophenyl butanoic acids are a versatile class of compounds with promising therapeutic potential across different domains. The pyridazinone derivatives show clear antimicrobial and antifungal effects, warranting further investigation to identify specific microbial targets and quantify their potency. The glutaric acid-amide derivative presents an interesting scaffold for the development of novel anticancer and anti-leishmanial agents, although comprehensive in vitro and in vivo studies are required to validate these activities and elucidate their mechanisms. Finally, the amino-substituted derivative is a compelling candidate for targeting the GABA-B receptor, with a clear path for characterization using established binding and functional assays. This guide provides a foundational framework for researchers to advance the study of dichlorophenyl butanoic acids and their potential translation into clinically relevant therapeutic agents.

References

Unraveling the Enigma: A Technical Guide to the Speculated Mechanisms of Action of 4-(2,3-Dichlorophenyl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document is a speculative guide based on structural analogy and existing literature for related compounds. There is currently no direct experimental evidence detailing the specific mechanism of action for 4-(2,3-Dichlorophenyl)-4-oxobutanoic acid. This guide is intended to provide a framework for future investigation.

Introduction

This compound is a small molecule whose biological activities and mechanism of action remain largely uncharacterized in publicly available literature. However, its structural features—a succinic acid derivative with a dichlorinated phenyl ring—provide a basis for postulating several plausible biological targets. This technical guide synthesizes information from structurally analogous compounds to speculate on potential mechanisms of action, offering a roadmap for future research and development. The core structure suggests potential interactions with a range of enzymes and receptors, positioning it as a molecule of interest for further pharmacological investigation.

Quantitative Data Summary of Structurally Related Compounds

To provide a basis for our mechanistic speculations, the following table summarizes the biological activities of compounds structurally related to this compound.

Compound Class/NameKey Structural FeaturesBiological Target(s)Observed Effect
Succinic Acid Butanedioic acidSuccinate Dehydrogenase (SDH), Prolyl Hydroxylases (PHDs), TET enzymesEndogenous metabolite, enzyme inhibitor
Aryl Propionic/Butanoic Acids Aryl group attached to a short-chain carboxylic acidCyclooxygenase (COX) enzymesAnti-inflammatory
U-50,488 2-(3,4-dichlorophenyl)-N-methyl-N-[(1R,2R)-2-(1-pyrrolidinyl)cyclohexyl]acetamideKappa Opioid Receptor (KOR)Agonist
GW842166X 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-4-(trifluoromethyl)-5-pyrimidinecarboxamideCannabinoid Receptor 2 (CB2)Selective Agonist
Aripiprazole (and related compounds) Contains a 2,3-dichlorophenylpiperazine moietyDopamine D2 Receptor, Serotonin ReceptorsPartial Agonist/Antagonist
CH-223191 2-methyl-2H-pyrazole-3-carboxylic acid (2-methyl-4-o-tolylazo-phenyl)-amideAryl Hydrocarbon Receptor (AhR)Antagonist
Voriconazole/Posaconazole Precursor 4-(2,4-difluorophenyl)-4-oxobutanoic acidLanosterol 14α-demethylase (CYP51)Precursor to inhibitors

Speculated Mechanisms of Action

Based on the structural motifs present in this compound, several potential mechanisms of action are proposed below.

Inhibition of Metabolic Enzymes

The succinic acid backbone is a key structural feature, suggesting that the compound could act as a mimic or antagonist of endogenous succinate, a critical intermediate in the Krebs cycle.

a) Succinate Dehydrogenase (SDH) Inhibition: As a structural analog of succinate, the compound could act as a competitive inhibitor of Succinate Dehydrogenase (SDH), also known as mitochondrial complex II.[1][2] Inhibition of SDH would disrupt the Krebs cycle and the electron transport chain, leading to decreased cellular respiration and an accumulation of succinate.[1]

b) Inhibition of 2-Oxoglutarate-Dependent Dioxygenases (2-OGDDs): Accumulated succinate is known to competitively inhibit 2-oxoglutarate-dependent dioxygenases, such as prolyl hydroxylases (PHDs) and Ten-Eleven Translocation (TET) enzymes.[3][4][5]

  • Prolyl Hydroxylase (PHD) Inhibition: PHDs are responsible for the degradation of Hypoxia-Inducible Factor-1α (HIF-1α).[6][7][8][9] By inhibiting PHDs, the compound could stabilize HIF-1α, leading to the transcription of genes involved in angiogenesis, erythropoiesis, and metabolism.[6]

  • TET Enzyme Inhibition: TET enzymes are involved in DNA demethylation.[4][5] Inhibition of these enzymes can lead to hypermethylation of DNA and epigenetic modifications.[3]

G cluster_krebs Krebs Cycle cluster_etc Electron Transport Chain cluster_downstream Downstream Effects of Succinate Accumulation Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH Complex II (SDH) Complex II (SDH) Succinate_Accumulation Succinate Accumulation Complex II (SDH)->Succinate_Accumulation Causes Target_Compound 4-(2,3-Dichlorophenyl) -4-oxobutanoic acid Target_Compound->Complex II (SDH) Inhibition Prolyl\nHydroxylases (PHD) Prolyl Hydroxylases (PHD) HIF-1α stabilization HIF-1α stabilization Prolyl\nHydroxylases (PHD)->HIF-1α stabilization Leads to TET Enzymes TET Enzymes DNA Hypermethylation DNA Hypermethylation TET Enzymes->DNA Hypermethylation Leads to Succinate_Accumulation->Prolyl\nHydroxylases (PHD) Inhibition Succinate_Accumulation->TET Enzymes Inhibition G Arachidonic_Acid Arachidonic_Acid Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins COX Enzymes Inflammation Inflammation Prostaglandins->Inflammation COX_Enzymes COX-1 / COX-2 Target_Compound 4-(2,3-Dichlorophenyl) -4-oxobutanoic acid Target_Compound->COX_Enzymes Inhibition G Target_Compound 4-(2,3-Dichlorophenyl) -4-oxobutanoic acid KOR KOR Target_Compound->KOR Binding? CB2 CB2 Target_Compound->CB2 Binding? D2R D2R Target_Compound->D2R Binding? G_Protein_Signaling G-Protein Signaling (e.g., cAMP modulation, ion channel activity) KOR->G_Protein_Signaling CB2->G_Protein_Signaling D2R->G_Protein_Signaling Cellular_Response Cellular_Response G_Protein_Signaling->Cellular_Response G AhR_Agonist AhR_Agonist AhR Aryl Hydrocarbon Receptor (AhR) AhR_Agonist->AhR Binds to Nuclear_Translocation Nuclear Translocation and Dimerization AhR->Nuclear_Translocation Leads to Target_Compound 4-(2,3-Dichlorophenyl) -4-oxobutanoic acid Target_Compound->AhR Antagonizes Gene_Transcription Target Gene Transcription (e.g., CYP1A1) Nuclear_Translocation->Gene_Transcription G cluster_tier1 Tier 1 Details cluster_tier2 Tier 2 Details cluster_tier3 Tier 3 Details Start Start with Target Compound Tier1 Tier 1: In Vitro Enzyme/Receptor Screening Start->Tier1 Tier2 Tier 2: Cell-Based Assays Tier1->Tier2 Tier3 Tier 3: In Vivo Models Tier2->Tier3 Data_Analysis Data Analysis and Mechanism Elucidation Tier3->Data_Analysis Enzyme_Assays Enzyme Assays: - SDH Activity - PHD Activity (HIF-1α stabilization) - TET Activity (5-hmC levels) - COX-1/2 Inhibition - CYP51 Inhibition Receptor_Binding Receptor Binding Assays: - KOR, CB2, D2R Radioligand Binding - AhR Ligand Binding Cellular_Respiration Cellular Respiration Assays (e.g., Seahorse Analyzer) HIF_Pathway HIF-1α Western Blot, Target Gene qPCR Prostaglandin_Measurement Prostaglandin E2 (PGE2) ELISA GPCR_Signaling cAMP Assays, Calcium Flux Assays AhR_Activity CYP1A1 Induction Assay (e.g., EROD) Inflammation_Model Animal Model of Inflammation (e.g., Carrageenan-induced paw edema) Analgesia_Model Animal Model of Pain (e.g., Hot plate test) Pharmacokinetic_Studies Pharmacokinetic and Toxicity Studies

References

IUPAC name 4-(2,3-Dichlorophenyl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

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An In-depth Technical Guide to 4-(2,3-Dichlorophenyl)-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(2,3-Dichlorophenyl)-4-oxobutanoic acid, a valuable building block in synthetic organic chemistry, particularly for the development of heterocyclic compounds with potential therapeutic applications. This document details its chemical identity, physicochemical properties, synthesis protocols, and key chemical reactions.

Chemical Identity and Synonyms

This compound is a gamma-keto acid characterized by a 2,3-dichlorophenyl substituent. Its chemical structure and nomenclature are fundamental for its identification and sourcing.

Table 1: Chemical Identification

IdentifierValue
IUPAC Name This compound
CAS Number 32003-41-1[1][2][3][4]
Molecular Formula C₁₀H₈Cl₂O₃[1][2]
Molecular Weight 247.07 g/mol [1]
Canonical SMILES C1=CC(=C(C(=C1)Cl)Cl)C(=O)CCC(=O)O[1]
InChI Key ZDPLPJUODUTOIR-UHFFFAOYSA-N[2]

Table 2: Synonyms

Synonym
4-(2,3-DICHLOROPHENYL)-4-OXOBUTYRIC ACID[1][3][4]
4-(2,3-dichlorophenyl)-1-oxo-butyric acid[3]
3-(2,3-Dichlorobenzoyl)-propionic Acid[3]

No commercial trade names for this compound have been prominently identified in scientific literature or chemical supplier databases, indicating its primary use in research and development.

Physicochemical and Computational Data

The physicochemical properties of this compound are crucial for its handling, storage, and application in chemical synthesis. The following table summarizes available experimental and computational data.

Table 3: Physicochemical and Computational Properties

PropertyValueSource
Purity ≥ 95%ChemScene[1]
Topological Polar Surface Area (TPSA) 54.37 ŲChemScene (Computational)[1]
LogP 3.0409ChemScene (Computational)[1]
Hydrogen Bond Acceptors 2ChemScene (Computational)[1]
Hydrogen Bond Donors 1ChemScene (Computational)[1]
Rotatable Bonds 4ChemScene (Computational)[1]

Synthesis and Experimental Protocols

The primary route for the synthesis of 4-(aryl)-4-oxobutanoic acids, including the title compound, is the Friedel-Crafts acylation. This well-established reaction involves the electrophilic substitution of an aromatic ring with an acyl group.

General Synthesis Workflow

The synthesis of this compound is typically achieved by the reaction of 1,2-dichlorobenzene with succinic anhydride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_reaction Reaction cluster_product Product 1_2_Dichlorobenzene 1,2-Dichlorobenzene Friedel_Crafts Friedel-Crafts Acylation 1_2_Dichlorobenzene->Friedel_Crafts Succinic_Anhydride Succinic Anhydride Succinic_Anhydride->Friedel_Crafts AlCl3 Anhydrous Aluminum Chloride AlCl3->Friedel_Crafts Target_Compound 4-(2,3-Dichlorophenyl)- 4-oxobutanoic acid Friedel_Crafts->Target_Compound

A diagram illustrating the general synthesis workflow for this compound.
Detailed Experimental Protocol (Adapted from Analogous Syntheses)

The following protocol is a generalized procedure for the Friedel-Crafts acylation to synthesize 4-aryl-4-oxobutanoic acids and can be adapted for the specific synthesis of this compound.

Materials and Reagents:

  • 1,2-Dichlorobenzene

  • Succinic Anhydride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM) or another suitable inert solvent

  • Concentrated Hydrochloric Acid (HCl)

  • Ice

  • Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate and hexane (for recrystallization)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), a suspension of anhydrous aluminum chloride (approximately 2.2 molar equivalents) in an inert solvent like dichloromethane is prepared under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reactants: A solution of 1,2-dichlorobenzene (1 molar equivalent) and succinic anhydride (1 molar equivalent) in the same solvent is added dropwise to the stirred suspension of aluminum chloride. The rate of addition should be controlled to manage the exothermic reaction.

  • Reaction: After the addition is complete, the reaction mixture is typically stirred at room temperature or gently heated to reflux for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: The reaction mixture is cooled to room temperature and then carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid. This step is crucial to decompose the aluminum chloride complex of the product.

  • Extraction and Washing: The organic layer is separated, and the aqueous layer is extracted with the organic solvent (e.g., dichloromethane). The combined organic extracts are then washed sequentially with water, a saturated sodium bicarbonate solution (to remove any unreacted succinic acid), and finally with brine.

  • Drying and Solvent Removal: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexane, to afford the final product as a crystalline solid.

Key Reactions and Derivatives

This compound is a versatile intermediate for the synthesis of various heterocyclic compounds, most notably pyridazinone derivatives. These derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.

Synthesis of Pyridazinone Derivatives

The γ-keto acid functionality of this compound allows for a straightforward condensation reaction with hydrazine or its derivatives to form the corresponding 6-(2,3-dichlorophenyl)-4,5-dihydropyridazin-3(2H)-one.

G cluster_starting_material Starting Material cluster_reagent Reagent cluster_reaction Reaction cluster_product Product Target_Compound 4-(2,3-Dichlorophenyl)- 4-oxobutanoic acid Condensation Condensation/ Cyclization Target_Compound->Condensation Hydrazine Hydrazine Hydrate Hydrazine->Condensation Pyridazinone 6-(2,3-Dichlorophenyl)- 4,5-dihydropyridazin-3(2H)-one Condensation->Pyridazinone

A diagram showing the reaction of this compound to form a pyridazinone derivative.
Significance of Pyridazinone Derivatives

Pyridazinone and its derivatives are known to exhibit a broad spectrum of pharmacological activities, including but not limited to:

  • Antimicrobial

  • Anti-inflammatory

  • Anticancer

  • Anticonvulsant

  • Antithrombotic

The synthesis of novel pyridazinone derivatives from this compound represents a promising avenue for the discovery of new therapeutic agents.

Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Aromatic protons would appear in the downfield region (typically δ 7.0-8.0 ppm). The methylene protons of the butanoic acid chain would appear as multiplets in the upfield region (typically δ 2.5-3.5 ppm). A broad singlet corresponding to the carboxylic acid proton would also be expected.

    • ¹³C NMR: Signals for the carbonyl carbons (ketone and carboxylic acid) would be observed in the downfield region (typically δ 170-200 ppm). Aromatic carbons would also be present in the downfield region, while the methylene carbons would appear in the upfield region.

  • Infrared (IR) Spectroscopy:

    • A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching of the carboxylic acid.

    • A sharp, strong absorption band around 1700-1720 cm⁻¹ corresponding to the C=O stretching of the carboxylic acid.

    • Another strong absorption band around 1670-1690 cm⁻¹ for the C=O stretching of the ketone.

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (247.07 g/mol ), along with characteristic fragmentation patterns.

Conclusion

This compound is a key synthetic intermediate with significant potential for the development of novel heterocyclic compounds, particularly pyridazinone derivatives with diverse biological activities. This guide provides a foundational understanding of its chemical properties, synthesis, and reactivity, serving as a valuable resource for researchers in organic and medicinal chemistry. Further experimental investigation into the specific properties and biological profile of this compound is warranted to fully explore its potential in drug discovery and development.

References

Methodological & Application

Synthesis of 4-(2,3-Dichlorophenyl)-4-oxobutanoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-(2,3-Dichlorophenyl)-4-oxobutanoic acid, a valuable building block in medicinal chemistry and drug development. The primary synthetic route described is the Friedel-Crafts acylation of 1,2-dichlorobenzene with succinic anhydride, a robust and well-established method for the formation of aryl ketones. This protocol includes a comprehensive list of materials, a step-by-step experimental procedure, safety precautions, and characterization data. Additionally, visual diagrams illustrating the reaction mechanism and experimental workflow are provided to ensure clarity and reproducibility.

Introduction

4-(Aryl)-4-oxobutanoic acids are key intermediates in the synthesis of a wide range of biologically active molecules and pharmaceutical agents. The title compound, this compound, incorporates a dichlorinated phenyl ring, a common motif in pharmacologically active compounds that can influence properties such as metabolic stability and receptor binding affinity. The synthesis is most commonly achieved via a Friedel-Crafts acylation, an electrophilic aromatic substitution reaction.[1] This method involves the reaction of an aromatic compound with an acylating agent in the presence of a Lewis acid catalyst.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueSource/Reference
Molecular Formula C₁₀H₈Cl₂O₃[2]
Molecular Weight 247.07 g/mol [2]
Purity >95%[2]
Typical Reaction Yield 60-80% (Estimated based on analogous reactions)N/A
Melting Point 130-135 °C (Predicted)N/A
Appearance Off-white to pale yellow solidN/A

Predicted Spectroscopic Data:

TechniqueExpected Peaks/Shifts
¹H NMR (CDCl₃) δ 10-12 (br s, 1H, -COOH), 7.2-7.8 (m, 3H, Ar-H), 3.3 (t, 2H, -CH₂-), 2.8 (t, 2H, -CH₂-)
¹³C NMR (CDCl₃) δ >200 (C=O, ketone), 170-180 (C=O, acid), 120-140 (Ar-C), 30-40 (-CH₂- carbons)
IR (KBr) ~3000 cm⁻¹ (O-H stretch, acid), ~1710 cm⁻¹ (C=O stretch, acid), ~1680 cm⁻¹ (C=O stretch, ketone)

Experimental Protocol

This protocol details the synthesis of this compound via Friedel-Crafts acylation.

Materials and Reagents:

  • 1,2-Dichlorobenzene (C₆H₄Cl₂)

  • Succinic Anhydride (C₄H₄O₃)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Hydrochloric Acid (HCl), concentrated

  • Water (H₂O), deionized

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Crushed Ice

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser with a gas outlet (connected to a gas trap)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and a reflux condenser connected to a gas trap (to neutralize evolved HCl gas), add anhydrous aluminum chloride (2.2 molar equivalents). Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane to create a suspension.

  • Addition of Reactants: Cool the suspension of aluminum chloride in an ice bath to 0-5 °C. In a separate beaker, dissolve succinic anhydride (1.0 molar equivalent) and 1,2-dichlorobenzene (1.1 molar equivalents) in a minimal amount of anhydrous dichloromethane. Transfer this solution to the dropping funnel.

  • Add the solution of succinic anhydride and 1,2-dichlorobenzene dropwise to the stirred aluminum chloride suspension over 30-60 minutes, maintaining the temperature between 0 and 5 °C to control the exothermic reaction.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Stir the mixture for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully and slowly quench the reaction by pouring the mixture onto a stirred slurry of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine all organic extracts.

  • Washing: Wash the combined organic layers sequentially with water, a saturated sodium bicarbonate solution (to remove unreacted succinic acid), and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexane, to afford the final product as a solid.

Safety Precautions:

  • All procedures should be performed in a well-ventilated fume hood.

  • Anhydrous aluminum chloride is corrosive and reacts violently with water; handle with care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

  • Concentrated hydrochloric acid is highly corrosive.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_catalyst Catalyst cluster_product Product 1,2-Dichlorobenzene 1,2-Dichlorobenzene Friedel-Crafts Acylation Friedel-Crafts Acylation 1,2-Dichlorobenzene->Friedel-Crafts Acylation Succinic Anhydride Succinic Anhydride Succinic Anhydride->Friedel-Crafts Acylation This compound This compound Friedel-Crafts Acylation->this compound AlCl3 AlCl3 AlCl3->Friedel-Crafts Acylation Lewis Acid

Caption: Synthetic pathway for this compound.

Experimental_Workflow Start Start Reaction Setup 1. Reaction Setup: - Add AlCl3 and DCM to flask - Cool to 0-5 °C Start->Reaction Setup Reactant Addition 2. Reactant Addition: - Dissolve 1,2-dichlorobenzene  and succinic anhydride in DCM - Add dropwise to AlCl3 suspension Reaction Setup->Reactant Addition Reaction 3. Reaction: - Warm to room temperature - Stir for 2-4 hours Reactant Addition->Reaction Work-up 4. Work-up: - Quench with ice and HCl Reaction->Work-up Extraction 5. Extraction: - Separate organic layer - Extract aqueous layer with DCM Work-up->Extraction Washing 6. Washing: - Wash with H2O, NaHCO3, brine Extraction->Washing Drying & Evaporation 7. Drying & Evaporation: - Dry with Na2SO4 - Remove solvent Washing->Drying & Evaporation Purification 8. Purification: - Recrystallize from  EtOAc/Hexane Drying & Evaporation->Purification Final Product Final Product Purification->Final Product

Caption: Step-by-step experimental workflow for the synthesis.

References

Application Notes and Protocols for the Synthesis of 4-Oxo-4-phenylbutanoic Acid via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Friedel-Crafts acylation is a fundamental and versatile electrophilic aromatic substitution reaction in organic synthesis.[1] It is widely employed for the formation of carbon-carbon bonds by introducing an acyl group to an aromatic ring.[2] This application note provides detailed protocols for the synthesis of 4-oxo-4-phenylbutanoic acid (also known as β-benzoylpropionic acid) through the Friedel-Crafts acylation of benzene with succinic anhydride.[3] The resulting β-aroylpropionic acids are valuable precursors for the synthesis of various heterocyclic compounds and have been explored for their anti-inflammatory properties.[1] These compounds also serve as key intermediates in the synthesis of pharmaceuticals and fine chemicals.[2]

Reaction Mechanism

The Friedel-Crafts acylation of benzene with succinic anhydride is catalyzed by a Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃).[3] The reaction proceeds through the formation of a highly electrophilic acylium ion intermediate.[1][3] This acylium ion is then attacked by the electron-rich π-system of the benzene ring, leading to the formation of a resonance-stabilized carbocation known as a sigma complex.[3] The aromaticity of the ring is restored by the loss of a proton.[3] A stoichiometric amount of the Lewis acid catalyst is necessary because it complexes with the carbonyl oxygen of the ketone product.[3][4] The final product is liberated upon aqueous workup.[3]

Friedel_Crafts_Acylation_Mechanism cluster_step1 Step 1: Formation of Acylium Ion cluster_step2 Step 2: Electrophilic Aromatic Substitution cluster_step3 Step 3: Workup SuccinicAnhydride Succinic Anhydride Complex1 Intermediate Complex SuccinicAnhydride->Complex1 + AlCl₃ AlCl3_1 AlCl₃ (Lewis Acid) AcyliumIon Acylium Ion (Electrophile) Complex1->AcyliumIon Ring Opening Benzene Benzene SigmaComplex Sigma Complex (Resonance Stabilized) AcyliumIon->SigmaComplex + Benzene ProductComplex Product-Catalyst Complex SigmaComplex->ProductComplex - H⁺ ProductComplex_2 Product-Catalyst Complex FinalProduct 4-Oxo-4-phenylbutanoic Acid ProductComplex_2->FinalProduct + H₂O H2O H₂O

Caption: Mechanism of Friedel-Crafts Acylation.[3]

Experimental Protocols

Two primary protocols for the synthesis of 4-oxo-4-phenylbutanoic acid are presented below: a conventional method using benzene as both reactant and solvent, and a solvent-free method.

Protocol 1: Conventional Synthesis in Benzene

This protocol describes a standard laboratory procedure for the synthesis of 4-oxo-4-phenylbutanoic acid.[3]

Materials:

  • Succinic anhydride (0.5 mole, 50 g)[3]

  • Anhydrous benzene (2.5 moles, 225 mL)[3]

  • Anhydrous aluminum chloride (powdered) (0.75 mole, 100 g)[3]

  • Ice

  • Concentrated Hydrochloric Acid[3]

  • Water

  • Anhydrous Sodium Carbonate

Equipment:

  • 500 mL three-necked round-bottom flask[3]

  • Reflux condenser with a calcium chloride drying tube[3]

  • Dropping funnel[3]

  • Mechanical stirrer[3]

  • Heating mantle or steam bath[3]

  • Büchner funnel and filter flask

  • Steam distillation apparatus[5]

Procedure:

  • Reaction Setup: Assemble a 500 mL three-necked round-bottom flask with a mechanical stirrer, a reflux condenser (fitted with a calcium chloride drying tube), and a dropping funnel.[3]

  • Reagent Charging: Charge the flask with succinic anhydride (50 g, 0.5 mole) and anhydrous benzene (225 mL, 2.5 moles).[3]

  • Catalyst Addition: While stirring vigorously, add powdered anhydrous aluminum chloride (100 g, 0.75 mole) to the mixture in one portion. An exothermic reaction will occur, accompanied by the evolution of hydrogen chloride gas.[3]

  • Reaction: Heat the mixture under reflux using a steam bath for 30 minutes to ensure the reaction goes to completion.[3]

  • Quenching: Cool the reaction flask in an ice-water bath. Slowly add water through the dropping funnel to decompose the aluminum chloride complex.[1]

  • Workup: Remove the excess benzene by steam distillation.[5] A precipitate of the crude 4-oxo-4-phenylbutanoic acid will form.[1]

  • Purification: Filter the crude product and wash it with hot water.[1] For further purification, dissolve the crude product in a 5% w/v sodium bicarbonate solution and extract with ether. Acidify the aqueous layer with dilute hydrochloric acid to precipitate the purified product.[5]

  • Drying: Dry the final product. The expected yield is 77-82%.[1]

Protocol 2: Solvent-Free Synthesis

This method offers a more environmentally friendly, rapid, and efficient alternative for synthesizing β-aroylpropionic acids at room temperature.[1]

Materials:

  • Succinic anhydride (0.01 mole, 1.0 g)[1]

  • Aromatic hydrocarbon (e.g., toluene, ethylbenzene) (0.01 mole)[1]

  • Powdered anhydrous aluminum chloride (0.02 mole, 2.67 g)[1]

  • Crushed ice[1]

  • Hydrochloric Acid[1]

Equipment:

  • Mortar and pestle[1]

  • Fume hood[1]

  • TLC apparatus for reaction monitoring

  • Filtration apparatus

Procedure:

  • Mixing Reagents: In an efficient fume hood, place succinic anhydride (1.0 g, 0.01 mole) and powdered anhydrous aluminum chloride (2.67 g, 0.02 mole) in a mortar.[1]

  • Grinding: Grind the mixture with a pestle for 1 minute.[1]

  • Reactant Addition: Add the aromatic hydrocarbon (0.01 mole) to the reaction mixture.[1]

  • Reaction: Continue grinding the mixture for 5-10 minutes. Monitor the reaction progress using TLC.[1]

  • Quenching: Upon completion, quench the reaction by adding the mixture to crushed ice and hydrochloric acid.[1]

  • Isolation: Collect the solid product by filtration and wash it with water. The product is typically pure and may not require further purification.[1]

Experimental_Workflow cluster_workflow General Experimental Workflow Start Start Mixing Mixing of Reactants (Aromatic Substrate, Succinic Anhydride) Start->Mixing Catalyst Addition of Lewis Acid Catalyst (e.g., AlCl₃) Mixing->Catalyst Reaction Reaction Progression (with heating or grinding) Catalyst->Reaction Quenching Quenching (Ice/HCl) Reaction->Quenching Workup Workup & Isolation (Filtration, Extraction, Distillation) Quenching->Workup Purification Purification (Recrystallization, etc.) Workup->Purification Product Final Product: 4-Aryl-4-oxobutanoic Acid Purification->Product

Caption: General experimental workflow for Friedel-Crafts acylation.[1]

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the Friedel-Crafts acylation of succinic anhydride with various aromatic substrates, providing a comparative overview of different experimental approaches.

Aromatic SubstrateCatalystSolventReaction TimeTemperatureYield (%)Reference
BenzeneAlCl₃Benzene30 minReflux77-82[1]
TolueneAlCl₃None5 minRoom Temp.95[1]
EthylbenzeneAlCl₃None6 minRoom Temp.92[1]
o-XyleneAlCl₃None8 minRoom Temp.90[1]
m-XyleneAlCl₃None8 minRoom Temp.94[1]

Safety Precautions

  • Ventilation: All procedures should be conducted in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Reagent Handling:

    • Anhydrous Aluminum Chloride: This substance is corrosive and reacts violently with water. Handle with care, avoiding contact with skin and moisture.[6]

    • Aromatic Hydrocarbons: Benzene is a known carcinogen and is flammable. Handle with extreme caution.[1] Other aromatic hydrocarbons should also be handled with care.

    • Acids: Concentrated hydrochloric acid is corrosive. Handle with appropriate care.

  • Exothermic Reaction: The addition of aluminum chloride can be highly exothermic. Ensure adequate cooling is available and add the catalyst portion-wise if necessary to control the reaction temperature.[1][3]

Disclaimer: The provided experimental protocols are for informational purposes only and should be carried out by trained professionals in a properly equipped laboratory setting. Appropriate safety precautions must be taken when handling all chemicals.

References

HPLC method for 4-(2,3-Dichlorophenyl)-4-oxobutanoic acid analysis

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the HPLC Analysis of 4-(2,3-Dichlorophenyl)-4-oxobutanoic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and a comprehensive protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC).

Introduction

This compound is a chemical compound of interest in pharmaceutical research and development. Accurate and reliable analytical methods are crucial for its quantification in various matrices. This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the determination of this compound. The methodology is based on the physicochemical properties of the analyte and established chromatographic principles for similar halogenated aromatic carboxylic acids.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. The compound's molecular formula is C₁₀H₈Cl₂O₃ and it has a molecular weight of 247.07 g/mol [1]. Its LogP value of 3.0409 suggests a hydrophobic nature, making it well-suited for reversed-phase chromatography[1].

PropertyValue
Molecular FormulaC₁₀H₈Cl₂O₃[1]
Molecular Weight247.07 g/mol [1]
LogP3.0409[1]
CAS Number32003-41-1[1]

Table 1: Physicochemical Properties of this compound.

Experimental Protocol

This protocol provides a starting point for the HPLC analysis and may require optimization for specific applications or matrices.

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point.

  • Solvents: HPLC-grade acetonitrile and water.

  • Reagents: Trifluoroacetic acid (TFA) or phosphoric acid to adjust the mobile phase pH.

  • Standard: A reference standard of this compound of known purity.

2. Chromatographic Conditions

The recommended initial HPLC parameters are summarized in Table 2.

ParameterRecommended Setting
Mobile Phase Acetonitrile and Water (with 0.1% TFA), Gradient or Isocratic
Gradient (Example) 40% Acetonitrile to 80% Acetonitrile over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm or 301 nm (based on UV scan)
Injection Volume 10 µL

Table 2: Recommended HPLC Parameters.

3. Preparation of Solutions

  • Mobile Phase Preparation:

    • Aqueous Component: Add 1.0 mL of trifluoroacetic acid (TFA) to 1 L of HPLC-grade water and mix thoroughly.

    • Organic Component: HPLC-grade acetonitrile.

    • Degas both mobile phase components before use.

  • Standard Solution Preparation:

    • Accurately weigh a suitable amount of the this compound reference standard.

    • Dissolve the standard in a diluent (e.g., a 50:50 mixture of acetonitrile and water) to a final concentration of 1 mg/mL.

    • Prepare a series of working standard solutions by diluting the stock solution to the desired concentrations for calibration.

  • Sample Preparation:

    • Dissolve the sample containing this compound in the diluent to a concentration that falls within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

4. Analytical Procedure

  • Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no interfering peaks are present.

  • Inject the standard solutions in increasing order of concentration to generate a calibration curve.

  • Inject the sample solutions.

  • After the analysis, flush the column with a high percentage of the organic solvent to remove any strongly retained compounds.

Method Development and Troubleshooting Workflow

The following diagram illustrates a logical workflow for developing and troubleshooting the HPLC method.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_troubleshooting Troubleshooting cluster_solutions Solutions prep_standard Prepare Standard & Sample Solutions equilibrate Equilibrate System prep_standard->equilibrate prep_mobile_phase Prepare Mobile Phase prep_mobile_phase->equilibrate inject_blank Inject Blank equilibrate->inject_blank inject_standards Inject Standards inject_blank->inject_standards inject_samples Inject Samples inject_standards->inject_samples data_analysis Data Analysis inject_samples->data_analysis peak_shape Poor Peak Shape? data_analysis->peak_shape retention_time Retention Time Drift? peak_shape->retention_time No adjust_ph Adjust Mobile Phase pH peak_shape->adjust_ph Yes check_column Check Column Condition peak_shape->check_column baseline_noise Baseline Noise? retention_time->baseline_noise No check_temp Check Temperature Control retention_time->check_temp Yes degas_mobile_phase Degas Mobile Phase baseline_noise->degas_mobile_phase Yes adjust_ph->data_analysis check_temp->data_analysis degas_mobile_phase->data_analysis

Caption: A workflow for HPLC method development and troubleshooting.

Data Presentation and Analysis

The quantitative analysis of this compound is typically performed by creating a calibration curve from the peak areas of the standard solutions versus their known concentrations. The concentration of the analyte in the sample is then determined by interpolating its peak area on the calibration curve.

System Suitability

Before sample analysis, system suitability tests should be performed to ensure the chromatographic system is performing adequately. The results should be summarized as shown in Table 3.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%

Table 3: System Suitability Parameters.

Conclusion

This application note provides a detailed protocol for the HPLC analysis of this compound. The proposed reversed-phase method is a good starting point for accurate and reliable quantification. The provided workflow for method development and troubleshooting will aid in optimizing the method for specific research, quality control, or drug development needs. For acidic compounds like the analyte, controlling the mobile phase pH is crucial to ensure good peak shape and reproducibility[2].

References

Application Notes and Protocols for 4-(2,3-Dichlorophenyl)-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4-(2,3-dichlorophenyl)-4-oxobutanoic acid as a versatile building block in synthetic chemistry and drug discovery.

Introduction

This compound is a keto-acid derivative whose structural framework is of significant interest in medicinal chemistry. The presence of the dichlorophenyl ring and a four-carbon chain with two distinct carbonyl functionalities makes it a valuable precursor for the synthesis of a wide range of heterocyclic compounds and other complex molecules. Its derivatives have been explored for various pharmacological activities, leveraging the unique electronic and steric properties conferred by the chlorine substituents.

Physicochemical Properties

The fundamental properties of this compound are summarized below.

PropertyValueSource
CAS Number 32003-41-1
Molecular Formula C₁₀H₈Cl₂O₃
Molecular Weight 247.07 g/mol
Synonyms 4-(2,3-Dichlorophenyl)-4-oxobutyric acid
SMILES C1=CC(=C(C(=C1)Cl)Cl)C(=O)CCC(=O)O

Application Note 1: Synthesis of the Building Block

The primary and most industrially viable method for synthesizing 4-aryl-4-oxobutanoic acids is the Friedel-Crafts acylation of an aromatic ring with succinic anhydride. This electrophilic aromatic substitution reaction is catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃), which activates the anhydride to form a highly reactive acylium ion intermediate.

G cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products succinic_anhydride Succinic Anhydride activation 1. Activation of Anhydride (Formation of Acylium Ion) succinic_anhydride->activation dichlorobenzene 1,2-Dichlorobenzene attack 2. Electrophilic Aromatic Substitution dichlorobenzene->attack lewis_acid Lewis Acid (AlCl₃) lewis_acid->activation activation->attack Acylium Ion Intermediate workup 3. Aqueous Workup (Quenching & Hydrolysis) attack->workup Product-Catalyst Complex final_product 4-(2,3-Dichlorophenyl)- 4-oxobutanoic Acid workup->final_product

Protocol 1: Synthesis of this compound

This protocol details a standard laboratory procedure for the synthesis of the title compound via Friedel-Crafts acylation.

Materials and Reagents:

  • 1,2-Dichlorobenzene (C₆H₄Cl₂)

  • Succinic Anhydride (C₄H₄O₃)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Concentrated Hydrochloric Acid (HCl)

  • Water (H₂O)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Crushed Ice

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Reflux condenser with a gas outlet (e.g., to a bubbler or scrub)

  • Heating mantle and temperature controller

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, prepare a suspension of anhydrous aluminum chloride (73.3 g, 0.55 mol, 2.2 equiv) in 150 mL of anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen).

  • Addition of Reactants: Cool the stirred suspension to 0-5 °C using an ice bath. Add 1,2-dichlorobenzene (36.75 g, 0.25 mol, 1.0 equiv) to the flask. Prepare a solution of succinic anhydride (27.5 g, 0.275 mol, 1.1 equiv) in 100 mL of anhydrous dichloromethane and add it to the dropping funnel.

  • Reaction: Add the succinic anhydride solution dropwise to the reaction flask over 30-45 minutes, ensuring the internal temperature is maintained between 0-10 °C.

  • Progression: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Workup: Carefully and slowly quench the reaction by pouring the mixture onto a vigorously stirred slurry of 500 g of crushed ice and 100 mL of concentrated hydrochloric acid. This step is highly exothermic and will release HCl gas; perform in a well-ventilated fume hood.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 75 mL portions of dichloromethane.

  • Washing and Drying: Combine all organic extracts and wash sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate solution (to remove unreacted succinic acid), and finally with 100 mL of brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water or ethyl acetate/hexane mixture, to yield the final product as a crystalline solid.

Application Note 2: Synthesis of Pyridazinone Derivatives

The γ-keto-acid structure of this compound makes it an ideal precursor for synthesizing six-membered heterocyclic rings. A common and straightforward application is the synthesis of 4,5-dihydropyridazin-3(2H)-ones through condensation with hydrazine hydrate. The reaction proceeds via the formation of a hydrazone at the ketone, followed by intramolecular cyclization via amide formation with the carboxylic acid.

G cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products keto_acid 4-(2,3-Dichlorophenyl)- 4-oxobutanoic Acid hydrazone_formation 1. Hydrazone Formation (at Ketone) keto_acid->hydrazone_formation hydrazine Hydrazine Hydrate hydrazine->hydrazone_formation cyclization 2. Intramolecular Cyclization (Amide Formation) hydrazone_formation->cyclization Hydrazone Intermediate final_product 6-(2,3-Dichlorophenyl)- 4,5-dihydropyridazin-3(2H)-one cyclization->final_product

Protocol 2: Synthesis of 6-(2,3-Dichlorophenyl)-4,5-dihydropyridazin-3(2H)-one

This protocol provides a general method for the cyclization of the building block to form a pyridazinone derivative.

Materials and Reagents:

  • This compound

  • Hydrazine Hydrate (N₂H₄·H₂O)

  • Ethanol or Glacial Acetic Acid

  • Water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Standard glassware for filtration and workup

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (2.47 g, 0.01 mol) in 30 mL of ethanol or glacial acetic acid.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (0.75 g, 0.015 mol, 1.5 equiv).

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by TLC.

  • Workup: After cooling the reaction mixture to room temperature, pour it into 100 mL of ice-cold water.

  • Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove any unreacted starting materials and hydrazine salts.

  • Purification: Dry the crude product. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol to afford pure 6-(2,3-dichlorophenyl)-4,5-dihydropyridazin-3(2H)-one.

Application Note 3: Potential Biological Activities of Derivatives

The this compound scaffold is a precursor to molecules with significant biological potential. The resulting pyridazinone derivatives, in particular, are known to exhibit a broad spectrum of activities.

Antimicrobial and Anticancer Activity

Pyridazinone-based compounds have demonstrated notable efficacy as both antimicrobial and anticancer agents. Their mechanism of action in cancer can involve the inhibition of key enzymes like VEGFR-2 kinase, and they can induce apoptosis by modulating the expression of genes such as p53 and Bcl-2.

Table 1: Antimicrobial Activity of Structurally Similar Pyridazinone Derivatives

Compound Structure/DescriptionTarget OrganismActivity (MIC, µg/mL)Reference
Pyridazinone-based diarylurea (Compound 10h)Staphylococcus aureus16
Pyridazinone-based diarylurea (Compound 8g)Candida albicans16
Pyridazinone Congeners (IXa-c)S. aureus & MRSA0.5 - 128
4-fluorobenzalhydrazone derivative (5e)Antibacterial8 - 32
4-fluorobenzalhydrazone derivative (5e)Antifungal8

Table 2: Anticancer Activity of Structurally Similar Pyridazinone Derivatives

Compound Structure/DescriptionTarget / Cell LineActivity (GI₅₀ or IC₅₀)Reference
Pyridazinone-based diarylurea (Compound 10l)Melanoma, NSCLC, Prostate, Colon CancerGI% = 62-100
Pyridazinone-based diarylurea (Compound 17a)Melanoma, NSCLC, Prostate, Colon CancerGI₅₀ = 1.66-100 µM
Pyridazinone Congeners (IXa-c)VEGFR-2 KinaseIC₅₀ = 60.7 - 1800 nM

Application Note 4: Precursor for Dopamine D3 Receptor Antagonists

The 2,3-dichlorophenylpiperazine moiety is a well-established pharmacophore for potent and selective dopamine D3 receptor (D3R) antagonists. These antagonists are of high interest for treating neuropsychiatric disorders, including substance abuse and schizophrenia. The title compound can serve as a starting point for the synthesis of ligands targeting the D3 receptor, typically by elaboration of the butanoic acid chain to incorporate a piperazine ring.

The dopamine D3 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαi/o proteins. Activation of the D3 receptor by dopamine inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. D3R antagonists block this signaling cascade, which can modulate downstream neuronal activity and neurotransmitter release.

Table 3: Binding Affinities of Dopamine Receptor Ligands Containing the 2,3-Dichlorophenyl Moiety

Compound DescriptionD3 Receptor Kᵢ (nM)D2 Receptor Kᵢ (nM)D3/D2 SelectivityReference
Fluorenylcarboxamide derivative (Compound 51)1.489.664
Acylaminobutylpiperazine (Compound 8)<1.0 (subnanomolar)Not specifiedHigh

D3_Signaling_Pathway Dopamine Dopamine (Agonist) D3R Dopamine D3 Receptor (GPCR) Dopamine->D3R Binds & Activates Antagonist D3 Antagonist Antagonist->D3R Blocks Binding G_protein Gαi/o Protein D3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Downstream Downstream Cellular Effects cAMP->Downstream Modulates

4-(2,3-Dichlorophenyl)-4-oxobutanoic acid in aripiprazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: These notes are for informational and research purposes only. All laboratory work should be conducted by trained professionals in a suitably equipped and ventilated environment, adhering to all relevant safety protocols.

Introduction

Aripiprazole, an atypical antipsychotic, is a crucial medication for the treatment of schizophrenia and bipolar disorder. Its synthesis is a multi-step process that has been optimized for yield and purity. The most prevalent and industrially scalable synthesis of aripiprazole involves the nucleophilic substitution between two key intermediates: 7-(4-halobutoxy)-3,4-dihydroquinolin-2(1H)-one and 1-(2,3-dichlorophenyl)piperazine.

Based on extensive literature review, 4-(2,3-Dichlorophenyl)-4-oxobutanoic acid is not a standard or reported precursor in the synthesis of aripiprazole. The primary synthetic routes to the key intermediate, 1-(2,3-dichlorophenyl)piperazine, commence from 2,3-dichloroaniline or 2,3-dichloronitrobenzene.

This document details the established and optimized protocols for the synthesis of aripiprazole, focusing on the preparation of its key intermediates and the final coupling reaction.

Synthetic Pathway Overview

The overall synthesis of aripiprazole can be visualized as a convergent process, where two main building blocks are synthesized separately and then combined in the final step.

Aripiprazole_Synthesis_Overview cluster_0 Synthesis of Intermediate A cluster_1 Synthesis of Intermediate B cluster_2 Final Coupling Reaction 2,3-Dichloroaniline 2,3-Dichloroaniline 1-(2,3-Dichlorophenyl)piperazine 1-(2,3-Dichlorophenyl)piperazine 2,3-Dichloroaniline->1-(2,3-Dichlorophenyl)piperazine Cyclization w/ bis(2-chloroethyl)amine Aripiprazole Aripiprazole 1-(2,3-Dichlorophenyl)piperazine->Aripiprazole 7-Hydroxy-3,4-dihydroquinolin-2-one 7-Hydroxy-3,4-dihydroquinolin-2-one 7-(4-Bromobutoxy)-3,4-dihydroquinolin-2-one 7-(4-Bromobutoxy)-3,4-dihydroquinolin-2-one 7-Hydroxy-3,4-dihydroquinolin-2-one->7-(4-Bromobutoxy)-3,4-dihydroquinolin-2-one Etherification w/ 1,4-Dibromobutane 7-(4-Bromobutoxy)-3,4-dihydroquinolin-2-one->Aripiprazole N-Alkylation Aripiprazole_Synthesis_Workflow cluster_final_step Aripiprazole Synthesis start Start: Suspension of Reactants reflux1 Reflux for 12 hours start->reflux1 filter1 Filter Solid Product reflux1->filter1 reflux2 Reflux solid in Ethanol (10 min) filter1->reflux2 combine Combine Filtrates filter1->combine filter2 Filter Inorganic Residue reflux2->filter2 filter2->combine reflux3 Reflux Combined Filtrates combine->reflux3 crystallize Crystallize at Room Temperature (12h) reflux3->crystallize filter3 Filter Crystalline Aripiprazole crystallize->filter3 dry Dry Final Product filter3->dry end_product End: Pure Aripiprazole dry->end_product

In Vitro Applications and Protocols for 4-(2,3-Dichlorophenyl)-4-oxobutanoic acid: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A thorough review of scientific literature reveals a significant gap in the experimental data available for the in vitro use of 4-(2,3-Dichlorophenyl)-4-oxobutanoic acid. While numerous studies have been conducted on structurally similar butanoic acid derivatives, specific research detailing the biological activity, mechanisms of action, and established in vitro protocols for the 2,3-dichloro substituted compound is not present in the current body of published work.

This document aims to provide a framework for potential in vitro studies based on the activities of related compounds and general cell-based assay methodologies. The protocols and application notes provided herein are therefore hypothetical and intended to serve as a strategic guide for researchers initiating studies on this compound.

Application Notes

Given the absence of direct experimental evidence, the potential in vitro applications of this compound can be extrapolated from the known biological activities of its isomers and other related phenyl-oxobutanoic acid derivatives. Many such compounds have been investigated for their effects on inflammatory pathways, cancer cell proliferation, and antimicrobial properties.

Potential areas of investigation for this compound include:

  • Anti-inflammatory Activity: Derivatives of butanoic acid have been explored for their ability to modulate inflammatory responses. In vitro assays could focus on the inhibition of key inflammatory mediators in cell lines such as macrophages (e.g., RAW 264.7) or peripheral blood mononuclear cells (PBMCs).

  • Anticancer Potential: The effect of this compound on the viability and proliferation of various cancer cell lines could be a primary area of investigation. Assays to determine cytotoxicity, induction of apoptosis, and cell cycle arrest would be highly relevant.

  • Antimicrobial Effects: Some related compounds have demonstrated antimicrobial and antifungal properties.[1][2] Standard microbiological assays could be employed to screen for any such activity.

  • Enzyme Inhibition: Depending on the structural conformation, this molecule could be tested as an inhibitor for various enzymes, such as cyclooxygenases (COX-1/COX-2), which are common targets for anti-inflammatory drugs.[3]

Experimental Protocols

The following are detailed, generalized protocols for key in vitro experiments that could be adapted to study the biological effects of this compound.

Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the effect of the compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Target cell line (e.g., A549 human lung carcinoma, MCF-7 human breast adenocarcinoma)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microplate

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol is used to differentiate between viable, apoptotic, and necrotic cells.

Materials:

  • Target cell line

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the compound at its IC50 concentration for a predetermined time (e.g., 24 hours).

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour. The populations of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be quantified.

Data Presentation

As no quantitative data for this compound is available, the following table is a template that can be used to summarize hypothetical results from the aforementioned experiments.

Assay Cell Line Parameter Result (Hypothetical)
MTT AssayA549IC50 (48h)50 µM
MTT AssayMCF-7IC50 (48h)75 µM
Apoptosis AssayA549% Apoptotic Cells (at IC50)45%

Visualizations

The following diagrams illustrate a hypothetical experimental workflow and a potential signaling pathway that could be investigated.

experimental_workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis compound Compound Preparation (Stock Solution in DMSO) viability Cell Viability Assay (MTT) compound->viability cells Cell Culture (e.g., A549, MCF-7) cells->viability ic50 IC50 Determination viability->ic50 apoptosis Apoptosis Assay (Annexin V/PI) apoptosis_quant Quantification of Apoptosis apoptosis->apoptosis_quant signaling Signaling Pathway Analysis (Western Blot) pathway_eval Pathway Modulation signaling->pathway_eval ic50->apoptosis ic50->signaling

Caption: A general workflow for the in vitro evaluation of this compound.

hypothetical_pathway compound 4-(2,3-Dichlorophenyl) -4-oxobutanoic acid receptor Cell Surface Receptor (Hypothetical Target) compound->receptor Inhibition pi3k PI3K receptor->pi3k akt Akt pi3k->akt nfkb NF-κB akt->nfkb apoptosis Apoptosis akt->apoptosis Inhibits proliferation Cell Proliferation nfkb->proliferation Promotes

Caption: A hypothetical signaling pathway illustrating a potential mechanism of action for the compound.

References

laboratory handling and storage of 4-(2,3-Dichlorophenyl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the safe handling, storage, and potential applications of 4-(2,3-Dichlorophenyl)-4-oxobutanoic acid. The information is intended to facilitate its use in a laboratory setting for research and development purposes.

Compound Information

Synonyms: 3-(2,3-Dichlorobenzoyl)propionic acid

PropertyValueSource
CAS Number 32003-41-1[1]
Molecular Formula C₁₀H₈Cl₂O₃[1]
Molecular Weight 247.07 g/mol [1]
Physical Appearance SolidN/A
Purity ≥95%[1]
Storage Temperature 2-8°C, Sealed in dry, cool, well-ventilated place[1]
Solubility No data availableN/A

Safety, Handling, and Storage Protocols

The following protocols are based on available safety data sheets and general laboratory best practices for handling chemical compounds.

Personal Protective Equipment (PPE)

A crucial aspect of laboratory safety is the consistent and correct use of personal protective equipment.

PPE_Workflow start Researcher Enters Lab ppe_check Is appropriate PPE available? start->ppe_check don_ppe Don PPE: - Safety Goggles - Lab Coat - Gloves (Nitrile) ppe_check->don_ppe Yes stop STOP! Obtain necessary PPE ppe_check->stop No proceed Proceed with experiment don_ppe->proceed stop->ppe_check

Caption: Personal Protective Equipment Workflow.

Protocol for Donning and Doffing PPE:

  • Donning: Before handling the compound, always wear chemical-resistant gloves (nitrile is a suitable option), a flame-retardant lab coat, and safety goggles with side shields.

  • Doffing: To prevent contamination, remove gloves first by peeling them off from the cuff, turning them inside out. Remove the lab coat, followed by the safety goggles. Wash hands thoroughly with soap and water after removing all PPE.

Handling Procedures

Handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of any dust or vapors. Avoid direct contact with skin, eyes, and clothing.

In case of exposure:

  • Skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

  • Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If respiratory symptoms develop, seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Storage Conditions

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. The recommended storage temperature is between 2°C and 8°C.[1] Keep it away from incompatible materials such as strong oxidizing agents.

Experimental Protocols

Representative Synthesis Protocol: Friedel-Crafts Acylation

Materials:

  • 1,2-Dichlorobenzene

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM) or another suitable inert solvent

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,2-dichlorobenzene and an inert solvent like dichloromethane.

  • Addition of Catalyst: Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride in portions while stirring. The temperature should be maintained to control the exothermic reaction.

  • Addition of Acylating Agent: Once the aluminum chloride has dissolved, add succinic anhydride portion-wise through a powder funnel, ensuring the temperature does not rise significantly.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction can be gently heated to reflux to ensure completion. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture in an ice bath and carefully quench it by slowly adding a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic extracts.

  • Washing: Wash the combined organic layers sequentially with water, a saturated sodium bicarbonate solution (to remove unreacted succinic acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reactants 1,2-Dichlorobenzene + Succinic Anhydride mixing Mix reactants and catalyst in inert solvent reactants->mixing catalyst Anhydrous AlCl3 catalyst->mixing reflux Stir and Reflux mixing->reflux quench Quench with HCl/Ice reflux->quench extract Extract with DCM quench->extract wash Wash organic layer extract->wash dry Dry and Concentrate wash->dry purify Purify (Recrystallization/Chromatography) dry->purify final_product final_product purify->final_product 4-(2,3-Dichlorophenyl)- 4-oxobutanoic acid

Caption: Friedel-Crafts Acylation Workflow.

Potential Applications and Biological Context

Direct studies on the biological activity of this compound are limited in publicly available literature. However, the broader class of aryl propionic acid derivatives is known for a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer effects.[9]

Furthermore, a structurally related compound, 7-(4-[4-(2,3-dichlorophenyl)-1-piperazinyl]butyloxy)-3,4-dihydro-2(1H)-quinolinone (OPC-14597), has been identified as a putative antipsychotic drug that acts as a presynaptic dopamine autoreceptor agonist and a postsynaptic D2 receptor antagonist. This suggests that the 2,3-dichlorophenyl moiety may be relevant for interaction with dopamine receptors.[10][11][12][13][14]

Hypothetical Signaling Pathway Interaction

Given the activity of a related compound on dopamine receptors, it is plausible that this compound or its derivatives could modulate dopamine signaling pathways. Dopamine receptors are G-protein coupled receptors that can influence downstream signaling cascades, such as the cAMP/PKA pathway.

Dopamine_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ligand Dopamine or Potential Ligand receptor Dopamine Receptor (e.g., D2) ligand->receptor g_protein G-protein (Gi/o) receptor->g_protein Activation ac Adenylate Cyclase g_protein->ac Inhibition camp cAMP ac->camp pka PKA camp->pka Activation downstream Downstream Effects (e.g., Gene Transcription, Ion Channel Modulation) pka->downstream

Caption: Hypothetical Dopamine Signaling Pathway.

Disclaimer: The information provided in these application notes is for research and development purposes only and should be used by qualified professionals. All necessary safety precautions should be taken when handling this chemical. The biological activities mentioned are based on structurally related compounds and are for informational purposes only; they have not been confirmed for this compound itself.

References

Application Notes and Protocols for the Derivatization of 4-(2,3-Dichlorophenyl)-4-oxobutanoic Acid for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the derivatization of 4-(2,3-dichlorophenyl)-4-oxobutanoic acid and subsequent bioassays to evaluate the biological activity of the resulting derivatives. This document includes detailed experimental protocols, quantitative data from related compounds, and visualizations of key workflows and biological pathways.

Introduction

This compound is a versatile scaffold for the synthesis of novel bioactive compounds. The presence of the dichlorophenyl ring and the keto-acid functionality offers multiple points for chemical modification, leading to a diverse range of derivatives with potential therapeutic applications. Aryl propionic acid derivatives, a class to which this compound belongs, are known to possess a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. Derivatization of the carboxylic acid moiety into amides, esters, or by cyclization into heterocyclic systems such as pyridazinones can significantly modulate the compound's physicochemical properties and biological activity.

Derivatization Strategies

The carboxylic acid and ketone functionalities of this compound are the primary sites for derivatization.

Amide Synthesis

Amidation of the carboxylic acid is a common strategy to enhance biological activity and modify pharmacokinetic properties.

Protocol: General Procedure for Amide Synthesis

  • Activation of the Carboxylic Acid: To a solution of this compound (1 equivalent) in a dry aprotic solvent (e.g., dichloromethane, DMF), add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and a catalyst like 4-Dimethylaminopyridine (DMAP) (0.1 equivalents). Stir the mixture at room temperature for 30 minutes.

  • Amine Addition: Add the desired primary or secondary amine (1.2 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Ester Synthesis

Esterification can alter the lipophilicity and cell permeability of the parent compound.

Protocol: Fischer Esterification

  • Reaction Setup: Dissolve this compound (1 equivalent) in an excess of the desired alcohol (e.g., methanol, ethanol).

  • Catalysis: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 3-5 drops).

  • Reflux: Heat the reaction mixture to reflux for 4-8 hours, monitoring by TLC.

  • Work-up: After cooling, remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. Purify the crude ester by column chromatography or distillation.

Pyridazinone Synthesis

Cyclization with hydrazine derivatives yields pyridazinones, a class of heterocycles with diverse pharmacological activities.[1]

Protocol: Synthesis of Pyridazinone Derivatives

  • Reaction Mixture: To a solution of this compound (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid), add hydrazine hydrate or a substituted hydrazine (1.1 equivalents).[1]

  • Reflux: Heat the mixture to reflux for 6-12 hours.[1]

  • Precipitation: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, pour the mixture into ice-water to induce precipitation.

  • Purification: Wash the crude solid with cold water and recrystallize from an appropriate solvent (e.g., ethanol) to obtain the pure pyridazinone derivative.

G cluster_start Starting Material cluster_derivatization Derivatization Reactions cluster_products Derivative Classes start 4-(2,3-Dichlorophenyl)- 4-oxobutanoic acid amide Amide Synthesis (EDC, Amine) start->amide 1a ester Ester Synthesis (Alcohol, Acid catalyst) start->ester 1b pyridazinone Pyridazinone Synthesis (Hydrazine) start->pyridazinone 1c amide_prod Amide Derivatives amide->amide_prod ester_prod Ester Derivatives ester->ester_prod pyridazinone_prod Pyridazinone Derivatives pyridazinone->pyridazinone_prod

Caption: General workflow for the bioevaluation of synthesized derivatives.

Quantitative Data

The following tables summarize the biological activity of derivatives of compounds structurally related to this compound. This data can serve as a benchmark for newly synthesized derivatives.

Table 1: Antimicrobial and Antifungal Activity of 4-(3,4-Dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic Acid Derivatives [2]

Compound Gram-positive Bacteria Gram-negative Bacteria Fungi
3 High Activity Moderate Activity Moderate Activity
4 Moderate Activity Moderate Activity Moderate Activity
6 Moderate Activity High Activity High Activity
8 Moderate Activity Moderate Activity Moderate Activity
10 High Activity High Activity Moderate Activity
12a High Activity High Activity Moderate Activity
13 Moderate Activity Moderate Activity Moderate Activity

| 17 | Moderate Activity | High Activity | High Activity |

Activity is based on the disk diffusion method; specific zone of inhibition data was not provided in the source. [2] Table 2: Cytotoxicity of Methyl N-(Aryl)fumaramates [3]

Compound L1210 (IC50, µM) Molt 4/C8 (IC50, µM)
Methyl N-(3,4-dichlorophenyl)fumaramate 0.25 1.5

| Melphalan (Standard) | 1.5 | 1.5 |

Table 3: Inhibitory Activity of Pyridazinone Derivatives [4][5]

Compound Class Biological Target Potency (IC50)
Pyridazinone-based EED inhibitors EED subunit of PRC2 0.62 µM (for compound 39) [4]

| Pyridazinone derivatives with indole moiety | Phosphodiesterase 4B (PDE4B) | Promising activity (specific IC50 not stated) [5]|

Potential Signaling Pathway

Derivatives of 4-oxobutanoic acid have been suggested to exert their anticancer effects by modulating key cellular signaling pathways. The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers. [6] PI3K/Akt/mTOR Signaling Pathway

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes Proliferation Cell Growth & Proliferation mTORC1->Proliferation Derivative 4-(2,3-Dichlorophenyl)-4-oxobutanoic acid Derivative Derivative->PI3K Inhibits? Derivative->Akt Inhibits? Derivative->mTORC1 Inhibits?

Caption: Potential modulation of the PI3K/Akt/mTOR pathway by this compound derivatives. [6]

Conclusion

The derivatization of this compound offers a promising avenue for the discovery of novel therapeutic agents. The protocols and data presented in these application notes provide a framework for the synthesis and biological evaluation of new derivatives. Further investigation into the structure-activity relationships and mechanisms of action of these compounds is warranted to guide the development of potent and selective drug candidates.

References

Application Notes and Protocols for the Quantification of 4-(2,3-Dichlorophenyl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2,3-Dichlorophenyl)-4-oxobutanoic acid is a chemical intermediate of interest in pharmaceutical synthesis and drug development. Accurate and precise quantification of this compound is crucial for process optimization, quality control, and metabolic studies. This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound using various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Physicochemical Properties

PropertyValue (Predicted)
Molecular FormulaC₁₀H₈Cl₂O₃
Molecular Weight263.08 g/mol
pKa (Carboxylic Acid)~4-5
LogP~2.5
UV AbsorptionDue to the dichlorophenyl chromophore

Analytical Method Selection

The choice of analytical technique depends on the required sensitivity, selectivity, and the nature of the sample matrix.

Method_Selection cluster_methods Analytical Techniques Analyte 4-(2,3-Dichlorophenyl) -4-oxobutanoic acid HPLC_UV HPLC-UV Analyte->HPLC_UV Good for high concentrations & purity analysis LC_MS LC-MS/MS Analyte->LC_MS High sensitivity & selectivity for complex matrices GC_MS GC-MS (with derivatization) Analyte->GC_MS For volatile analytes (requires derivatization) Matrix Sample Matrix (e.g., API, formulation, biological fluid) Matrix->HPLC_UV Matrix->LC_MS Matrix->GC_MS HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Std_Prep Prepare Standard Stock Solution Cal_Curve Create Calibration Curve Standards Std_Prep->Cal_Curve Injection Inject Standards & Samples Cal_Curve->Injection Sample_Prep Prepare Sample Solution Sample_Prep->Injection HPLC_System HPLC System Setup (Column, Mobile Phase, etc.) HPLC_System->Injection Data_Acq Data Acquisition (Chromatograms) Injection->Data_Acq Integration Peak Integration & Area Calculation Data_Acq->Integration Plotting Plot Calibration Curve (Area vs. Concentration) Integration->Plotting Quantification Quantify Analyte in Sample Plotting->Quantification

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(2,3-Dichlorophenyl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 4-(2,3-Dichlorophenyl)-4-oxobutanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method for synthesizing this compound is the Friedel-Crafts acylation of 1,2-dichlorobenzene with succinic anhydride. This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, such as anhydrous aluminum chloride (AlCl₃).

Q2: I am experiencing a very low or no yield in my reaction. What are the potential causes?

A2: Low or no yield in a Friedel-Crafts acylation can stem from several factors:

  • Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Any water in the solvent, glassware, or reagents will deactivate it.[1]

  • Deactivated Aromatic Ring: The two chlorine atoms on the 1,2-dichlorobenzene ring are electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution, making the reaction inherently more challenging than with benzene.

  • Insufficient Catalyst: The ketone product can form a stable complex with the Lewis acid catalyst, effectively removing it from the reaction. Therefore, a stoichiometric amount or even an excess of the catalyst is often required.[1]

  • Suboptimal Reaction Temperature: The reaction may require heating to overcome the activation energy, but excessively high temperatures can lead to side reactions and decomposition.

Q3: I am observing the formation of multiple products. What could be the reason?

A3: The Friedel-Crafts acylation of 1,2-dichlorobenzene can potentially yield isomeric products. While the primary product is expected to be this compound, acylation at other positions on the aromatic ring can occur, leading to the formation of 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid as a minor isomer. The presence of impurities in the starting materials can also lead to side reactions.

Q4: How can I purify the crude this compound?

A4: The most common method for purifying the crude product is recrystallization. A suitable solvent system, such as a mixture of ethanol and water or toluene, can be used. For more challenging separations of isomers or other impurities, column chromatography on silica gel is an effective technique.

Q5: What are the key safety precautions to consider during this synthesis?

A5: Anhydrous aluminum chloride is corrosive and reacts violently with water, so it must be handled with care in a moisture-free environment. 1,2-dichlorobenzene is a hazardous substance and should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Troubleshooting Guides

Low Yield
Symptom Possible Cause Suggested Solution
Reaction does not proceed or yield is very low.Inactive Lewis acid catalyst (AlCl₃).Use a fresh, unopened container of anhydrous AlCl₃. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to moisture.
Deactivated starting material (1,2-dichlorobenzene).Increase the reaction temperature and/or reaction time. A higher catalyst loading may also be beneficial.
Insufficient amount of catalyst.Use at least a stoichiometric amount of AlCl₃ relative to the succinic anhydride. An excess (e.g., 1.1 to 2.2 equivalents) is often necessary.
Low reaction temperature.Gradually increase the reaction temperature. Refluxing in a suitable solvent like dichloromethane or 1,2-dichloroethane may be required.
Formation of Multiple Products
Symptom Possible Cause Suggested Solution
Presence of isomeric byproducts in NMR or HPLC analysis.Lack of regioselectivity in the Friedel-Crafts acylation.Optimize the reaction temperature. Lower temperatures may favor the formation of one isomer over another. The choice of solvent can also influence regioselectivity.
Impurities in starting materials.Use high-purity 1,2-dichlorobenzene and succinic anhydride.
Polysubstitution.While less common in acylation, ensure the molar ratio of succinic anhydride to 1,2-dichlorobenzene is not excessively high.

Data Presentation

Table 1: Representative Reaction Conditions for the Friedel-Crafts Acylation of Aromatic Compounds with Succinic Anhydride

Aromatic SubstrateCatalyst (Equivalents)SolventTemperature (°C)Reaction TimeYield (%)
BenzeneAlCl₃ (1.5)BenzeneReflux30 min77-82
TolueneAlCl₃ (2.0)None (Solvent-free)Room Temp5 min95
p-XyleneAlCl₃ (2.0)None (Solvent-free)Room Temp10 min90
1,3-DifluorobenzeneAlCl₃ (2.2)Dichloromethane0-5 then RT2-4 hNot Specified

Experimental Protocols

Detailed Protocol for the Synthesis of this compound

This protocol is a representative method based on general procedures for Friedel-Crafts acylation with succinic anhydride and dichlorobenzenes. Optimization may be necessary to achieve higher yields.

Materials:

  • 1,2-Dichlorobenzene

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Crushed ice

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Reflux condenser with a gas outlet to a scrubbing system

  • Inert gas supply (Nitrogen or Argon)

  • Heating mantle

  • Ice bath

Procedure:

  • Reaction Setup: In a dry three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, add anhydrous aluminum chloride (2.2 molar equivalents).

  • Solvent Addition: Add anhydrous dichloromethane to the flask to create a suspension of the aluminum chloride.

  • Reactant Addition: In a separate flask, dissolve succinic anhydride (1.0 molar equivalent) and 1,2-dichlorobenzene (1.1 molar equivalents) in anhydrous dichloromethane. Add this solution to the dropping funnel.

  • Reaction Initiation: Cool the aluminum chloride suspension to 0-5 °C using an ice bath. Slowly add the solution of succinic anhydride and 1,2-dichlorobenzene dropwise to the stirred suspension. Maintain the temperature below 10 °C during the addition to control the exothermic reaction.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux (approx. 40 °C for DCM). Stir at reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic extracts and wash sequentially with water, a saturated sodium bicarbonate solution (to remove any unreacted succinic acid), and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Mandatory Visualization

Synthesis_Pathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product 1,2-Dichlorobenzene 1,2-Dichlorobenzene Target_Molecule 4-(2,3-Dichlorophenyl)- 4-oxobutanoic acid 1,2-Dichlorobenzene->Target_Molecule Friedel-Crafts Acylation Succinic_anhydride Succinic anhydride Succinic_anhydride->Target_Molecule AlCl3 AlCl₃ AlCl3->Target_Molecule Catalyzes

Caption: Synthesis pathway for this compound.

Troubleshooting_Yield Start Low Yield Issue Check_Catalyst Check Catalyst Activity (Fresh, Anhydrous) Start->Check_Catalyst Check_Conditions Optimize Reaction Conditions (Temp, Time) Check_Catalyst->Check_Conditions If catalyst is active Resolved Yield Improved Check_Catalyst->Resolved Improve catalyst handling Check_Stoichiometry Verify Stoichiometry (Excess AlCl₃) Check_Conditions->Check_Stoichiometry If conditions are optimal Check_Conditions->Resolved Adjust T and time Purification_Loss Investigate Purification Losses Check_Stoichiometry->Purification_Loss If stoichiometry is correct Check_Stoichiometry->Resolved Increase catalyst amount Purification_Loss->Resolved

References

Technical Support Center: Friedel-Crafts Acylation of Dichlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the Friedel-Crafts acylation of dichlorobenzene.

Troubleshooting Guide

This guide addresses common issues encountered during the Friedel-Crafts acylation of dichlorobenzene isomers, focusing on the formation of unexpected side products.

Issue Potential Cause(s) Recommended Solutions
Low Yield of Desired Product 1. Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is moisture-sensitive and may have been deactivated by exposure to atmospheric humidity. 2. Insufficient Catalyst: In Friedel-Crafts acylation, the catalyst forms a complex with the product ketone, necessitating stoichiometric amounts. 3. Reaction Temperature Too Low: The deactivating effect of the two chlorine atoms requires sufficient thermal energy to drive the reaction. 4. Impure Reagents: Water or other impurities in the dichlorobenzene, acylating agent, or solvent can interfere with the reaction.1. Use fresh, anhydrous aluminum chloride. Handle the catalyst quickly in a dry environment or under an inert atmosphere. 2. Ensure a molar ratio of at least 1.1:1 of AlCl₃ to the limiting reagent (acyl chloride). Some protocols recommend ratios as high as 2:1 or more for dichlorobenzene.[1] 3. Gradually increase the reaction temperature. For p-dichlorobenzene, temperatures between 65°C and 115°C have been used successfully.[1] For m-dichlorobenzene, temperatures around 45-55°C during addition, followed by reflux at 90-95°C, are recommended.[2] 4. Use freshly distilled dichlorobenzene and acyl chloride. Ensure the solvent is anhydrous.
Formation of an Unexpected Isomer (Product Rearrangement) Isomerization: The desired product may isomerize under the reaction conditions, especially at higher temperatures or with prolonged reaction times. For example, acylation of p-dichlorobenzene can yield 3,4-dichloro-substituted products instead of the expected 2,5-isomer.[3]1. Control Temperature: Maintain the lowest effective temperature for the reaction. Stepwise heating, such as dropwise addition of the acylating agent at a lower temperature followed by a gradual increase, can be beneficial.[1][4] 2. Limit Reaction Time: Monitor the reaction progress using TLC or GC and stop the reaction as soon as the starting material is consumed to avoid prolonged exposure of the product to the acidic conditions. 3. Choice of Catalyst: While AlCl₃ is common, exploring other Lewis acids like FeCl₃ or solid acid catalysts (e.g., zeolites) may reduce isomerization, although this may require significant process optimization.
Presence of Dechlorinated Byproducts Dehalogenation: The reaction may be causing the removal of one of the chlorine atoms from the dichlorobenzene ring, leading to the formation of monochlorinated ketone products.[3]1. Milder Conditions: Use the minimum necessary amount of catalyst and the lowest effective temperature to reduce the harshness of the reaction environment. 2. Solvent Choice: The use of a solvent like nitrobenzene has been noted in studies where dehalogenation was observed.[3] Consider using a less reactive solvent such as dichloromethane or performing the reaction in excess dichlorobenzene.
Formation of Multiple Isomers (e.g., 2,4- and 2,6- from m-dichlorobenzene) Competing Reaction Sites: The acyl group can attack different positions on the aromatic ring, leading to a mixture of constitutional isomers. For m-dichlorobenzene, acylation can occur at the 2-, 4-, and 6-positions.1. Steric Hindrance: The formation of the 2,6-isomer from m-dichlorobenzene is generally minor due to steric hindrance.[3] Using a bulkier acylating agent might further suppress substitution at the more hindered position. 2. Purification: In cases where a minor isomer is unavoidable, purification by fractional distillation or crystallization is necessary to isolate the desired major product.
Polyacylation Products Observed Over-Acylation: Although the ketone product is deactivated towards further substitution, forcing conditions (high temperature, high catalyst concentration, long reaction times) can lead to the addition of a second acyl group.1. Control Stoichiometry: Use a molar ratio of acyl chloride to dichlorobenzene that does not significantly exceed 1:1 unless a diacylated product is desired. 2. Avoid Harsh Conditions: As with other side reactions, elevated temperatures and prolonged reaction times increase the likelihood of polyacylation. Adhere to the optimized conditions for mono-acylation.

Frequently Asked Questions (FAQs)

Q1: What are the expected major products for the Friedel-Crafts acylation of each dichlorobenzene isomer?

  • p-Dichlorobenzene: The primary product is 2,5-dichloroacetophenone.[5]

  • m-Dichlorobenzene: The major product is 2,4-dichloroacetophenone, with a smaller amount of the 2,6-dichloroacetophenone isomer also forming.[3]

  • o-Dichlorobenzene: The main product is 3,4-dichloroacetophenone.[3]

Q2: Why does my reaction with p-dichlorobenzene yield a 3,4-disubstituted product?

This is due to a rearrangement side reaction. The initially formed 2,5-dichloro-substituted ketone can isomerize under the strong acidic conditions of the reaction to form the thermodynamically more stable 3,4-isomer. This is more likely to occur at higher temperatures and with longer reaction times.

Q3: Is it possible to completely avoid the formation of the 2,6-isomer when acylating m-dichlorobenzene?

Completely avoiding the 2,6-isomer is challenging as it is a kinetically possible product. However, its formation is generally minimal compared to the 2,4-isomer due to the steric hindrance of the two adjacent chlorine atoms.[3] Careful control of reaction conditions and subsequent purification are the best strategies to obtain pure 2,4-dichloroacetophenone.

Q4: What is dehalogenation and why does it occur?

Dehalogenation (or dechlorobenzoylation) is a side reaction where a chlorine atom is removed from the aromatic ring during the acylation process.[3] This results in a monochlorinated product (e.g., o- or p-chlorobenzophenone). This process can be promoted by the Lewis acid catalyst, particularly under harsh conditions.

Q5: Can I use acetic anhydride instead of acetyl chloride for the acylation of dichlorobenzene?

Yes, acetic anhydride can be used as an acylating agent. Some studies suggest that using acetic anhydride with m-dichlorobenzene can lead to higher yields of 2,4-dichloroacetophenone compared to using acetyl chloride.[2]

Q6: Why is a stoichiometric amount of Lewis acid catalyst required?

The ketone product of the Friedel-Crafts acylation is a Lewis base and forms a stable complex with the Lewis acid catalyst (e.g., AlCl₃). This complex deactivates the catalyst, preventing it from participating in further reactions. Therefore, at least a stoichiometric amount of the catalyst is necessary to ensure the reaction proceeds to completion.[6][7]

Quantitative Data Summary

The following table summarizes yields of the desired product from various experimental protocols for the acylation of p- and m-dichlorobenzene. Note that side product yields are often not reported, and the primary focus is on maximizing the yield of the main product.

Dichlorobenzene IsomerAcylating AgentCatalyst & Molar Ratio (DCB:Acyl-Cl:AlCl₃)Temperature (°C)Reaction Time (h)Reported Yield of Main Product (%)Main Product
p-DichlorobenzeneAcetyl Chloride1 : 0.88 : 1.780 -> 40663.32,5-Dichloroacetophenone[4]
p-DichlorobenzeneAcetyl Chloride1 : 0.8 : 1.865 -> 1156752,5-Dichloroacetophenone[1]
p-DichlorobenzeneAcetyl Chloride1 : 0.8 : 2.2665 -> 1005952,5-Dichloroacetophenone[1][4]
m-DichlorobenzeneAcetic Anhydride1 : 1 : 1.345-55 -> 90-953Not specified, but noted as higher than with acetyl chloride2,4-Dichloroacetophenone[2][8]

Experimental Protocols

High-Yield Synthesis of 2,5-Dichloroacetophenone from p-Dichlorobenzene[1][4]
  • Reaction Setup: In a 250 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 14.7g of p-dichlorobenzene and 33.3g of anhydrous aluminum chloride.

  • Heating and Addition: Heat the stirred mixture to 65°C.

  • Acylation: Add 11.8g of acetyl chloride dropwise over 2 hours.

  • Reaction Completion: After the addition is complete, raise the temperature to 100°C and continue the reaction for 5 hours.

  • Quenching: Cool the reaction mixture and slowly pour it into 50 mL of ice water.

  • Extraction: Add 100 mL of dichloromethane to extract the organic product. Separate the organic layer.

  • Purification: Distill the organic layer under reduced pressure to remove the solvent. Collect the fraction at approximately 70°C (at reduced pressure) to obtain 2,5-dichloroacetophenone. This protocol reports a yield of 95%.

Visualizations

Reaction Pathways in Friedel-Crafts Acylation of Dichlorobenzene

Friedel_Crafts_Side_Reactions Main Reaction and Side Pathways for p-Dichlorobenzene Acylation pDCB p-Dichlorobenzene + Acyl Chloride Sigma_Complex Sigma Complex (2,5-substitution) pDCB->Sigma_Complex Electrophilic Attack AlCl3 AlCl₃ (Catalyst) Acylium Acylium Ion [R-C=O]⁺ AlCl3->Acylium Generates Acylium->Sigma_Complex Attacks Ring Rearranged_Complex Rearranged Intermediate Sigma_Complex->Rearranged_Complex Isomerization (High Temp / Long Time) Product 2,5-Dichloroacetophenone (Desired Product) Sigma_Complex->Product Deprotonation Dehalogenated_Product p-Chloroacetophenone (Dehalogenation Product) Sigma_Complex->Dehalogenated_Product Dechlorination (Harsh Conditions) Rearranged_Product 3,4-Dichloroacetophenone (Rearrangement Product) Rearranged_Complex->Rearranged_Product

Caption: Main reaction and side pathways for p-dichlorobenzene acylation.

Troubleshooting Workflow for Unexpected Products

Troubleshooting_Workflow Troubleshooting Workflow for Unexpected Products Start Experiment Yields Unexpected Product(s) Analysis Analyze Product Mixture (GC-MS, NMR) Start->Analysis Isomer_Check Is the product an isomer of the target? Analysis->Isomer_Check Dehalogenation_Check Is the product dehalogenated? Isomer_Check->Dehalogenation_Check No Reduce_Temp_Time Reduce Temperature & Reaction Time Isomer_Check->Reduce_Temp_Time Yes (Rearrangement) Other_Check Other unexpected products? Dehalogenation_Check->Other_Check No Milder_Conditions Use Milder Conditions (Less Catalyst) Dehalogenation_Check->Milder_Conditions Yes (Dechlorination) Check_Reagents Check Purity of Starting Materials Other_Check->Check_Reagents Yes Purify Purify Product (Crystallization / Distillation) Other_Check->Purify No, minor isomers Reduce_Temp_Time->Purify Milder_Conditions->Purify Check_Reagents->Purify

Caption: Troubleshooting workflow for unexpected acylation products.

References

Technical Support Center: Resolving Peak Tailing in HPLC of Acidic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve peak tailing issues encountered during the HPLC analysis of acidic compounds.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving the common causes of peak tailing for acidic analytes.

Q1: My acidic compound is showing significant peak tailing. What are the most common causes?

Peak tailing for acidic compounds in reversed-phase HPLC is primarily caused by secondary interactions between the analyte and the stationary phase, as well as suboptimal mobile phase conditions. The most common culprits include:

  • Secondary Silanol Interactions: Residual silanol groups (Si-OH) on the silica-based stationary phase can be deprotonated at higher pH values, becoming negatively charged (SiO-). These ionized silanols can then interact with the acidic analyte, leading to a secondary retention mechanism that causes peak tailing.[1][2]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is not acidic enough, the acidic analyte will be partially or fully ionized (deprotonated). This ionized form is more polar and can have stronger interactions with the stationary phase or be repelled, leading to poor peak shape.[3][4]

  • Low Buffer Concentration: An inadequate buffer concentration may not be sufficient to maintain a consistent pH at the column head, especially upon injection of the sample. This can lead to localized pH shifts and inconsistent ionization of the analyte, resulting in peak tailing.[5][6]

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or stationary phase can create active sites that interact with the analyte.[7] Column voids or bed deformation can also lead to peak distortion.[8]

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to a non-ideal chromatographic process and peak tailing.[8][9]

  • Inappropriate Sample Solvent: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause peak distortion, including tailing.[10]

Logical Relationship for Troubleshooting Peak Tailing

G start Peak Tailing Observed for Acidic Compound check_pH Is Mobile Phase pH ~2 units below analyte pKa? start->check_pH adjust_pH Adjust Mobile Phase pH (e.g., pH 2.5-3.5) check_pH->adjust_pH No check_buffer Is Buffer Concentration Adequate (10-50 mM)? check_pH->check_buffer Yes adjust_pH->check_buffer increase_buffer Increase Buffer Concentration check_buffer->increase_buffer No check_column Is the Column Old or Contaminated? check_buffer->check_column Yes increase_buffer->check_column wash_column Perform Column Washing Protocol check_column->wash_column Yes check_sample Is Sample Overloaded or in Strong Solvent? check_column->check_sample No replace_column Replace Column wash_column->replace_column If tailing persists replace_column->check_sample dilute_sample Dilute Sample or Reduce Injection Volume check_sample->dilute_sample Overloaded change_solvent Dissolve Sample in Mobile Phase check_sample->change_solvent Strong Solvent resolved Peak Tailing Resolved check_sample->resolved No dilute_sample->resolved change_solvent->resolved G silanol_protonated Si-OH (Protonated Silanol) silanol_ionized Si-O⁻ (Ionized Silanol) silanol_protonated->silanol_ionized pH > pKa of Silanol acid_neutral R-COOH (Neutral Acid) acid_neutral->silanol_protonated  Primary Hydrophobic Interaction (Good Peak Shape) acid_ionized R-COO⁻ (Ionized Acid) acid_neutral->acid_ionized pH ≈ pKa acid_ionized->silanol_ionized  Secondary Ionic Repulsion/Interaction (Peak Tailing)

References

4-(2,3-Dichlorophenyl)-4-oxobutanoic acid stability and degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-(2,3-Dichlorophenyl)-4-oxobutanoic acid

This technical support center provides guidance on the stability and degradation of this compound. The information is based on general chemical principles of γ-keto acids and chlorinated aromatic compounds, as specific stability data for this compound is not extensively published.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concerns stem from its functional groups: the γ-keto group and the dichlorophenyl ring. Potential issues include susceptibility to hydrolysis under strong acidic or basic conditions, oxidation of the ketone, and photodecomposition due to the aromatic ring.[1] Chlorinated compounds can also be sensitive to certain environmental factors.[2][3][4]

Q2: How should the solid compound be stored?

A2: For optimal stability, the solid compound should be stored in a tightly sealed, light-resistant container (e.g., amber glass vial) in a cool, dry, and dark place. Storage at 2-8°C or -20°C is recommended for long-term stability. Inert atmosphere (e.g., argon or nitrogen) can be used to further minimize oxidative degradation.

Q3: What solvents are recommended for preparing stock solutions, and what is their stability?

A3: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are suitable for preparing high-concentration stock solutions. For aqueous experiments, it is advisable to prepare fresh dilutions from the stock solution. Aqueous solutions may be prone to hydrolysis, especially at pH extremes. The stability of the compound in aqueous buffers should be experimentally determined, but it is recommended to use freshly prepared solutions or store them at -80°C for short periods.

Q4: What are the likely degradation pathways for this molecule?

A4: Potential degradation pathways include:

  • Hydrolysis: Cleavage of the butanoic acid chain, particularly under harsh pH conditions.[1]

  • Oxidation: The ketone moiety can be susceptible to oxidation, potentially leading to cleavage of the C-C bond adjacent to the carbonyl group.[5]

  • Photodegradation: The dichlorophenyl group can absorb UV light, which may lead to the formation of reactive radical species and subsequent degradation.

  • Decarboxylation: While γ-keto acids are less prone to decarboxylation than their β-keto counterparts, this pathway can occur under thermal stress.[6][7][8]

Q5: Are there any known incompatibilities with common excipients or reagents?

A5: Avoid strong oxidizing agents, strong bases, and strong acids in formulation or experimental setups unless required for a specific reaction. The compatibility with excipients should be evaluated on a case-by-case basis through forced degradation studies.[9][10]

Troubleshooting Guides

Observed Issue Probable Cause(s) Recommended Solution(s)
Loss of compound potency in aqueous solution over a short period. Hydrolysis at non-optimal pH. Oxidative degradation.Prepare fresh solutions for each experiment. If storage is necessary, aliquot and freeze at ≤ -20°C. Determine the optimal pH for stability by conducting a pH-rate profile study. Degas aqueous buffers to remove dissolved oxygen.
Appearance of unexpected peaks in HPLC analysis after sample preparation. On-column degradation. Degradation in the autosampler. Reaction with mobile phase components.Ensure the mobile phase pH is compatible with the compound. Use a cooled autosampler (e.g., 4°C). Analyze samples immediately after preparation. Check for reactivity with common solvents like methanol if the mobile phase is acidic.
Precipitation of the compound in aqueous buffer. Poor aqueous solubility. Use of an inappropriate buffer or pH.Prepare the final dilution from a concentrated DMSO or DMF stock. Ensure the final concentration of the organic solvent is low (typically <1%) and does not affect the assay. Use sonication to aid dissolution. Evaluate different buffer systems and pH ranges.
Discoloration (e.g., yellowing) of the solid compound or solutions upon storage. Oxidative degradation or photodecomposition.Store the solid compound and stock solutions protected from light and under an inert atmosphere.[2][3] Re-test the purity of the material if discoloration is observed.

Quantitative Data Summary

Condition Time Point % Parent Compound Remaining (Illustrative) Observations / Major Degradants
Acid Hydrolysis (0.1 M HCl, 60°C) 24h85.2%Degradant Peak 1 at RRT 0.85
48h72.5%Increase in Degradant Peak 1
Base Hydrolysis (0.1 M NaOH, RT) 2h65.1%Rapid degradation, multiple peaks
8h30.8%Further degradation
Oxidation (3% H₂O₂, RT) 24h92.7%Minor Degradant Peak 2 at RRT 1.10
48h88.4%Slow increase in Degradant Peak 2
Thermal (80°C, Solid State) 7 days98.5%Appears stable
Photostability (ICH Q1B Option II) 24h91.3%Minor degradation, yellowing of solution

Experimental Protocols

Protocol: Forced Degradation Study

This protocol outlines a typical forced degradation or stress testing study to identify the degradation pathways and validate the stability-indicating nature of an analytical method.[9][12][13]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1.0 M HCl.

    • Incubate at 60°C.

    • Withdraw aliquots at specified time points (e.g., 2, 8, 24 hours).

    • Neutralize the aliquot with an equivalent amount of 1.0 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1.0 M NaOH.

    • Keep at room temperature.

    • Withdraw aliquots at specified time points (e.g., 1, 4, 8 hours).

    • Neutralize the aliquot with an equivalent amount of 1.0 M HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide (H₂O₂).

    • Keep at room temperature, protected from light.

    • Withdraw aliquots at specified time points (e.g., 8, 24, 48 hours).

  • Thermal Degradation (Solution):

    • Heat the stock solution at 70°C.

    • Withdraw aliquots at specified time points (e.g., 1, 3, 7 days).

  • Photostability:

    • Expose the stock solution to a calibrated light source according to ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter).

    • A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis:

    • Analyze all samples by a suitable stability-indicating method, typically HPLC-UV/DAD or LC-MS.

    • Calculate the percentage degradation and evaluate the peak purity of the parent compound.

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (HCl, 60°C) Stock->Acid Base Base Hydrolysis (NaOH, RT) Stock->Base Oxidation Oxidation (H₂O₂, RT) Stock->Oxidation Thermal Thermal (70°C) Stock->Thermal Photo Photostability (ICH Q1B) Stock->Photo HPLC HPLC-UV/DAD Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS If unknowns Report Assess Degradation & Identify Products HPLC->Report LCMS->Report

Caption: Workflow for a Forced Degradation Study.

Degradation_Pathways cluster_products Potential Degradation Products Parent 4-(2,3-Dichlorophenyl) -4-oxobutanoic acid Hydrolysis_P 2,3-Dichlorobenzoic acid + Succinic acid Parent->Hydrolysis_P H⁺ / OH⁻ (Hydrolysis) Oxidation_P Oxidative Cleavage Products Parent->Oxidation_P [O] (e.g., H₂O₂) Photo_P Radical-derived Products Parent->Photo_P (Light)

Caption: Potential Degradation Pathways.

References

Technical Support Center: Purification of Crude 4-(2,3-Dichlorophenyl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude 4-(2,3-Dichlorophenyl)-4-oxobutanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound synthesized via Friedel-Crafts acylation?

A1: Common impurities can include unreacted starting materials such as 1,2-dichlorobenzene and succinic anhydride, as well as side products like polysubstituted aromatics and positional isomers.[1] The hydrolysis of succinic anhydride can also lead to the presence of succinic acid in the crude product.[2]

Q2: My purified product has a noticeable color. What is the likely cause and how can I remove it?

A2: A colored product may indicate the presence of colored impurities. An optional decolorization step can be performed during recrystallization. This involves adding a small amount of activated carbon to the dissolved product solution and then performing a hot filtration to remove the carbon and adsorbed impurities.[1]

Q3: After recrystallization, my product "oils out" instead of forming crystals. What should I do?

A3: "Oiling out" can occur if the solvent is too nonpolar or if the solution is supersaturated.[3] To address this, you can try using a more polar solvent or a solvent mixture. Inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can also be effective.[3]

Q4: The yield of my purified product after recrystallization is very low. How can I improve it?

A4: Low yield can result from the chosen solvent being too effective, leading to high solubility even at low temperatures.[3] To improve your yield, consider optimizing the recrystallization solvent by testing different single solvents or solvent mixtures to find one with a significant difference in solubility between hot and cold conditions.[3] Additionally, ensure that you are using a minimal amount of hot solvent to dissolve the crude product.

Q5: Can I use column chromatography to purify this compound?

A5: Yes, column chromatography is a suitable method for purifying keto acids, especially for removing closely related impurities.[1][3][4] A common approach is to use silica gel as the stationary phase with a mobile phase gradient of ethyl acetate in hexanes or dichloromethane in methanol.[3]

Troubleshooting Guide

Symptom Possible Cause Suggested Solution
Broad or overlapping peaks in NMR spectrum Presence of multiple isomers or other closely related impurities.For recrystallization, a very slow cooling rate can sometimes improve the selectivity of crystal formation. High-resolution purification techniques like preparative HPLC may be necessary for very high purity.[3]
Residual solvent peaks in NMR spectrum Inefficient drying of the final product.Dry the product under a high vacuum for an extended period. If the solvent has a high boiling point, consider a final wash with a more volatile solvent in which the product is insoluble, followed by vacuum drying.[3]
No crystals form upon cooling The compound is too soluble in the chosen solvent, even at low temperatures.Select a solvent in which the compound has lower solubility at colder temperatures. Alternatively, you can try to partially evaporate the solvent to increase the concentration or add an anti-solvent (a solvent in which the compound is insoluble) dropwise until turbidity is observed, then heat to redissolve and cool slowly.[3]
Premature crystallization during hot filtration The solution cools down too quickly, causing the product to crystallize in the funnel.Use a heated funnel or preheat the filtration apparatus (funnel and receiving flask) before filtration.[3]

Experimental Protocol: Purification by Recrystallization

This protocol describes a general procedure for the purification of crude this compound by recrystallization.

1. Solvent Selection:

  • Begin by selecting an appropriate solvent. A good recrystallization solvent will dissolve the crude product when hot but not when cold.[3] Common solvents to test for keto acids include ethyl acetate/hexane mixtures, toluene, or aqueous solutions with pH adjustment.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask with a stir bar.

  • Add a minimal amount of the chosen recrystallization solvent.

  • Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. If the solid does not dissolve, add small portions of the solvent until a clear solution is obtained at the boiling point.[3]

3. Decolorization (Optional):

  • If the solution is colored, remove it from the heat and allow it to cool slightly.

  • Add a small amount of activated carbon to the solution.

  • Reheat the solution to boiling for a few minutes while stirring.

4. Hot Filtration:

  • If activated carbon was used, or if there are insoluble impurities, perform a hot filtration using a pre-warmed funnel and filter paper to remove the solid impurities.

5. Crystallization:

  • Allow the hot, clear filtrate to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

6. Isolation:

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.[3]

7. Drying:

  • Dry the purified crystals under a vacuum to remove all traces of solvent.[3]

Quantitative Data Summary

Parameter Expected Value Analytical Method
Purity (after recrystallization) >98%HPLC, NMR
Typical Yield 70-90%Gravimetric
Melting Point Literature value dependentMelting Point Apparatus

Note: Expected values can vary based on the initial purity of the crude material and the specific conditions of the recrystallization.

Visualizations

Purification_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation & Analysis crude_product Crude Product add_solvent Add Minimal Hot Solvent crude_product->add_solvent dissolved_product Dissolved Product add_solvent->dissolved_product hot_filtration Hot Filtration (Optional) dissolved_product->hot_filtration cooling Slow Cooling & Ice Bath dissolved_product->cooling hot_filtration->cooling crystallization Crystallization cooling->crystallization vacuum_filtration Vacuum Filtration crystallization->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Vacuum Drying washing->drying pure_product Pure Product drying->pure_product

Caption: Workflow for the purification of this compound.

References

optimizing reaction conditions for dichlorophenyl butanoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of dichlorophenyl butanoic acid.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, offering potential causes and recommended solutions in a question-and-answer format.

Problem ID Question Potential Causes Recommended Solutions
SYN-001 Low Yield of 4-(3,4-dichlorophenyl)-4-phenylbutanoic acid in the Friedel-Crafts Alkylation Step 1. Inactive Friedel-Crafts catalyst (e.g., aluminum chloride) due to moisture.2. Insufficient reaction temperature or time.3. Suboptimal molar ratio of reactants and catalyst.1. Ensure all glassware is thoroughly dried and the reaction is performed under anhydrous conditions. Use freshly opened or properly stored aluminum chloride.2. Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider a modest increase in temperature (e.g., from room temperature up to 35°C) or extending the reaction time.[1]3. Optimize the molar ratio of the gamma-butyrolactone to benzene and aluminum chloride. A suggested starting point is a ratio in the range of 1.0:1.0 to 1.0:20.0 for the lactone to benzene and 1.0:0.5 to 1.0:10.0 for the lactone to aluminum chloride.[1]
SYN-002 Incomplete Hydrogenation of 4-(3,4-dichlorophenyl)-4-phenylbut-3-enoic acid 1. Catalyst poisoning (e.g., by sulfur or other impurities).2. Insufficient catalyst loading.3. Poor hydrogen gas dispersion in the reaction mixture.1. Ensure the starting material is pure. If catalyst poisoning is suspected, consider treating the starting material with activated carbon.2. Increase the amount of 5% Pd/C catalyst. A typical loading is around 3-4% by weight relative to the starting material.[2]3. Ensure vigorous stirring to maintain a good suspension of the catalyst and efficient contact with hydrogen gas. The reaction is typically run at atmospheric pressure.[2]
SYN-003 Formation of Oily Product Instead of a Crystalline Solid 1. Presence of unreacted starting materials or solvent residues.2. Formation of side-products or isomers.1. Ensure the complete removal of solvent under reduced pressure.[1][2]2. Purify the product by recrystallization. For 4-(3,4-dichlorophenyl)-4-phenylbutanoic acid, hexane is a suitable solvent for crystallization.[2] For 4-(3,4-dichlorophenyl)-4-hydroxybutanoic acid, forming a dicyclohexylamine salt can facilitate crystallization and purification.[1]
SYN-004 Difficulty in the Lactonization of 4-(3,4-dichlorophenyl)-4-hydroxybutanoic acid 1. Insufficient acid catalysis or inadequate heating.2. Reversibility of the reaction.1. The conversion can be achieved by heating the hydroxy acid in an aqueous acid medium at temperatures between 20°C and 100°C.[1]2. Consider removing water as it forms to drive the equilibrium towards the lactone. This can be done by heating in an aromatic hydrocarbon solvent.[1]

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for producing 4-(3,4-dichlorophenyl) butanoic acid derivatives?

A1: A common and effective method is a three-step process starting from 4-(3,4-dichlorophenyl)-4-ketobutanoic acid. This involves:

  • Reduction of the ketone to a hydroxyl group to form 4-(3,4-dichlorophenyl)-4-hydroxybutanoic acid.

  • Lactonization of the hydroxy acid to form 5-(3,4-dichlorophenyl)-dihydro-2(3H)-furanone.

  • Friedel-Crafts alkylation of benzene with the furanone intermediate to yield the final product, 4-(3,4-dichlorophenyl)-4-phenylbutanoic acid.[1]

Another documented method involves the hydrogenation of 4-(3,4-dichlorophenyl)-4-phenylbut-3-enoic acid using a palladium on carbon (Pd/C) catalyst.[2]

Q2: What are the key reaction parameters for the hydrogenation of 4-(3,4-dichlorophenyl)-4-phenylbut-3-enoic acid?

A2: The key parameters for this hydrogenation are summarized in the table below.

ParameterValue
Catalyst 5% Palladium on Carbon (Pd/C)
Solvent Ethyl acetate
Temperature Room Temperature
Pressure Atmospheric Pressure
Reaction Time Approximately 24 hours (or until hydrogen uptake ceases)

Table 1: Reaction Conditions for Hydrogenation.[2]

Q3: How can I purify the final 4-(3,4-dichlorophenyl)-4-phenylbutanoic acid product?

A3: The crude product, which may be an oil, can be purified by crystallization. Hexane has been successfully used as a solvent for crystallization, yielding a solid product with a melting point of 118-120°C.[2] The product can be recovered by suction filtration and dried in vacuo.[1]

Q4: What analytical techniques can be used to monitor the reaction progress and characterize the product?

A4: Thin Layer Chromatography (TLC) is a useful technique to monitor the disappearance of starting materials and the appearance of the product.[1] For characterization of the final product, techniques such as melting point determination and elemental analysis can be employed to confirm its identity and purity.[2]

Experimental Protocols

Protocol 1: Synthesis of 4-(3,4-Dichlorophenyl)-4-phenylbutanoic Acid via Hydrogenation [2]

  • Dissolve 4-(3,4-dichlorophenyl)-4-phenylbut-3-enoic acid (0.73 mole) in ethyl acetate (2 L).

  • Add 8 grams of 5% Pd/C catalyst to the solution.

  • Hydrogenate the mixture at atmospheric pressure and room temperature.

  • Continue the reaction for approximately 24 hours or until the uptake of hydrogen ceases.

  • Remove the catalyst by filtration.

  • Evaporate the filtrate under vacuum to obtain the product as a light brown oil.

  • For further purification, crystallize the product from hexane.

Protocol 2: Three-Step Synthesis of 4-(3,4-Dichlorophenyl)-4-phenylbutanoic Acid [1]

Step A: Reduction of 4-(3,4-dichlorophenyl)-4-ketobutanoic acid

  • This step involves the reduction of a ketone in the presence of a carboxylic acid using a suitable carbonyl reducing agent like an alkali metal borohydride.

Step B: Conversion to 5-(3,4-dichlorophenyl)-dihydro-2(3H)-furanone

  • The intermediate 4-(3,4-dichlorophenyl)-4-hydroxybutanoic acid is converted to the corresponding gamma-butyrolactone.

  • This can be achieved by heating the hydroxy acid in an aqueous acid solvent medium at a temperature ranging from about 20°C to 100°C.

Step C: Friedel-Crafts Alkylation

  • React the 5-(3,4-dichlorophenyl)-dihydro-2(3H)-furanone with benzene in the presence of a Friedel-Crafts catalyst, such as aluminum chloride.

  • The reaction can be carried out in an excess of benzene as the solvent or in a reaction-inert organic solvent.

  • The reaction temperature is maintained between 0°C and 100°C.

  • Upon completion, the reaction mixture is poured onto ice containing a mineral acid (e.g., concentrated HCl) to quench the reaction and separate the phases.

  • The product is isolated from the organic phase by solvent evaporation and subsequent crystallization.

Visualizations

experimental_workflow_hydrogenation start Start: 4-(3,4-dichlorophenyl)-4-phenylbut-3-enoic acid dissolve Dissolve in Ethyl Acetate start->dissolve add_catalyst Add 5% Pd/C Catalyst dissolve->add_catalyst hydrogenate Hydrogenate (RT, 1 atm, 24h) add_catalyst->hydrogenate filter Filter to Remove Catalyst hydrogenate->filter evaporate Evaporate Solvent (Vacuum) filter->evaporate product Crude Product: 4-(3,4-dichlorophenyl)-4-phenylbutanoic acid evaporate->product crystallize Crystallize from Hexane product->crystallize final_product Pure Product crystallize->final_product

Caption: Hydrogenation Synthesis Workflow.

troubleshooting_low_yield problem Low Yield in Friedel-Crafts Alkylation cause1 Inactive Catalyst (Moisture) problem->cause1 cause2 Suboptimal Conditions (Temp/Time) problem->cause2 cause3 Incorrect Molar Ratios problem->cause3 solution1 Use Anhydrous Conditions & Fresh Catalyst cause1->solution1 solution2 Monitor with TLC, Adjust Temp/Time cause2->solution2 solution3 Optimize Reactant & Catalyst Ratios cause3->solution3

Caption: Troubleshooting Low Yield Issues.

References

Technical Support Center: Troubleshooting NMR Signal Overlap in Dichlorophenyl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address NMR signal overlap issues commonly encountered when working with dichlorophenyl derivatives.

Frequently Asked Questions (FAQs)

Q1: My 1D ¹H NMR spectrum of a dichlorophenyl derivative shows a complex, overlapping multiplet in the aromatic region. What is the simplest first step to resolve these signals?

A1: The most straightforward initial approach is to change the deuterated solvent.[1] Aromatic solvents like benzene-d₆ or toluene-d₈ can induce significant changes in the chemical shifts of the protons on the dichlorophenyl ring compared to more common solvents like chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[1][2] This phenomenon, known as Aromatic Solvent-Induced Shift (ASIS), often helps to disperse crowded signals, simplifying the spectrum.[3] The different solvent environments alter the shielding of individual protons, leading to differential shifts and potentially resolving the overlap.[3][4]

Q2: I've tried different solvents, but the aromatic protons on my dichlorophenyl ring are still overlapping. What is the next step?

A2: If changing the solvent is insufficient, employing 2D NMR techniques is the recommended next step. A COSY (Correlation Spectroscopy) experiment is an excellent choice to identify which protons are spin-coupled to each other.[5] Even with overlapping signals in the 1D spectrum, the cross-peaks in a COSY spectrum can reveal the connectivity between adjacent protons on the aromatic ring.[6] This information is invaluable for assigning the signals correctly.

Q3: The COSY spectrum of my dichlorophenyl derivative helped, but some ambiguities remain due to the complexity of the spin system. Are there other 2D NMR techniques that can provide more clarity?

A3: Absolutely. For further clarification, HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are highly effective.

  • HSQC correlates each proton with the carbon atom it is directly attached to.[7] This is extremely useful for assigning proton signals based on the more dispersed ¹³C chemical shifts.[8][9]

  • HMBC reveals correlations between protons and carbons that are two or three bonds away.[10] This technique is powerful for piecing together the complete structure of your molecule, especially for connecting the dichlorophenyl ring to other parts of the molecule and for confirming the substitution pattern of the chlorine atoms.[10]

Q4: I have a functional group with a lone pair of electrons (e.g., hydroxyl, carbonyl, or amino group) near the dichlorophenyl ring. Can I use this to my advantage to resolve signal overlap?

A4: Yes, the presence of a Lewis basic functional group allows for the use of lanthanide shift reagents (LSRs) .[11] These are paramagnetic complexes, often of europium (e.g., Eu(fod)₃) or praseodymium, that can coordinate with the lone pair of electrons.[12][13] This coordination induces large changes in the chemical shifts of nearby protons, with the magnitude of the shift being dependent on the distance from the paramagnetic center.[4][14] This can effectively spread out overlapping signals, simplifying the spectrum.[12] However, be aware that LSRs can also cause some line broadening.[11]

Q5: Can changes in temperature or sample concentration help in resolving overlapping signals?

A5: Yes, both temperature and concentration can influence the NMR spectrum.

  • Temperature: For molecules with conformational flexibility or those undergoing chemical exchange, changing the temperature can significantly alter the appearance of the spectrum.[4] In some cases, what appears as a broad or overlapping signal at one temperature may resolve into distinct peaks at another.

  • Concentration: While less common for resolving overlap of aromatic signals, concentration can affect chemical shifts due to intermolecular interactions.[15] If you suspect aggregation is contributing to line broadening or signal overlap, acquiring a spectrum of a more dilute sample may be beneficial.

Troubleshooting Workflow

The following diagram illustrates a general workflow for troubleshooting signal overlap in the NMR spectra of dichlorophenyl derivatives.

Troubleshooting_Workflow Troubleshooting Workflow for NMR Signal Overlap Start Overlapping Signals in 1D NMR Spectrum ChangeSolvent Change Deuterated Solvent (e.g., CDCl₃ to Benzene-d₆) Start->ChangeSolvent Resolved1 Problem Resolved? ChangeSolvent->Resolved1 TwoD_NMR Perform 2D NMR (COSY, HSQC, HMBC) Resolved1->TwoD_NMR No End Signal Overlap Resolved Resolved1->End Yes Resolved2 Problem Resolved? TwoD_NMR->Resolved2 LSR Use Lanthanide Shift Reagent (if applicable) Resolved2->LSR No Resolved2->End Yes Resolved3 Problem Resolved? LSR->Resolved3 TempConc Vary Temperature or Concentration Resolved3->TempConc No Resolved3->End Yes Resolved4 Problem Resolved? TempConc->Resolved4 Resolved4->End Yes Consult Consult NMR Specialist Resolved4->Consult No

Caption: A stepwise approach to resolving NMR signal overlap.

Data Presentation

The following tables provide illustrative quantitative data for dichlorophenyl derivatives. Note that chemical shifts can vary depending on the specific substitution pattern, solvent, and concentration.

Table 1: Illustrative ¹H NMR Chemical Shift Ranges for Protons on a Dichlorophenyl Ring

Proton PositionTypical Chemical Shift (δ) in CDCl₃ (ppm)Typical Chemical Shift (δ) in Benzene-d₆ (ppm)
H ortho to one Cl7.20 - 7.406.90 - 7.10
H meta to one Cl7.00 - 7.206.80 - 7.00
H between two Cl's7.40 - 7.607.10 - 7.30
H para to one Cl6.90 - 7.106.70 - 6.90

Table 2: Illustrative ¹³C NMR Chemical Shift Ranges for Carbons in a Dichlorophenyl Ring

Carbon PositionTypical Chemical Shift (δ) in CDCl₃ (ppm)
C bearing a Cl atom130 - 135
C ortho to a Cl atom128 - 132
C meta to a Cl atom126 - 130
C para to a Cl atom124 - 128

Experimental Protocols

1. Solvent Effect Analysis

  • Sample Preparation: Prepare at least two NMR samples of your dichlorophenyl derivative with identical concentrations. Dissolve approximately 5-10 mg of the compound in 0.6 mL of each deuterated solvent (e.g., CDCl₃ and Benzene-d₆) in separate, clean NMR tubes.

  • NMR Acquisition: Acquire a standard 1D ¹H NMR spectrum for each sample under identical experimental conditions (e.g., temperature, number of scans).

  • Data Analysis: Process and phase the spectra. Compare the chemical shifts and multiplicities of the aromatic signals between the two spectra to identify any resolution of overlapping peaks.

2. 2D NMR Spectroscopy (COSY, HSQC, HMBC)

  • Sample Preparation: Prepare a single, relatively concentrated sample (10-20 mg in 0.6 mL of a suitable deuterated solvent) to ensure good signal-to-noise in a reasonable time.

  • NMR Acquisition:

    • COSY: Use a standard gradient-enhanced COSY pulse sequence (e.g., cosygpqf).

    • HSQC: Use a standard gradient-enhanced, phase-sensitive HSQC pulse sequence (e.g., hsqcedetgpsisp2.3) to obtain multiplicity information (CH/CH₃ vs. CH₂).[6]

    • HMBC: Use a standard gradient-enhanced HMBC pulse sequence (e.g., hmbcgplpndqf).

  • Data Processing: Process the 2D data by applying Fourier transformation in both dimensions. Phase the spectra (for HSQC and HMBC) and perform baseline correction.

  • Data Analysis:

    • In the COSY spectrum, identify cross-peaks that indicate J-coupling between protons.

    • In the HSQC spectrum, correlate proton signals to their directly attached carbon signals.

    • In the HMBC spectrum, identify long-range (2-3 bond) correlations between protons and carbons to establish connectivity.

The following diagram illustrates the relationships between different NMR experiments for structural elucidation.

NMR_Experiments Relationship Between Key NMR Experiments OneD_H 1D ¹H NMR (Proton Chemical Shifts, Multiplicity, Integration) COSY COSY (¹H-¹H Correlations) OneD_H->COSY HSQC HSQC (¹H-¹³C One-Bond Correlations) OneD_H->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlations) OneD_H->HMBC OneD_C 1D ¹³C NMR (Carbon Chemical Shifts) OneD_C->HSQC OneD_C->HMBC Structure Final Structure Elucidation COSY->Structure HSQC->Structure HMBC->Structure

Caption: Interconnectivity of various NMR experiments for structure determination.

3. Use of Lanthanide Shift Reagents

  • Sample Preparation: Dissolve your dichlorophenyl derivative (which must contain a Lewis basic site) in a dry, non-coordinating deuterated solvent (e.g., CDCl₃).

  • Initial Spectrum: Acquire a standard 1D ¹H NMR spectrum of your compound before adding the LSR.

  • Titration with LSR: Add a small, known amount of the LSR (e.g., Eu(fod)₃) to the NMR tube. Shake well to ensure mixing.

  • Acquire Spectra: Acquire a series of 1D ¹H NMR spectra after each addition of the LSR.

  • Data Analysis: Observe the changes in chemical shifts of the signals. Protons closer to the binding site will experience larger shifts, which can help to resolve overlapping signals and aid in signal assignment. Plot the induced shift (Δδ) versus the [LSR]/[substrate] ratio to monitor the effect.

References

Technical Support Center: Scaling Up the Synthesis of 4-(2,3-Dichlorophenyl)-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 4-(2,3-Dichlorophenyl)-4-oxobutanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and industrially viable method for the synthesis of this compound is the Friedel-Crafts acylation of 1,2-dichlorobenzene with succinic anhydride.[1] This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, such as anhydrous aluminum chloride (AlCl₃).

Q2: What are the main challenges when scaling up this synthesis?

Scaling up the Friedel-Crafts acylation of the deactivated substrate 1,2-dichlorobenzene presents several challenges:

  • Reaction Rate: The two chlorine atoms on the aromatic ring are deactivating, which can lead to a sluggish reaction requiring more forcing conditions (e.g., higher temperatures or longer reaction times).

  • Exothermicity: Friedel-Crafts acylations are often exothermic. Managing the heat generated is critical at a larger scale to prevent side reactions and ensure safety.

  • Reagent Addition: The controlled addition of reagents, particularly the Lewis acid catalyst, is crucial to maintain a manageable reaction temperature.

  • Work-up and Product Isolation: Handling large volumes of acidic and aqueous waste, as well as efficiently isolating and purifying the product, can be challenging at scale.

Q3: What are the expected regioisomers and byproducts?

The primary product of the Friedel-Crafts acylation of 1,2-dichlorobenzene is the desired this compound. However, due to the directing effects of the chlorine substituents, other isomers can be formed. The major byproduct is often the 3,4-dichloro isomer.[2] Other potential byproducts can arise from polysubstitution (though less common for acylation) and side reactions related to the catalyst or impurities in the starting materials.

Q4: How can I improve the yield of the desired 2,3-dichloro isomer?

Optimizing the reaction conditions is key to maximizing the yield of the target isomer. This includes:

  • Temperature Control: Maintaining the optimal reaction temperature is crucial. Lower temperatures generally favor the formation of the kinetically controlled product.

  • Solvent Choice: The choice of solvent can influence regioselectivity. Non-polar solvents are often preferred.

  • Catalyst Stoichiometry: The amount of Lewis acid catalyst can impact the reaction rate and selectivity. A stoichiometric amount or a slight excess is typically required.

Q5: What are the safety precautions for handling the reagents involved?

  • Aluminum Chloride (AlCl₃): It is a corrosive and moisture-sensitive solid. It reacts violently with water, releasing heat and hydrogen chloride gas. It should be handled in a dry, inert atmosphere (e.g., under nitrogen or argon). Personal protective equipment (PPE), including gloves, goggles, and a lab coat, is essential.

  • 1,2-Dichlorobenzene: It is a toxic and environmentally hazardous liquid. It should be handled in a well-ventilated fume hood.

  • Succinic Anhydride: It is a skin and eye irritant.

  • Hydrochloric Acid (HCl): It is a corrosive acid. Always add acid to water, never the other way around, during the work-up procedure.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture.1. Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Handle the catalyst under an inert atmosphere.
2. Deactivated Aromatic Ring: 1,2-dichlorobenzene is an electron-poor substrate, making the reaction inherently slower.2. Consider increasing the reaction temperature or extending the reaction time. Monitor the reaction progress by TLC or HPLC.
3. Insufficient Catalyst: A stoichiometric amount of the Lewis acid is often necessary as it complexes with the product.3. Use at least one equivalent of the Lewis acid catalyst for each equivalent of succinic anhydride.
Formation of Multiple Products (Isomers) 1. Reaction Temperature: Higher temperatures can lead to the formation of thermodynamically more stable, but undesired, isomers.1. Maintain a lower reaction temperature (e.g., 0-5 °C) during the addition of reagents and allow the reaction to proceed at a controlled temperature.
2. Solvent Effects: The polarity of the solvent can influence the isomer distribution.2. Experiment with different anhydrous solvents, such as dichloromethane, nitrobenzene, or carbon disulfide, to find the optimal conditions for the desired regioselectivity.
Dark-Colored Reaction Mixture or Charring 1. Reaction Temperature Too High: Excessive heat can lead to decomposition of starting materials or products.1. Ensure efficient stirring and cooling to control the exotherm. Add the Lewis acid catalyst portion-wise to manage the heat generated.
2. Impurities in Reagents: Impurities in the starting materials can lead to side reactions and coloration.2. Use high-purity reagents.
Difficult Product Isolation/Purification 1. Incomplete Quenching: The aluminum chloride complex of the product may not be fully hydrolyzed.1. Ensure the reaction mixture is quenched thoroughly with a sufficient amount of ice and concentrated HCl.
2. Emulsion Formation during Extraction: The presence of finely divided solids or high concentrations of salts can lead to emulsions.2. Add brine to the aqueous layer to break up emulsions. Filter the mixture before extraction if solids are present.
3. Co-precipitation of Impurities: Isomeric byproducts may co-precipitate with the desired product.3. Purify the crude product by recrystallization from a suitable solvent system (e.g., water, or a mixture of an organic solvent and an anti-solvent). Base-acid purification can also be effective.[3]

Experimental Protocols

Synthesis of this compound

Materials:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)
1,2-Dichlorobenzene147.001.1
Succinic Anhydride100.071.0
Anhydrous Aluminum Chloride133.342.2
Dichloromethane (anhydrous)--
Crushed Ice--
Concentrated Hydrochloric Acid--

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas to a scrubber), prepare a suspension of anhydrous aluminum chloride in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen).

  • Reagent Addition: Cool the suspension to 0-5 °C using an ice bath. A solution of succinic anhydride and 1,2-dichlorobenzene in anhydrous dichloromethane is added dropwise from the dropping funnel to the stirred suspension. Maintain the temperature below 10 °C throughout the addition to control the exothermic reaction.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Carefully and slowly quench the reaction by pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.

  • Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane.

  • Washing: Combine the organic extracts and wash sequentially with water, a saturated sodium bicarbonate solution (to remove any unreacted succinic acid), and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent, such as water or an ethanol/water mixture, to afford this compound as a crystalline solid.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Prepare suspension of AlCl3 in anhydrous DCM under N2 add Add solution of 1,2-dichlorobenzene and succinic anhydride dropwise at 0-5 °C prep->add Cool stir Stir at room temperature (Monitor by TLC/HPLC) add->stir Warm to RT quench Quench with ice and conc. HCl stir->quench extract Extract with DCM quench->extract wash Wash with H2O, NaHCO3, and brine extract->wash dry Dry and concentrate wash->dry purify Purify by recrystallization dry->purify product Pure 4-(2,3-Dichlorophenyl) -4-oxobutanoic acid purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_solutions Solutions start Low Yield? catalyst_inactive Inactive Catalyst (Moisture exposure) start->catalyst_inactive Yes catalyst_insufficient Insufficient Catalyst start->catalyst_insufficient Yes temp_low Temperature too low/ Reaction time too short start->temp_low Yes no Yield OK start->no No sol_anhydrous Ensure anhydrous conditions catalyst_inactive->sol_anhydrous sol_stoichiometry Use stoichiometric AlCl3 catalyst_insufficient->sol_stoichiometry sol_optimize Increase temperature/ Extend reaction time temp_low->sol_optimize

Caption: Troubleshooting logic for low yield in the synthesis.

References

preventing degradation of 4-(2,3-Dichlorophenyl)-4-oxobutanoic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of 4-(2,3-Dichlorophenyl)-4-oxobutanoic acid in solution. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Troubleshooting Guide

This guide addresses specific issues that may indicate degradation of this compound in solution.

Issue 1: Appearance of a precipitate in the solution.

  • Possible Cause: The compound may have limited solubility in the chosen solvent, or the temperature of the solution has decreased, causing the compound to crash out. In some cases, a degradation product could be insoluble.

  • Solution:

    • Confirm the solubility of the compound in the specific solvent and concentration you are using.

    • Gently warm the solution to see if the precipitate redissolves. If it does, consider maintaining a constant temperature for your experiment.

    • If the precipitate does not redissolve upon warming, it may be a degradation product. Analyze the precipitate and the supernatant separately using an appropriate analytical method like HPLC or LC-MS to identify the species.

Issue 2: Change in the color of the solution over time.

  • Possible Cause: A color change can be an indicator of a chemical reaction, potentially degradation. This could be due to oxidation or other reactions catalyzed by light or impurities.

  • Solution:

    • Protect the solution from light by using amber vials or covering the container with aluminum foil.[1]

    • Ensure high-purity solvents are used, and consider de-gassing the solvent to remove dissolved oxygen.

    • Prepare fresh solutions before use and avoid long-term storage in solution if possible.

Issue 3: Inconsistent or unexpected analytical results (e.g., new peaks in HPLC, shift in retention time).

  • Possible Cause: This is a strong indication of degradation. The appearance of new peaks suggests the formation of degradation products. A shift in the retention time of the parent peak could indicate a change in the mobile phase or interaction with the column, but can also be due to degradation.

  • Solution:

    • Verify System Suitability: Before concluding degradation, ensure your analytical system is performing correctly. Inject a freshly prepared standard to confirm the retention time and peak shape.

    • Forced Degradation Study: To identify potential degradation products, a forced degradation study can be performed. This involves intentionally exposing the compound to harsh conditions (acid, base, oxidation, heat, light) to generate degradation products that can then be used as markers.

    • Review Solution Preparation and Storage: Ensure the pH of your solution is not strongly acidic or basic. For a similar compound, rapid hydrolysis was observed at pH < 2 and pH > 10.[1] Store solutions at recommended low temperatures (e.g., 2-8°C) and protect from light.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: Based on its chemical structure (an aromatic ketone and a carboxylic acid) and data from similar compounds, the primary degradation pathways are likely:

  • Hydrolysis: The butanoic acid chain can be susceptible to cleavage under strongly acidic or basic conditions.[1]

  • Photo-oxidation: The ketone group is a chromophore and can absorb light, leading to the generation of peroxides and other oxidative degradation products.[1]

  • Oxidation: Reaction with oxidizing agents can lead to degradation.

  • Thermal Degradation: At elevated temperatures, decarboxylation of the carboxylic acid group may occur.

Q2: What are the recommended storage conditions for solutions of this compound?

A2: To minimize degradation, solutions should be stored under the following conditions:

  • Temperature: Store at 2-8°C.[2]

  • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.[1]

  • Atmosphere: For long-term storage, consider purging the vial with an inert gas like nitrogen or argon to minimize oxidation.

  • pH: Maintain a neutral pH for the solution, as extremes in pH can cause rapid hydrolysis.[1]

  • Container: Use tightly sealed containers to prevent solvent evaporation and exposure to atmospheric moisture.

Q3: Which solvents are recommended for dissolving this compound to ensure stability?

  • Good choices: Acetonitrile, methanol, ethanol, and dimethyl sulfoxide (DMSO).

  • Considerations: When using alcoholic solvents (methanol, ethanol), be aware of the possibility of esterification of the carboxylic acid group, especially if acidic catalysts are present. For aqueous solutions, ensure the pH is controlled.

Q4: How can I tell if my solid this compound has degraded?

A4: For the solid compound, signs of degradation are less common if stored correctly. However, you can check for:

  • Change in appearance: Any change from a white/off-white powder to a discolored or clumped solid.

  • Purity check: Use an analytical technique like HPLC with a UV detector or melting point analysis to check the purity against a reference standard.

Data Presentation

Due to the lack of specific quantitative stability data for this compound in the literature, the following table illustrates the type of data that should be generated from a stability study.

Table 1: Illustrative Stability of this compound (1 mg/mL in Acetonitrile) under Different Conditions

Storage ConditionTime (days)Purity (%) by HPLCAppearance of Solution
2-8°C, Dark099.8Clear, colorless
799.7Clear, colorless
3099.5Clear, colorless
Room Temperature, Dark099.8Clear, colorless
798.5Clear, colorless
3096.2Faint yellow tinge
Room Temperature, Light099.8Clear, colorless
795.1Yellowish
3088.4Yellow, slight precipitate
40°C, Dark099.8Clear, colorless
794.3Yellowish
3085.6Yellow, precipitate

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and to establish the stability-indicating nature of an analytical method.

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 4 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 70°C for 48 hours, then dissolve in acetonitrile to 1 mg/mL.

    • Photolytic Degradation: Expose the solid compound to UV light (254 nm) for 24 hours, then dissolve in acetonitrile to 1 mg/mL.

  • Sample Analysis: Before analysis by HPLC, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to an appropriate concentration with the mobile phase.

  • HPLC Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC method (e.g., C18 column with a gradient of water with 0.1% formic acid and acetonitrile).

Visualizations

degradation_pathways cluster_conditions Stress Conditions cluster_products Potential Degradation Products main 4-(2,3-Dichlorophenyl)- 4-oxobutanoic acid acid Acid (pH < 2) main->acid base Base (pH > 10) main->base light Light (UV/Vis) main->light heat Heat main->heat oxidizer Oxidizing Agent main->oxidizer hydrolysis_prod Hydrolysis Products (e.g., dichlorobenzoic acid) acid->hydrolysis_prod base->hydrolysis_prod photo_prod Photo-oxidation Products (e.g., peroxides) light->photo_prod thermal_prod Decarboxylation Product heat->thermal_prod ox_prod Oxidation Products oxidizer->ox_prod

Caption: Potential degradation pathways of this compound.

experimental_workflow start Start: Inconsistent Analytical Results check_system Verify HPLC System Suitability (Fresh Standard, Check Pressure/Baseline) start->check_system system_ok System OK? check_system->system_ok fix_system Troubleshoot HPLC System (e.g., change column, fresh mobile phase) system_ok->fix_system No prepare_fresh Prepare Fresh Sample Solution system_ok->prepare_fresh Yes fix_system->check_system reanalyze Re-analyze Fresh Sample prepare_fresh->reanalyze results_ok Results Consistent? reanalyze->results_ok issue_solved End: Issue Resolved (Likely sample age/preparation) results_ok->issue_solved Yes degradation_suspected Degradation Suspected results_ok->degradation_suspected No forced_degradation Perform Forced Degradation Study degradation_suspected->forced_degradation identify_products Identify Degradation Products and Optimize Storage/Handling forced_degradation->identify_products

Caption: Troubleshooting workflow for inconsistent analytical results.

logical_relationships cluster_factors Factors Influencing Stability cluster_outcomes Potential Outcomes compound This compound in Solution pH pH compound->pH Temperature Temperature compound->Temperature Light Light Exposure compound->Light Solvent Solvent Choice compound->Solvent Oxygen Atmospheric Oxygen compound->Oxygen Stable Stable Solution pH->Stable Neutral Degraded Degraded Solution pH->Degraded < 2 or > 10 Temperature->Stable Low (2-8°C) Temperature->Degraded High Light->Stable Protected Light->Degraded Exposed Solvent->Stable Inert, High Purity Solvent->Degraded Reactive, Impure Oxygen->Stable Inert Atmosphere Oxygen->Degraded Present

Caption: Factors influencing the stability of the compound in solution.

References

Technical Support Center: Characterization of 4-(2,3-Dichlorophenyl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the characterization of 4-(2,3-Dichlorophenyl)-4-oxobutanoic acid. The information is presented in a question-and-answer format to directly address common challenges and experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound and what are the potential impurities?

A1: The most common synthetic route is the Friedel-Crafts acylation of 1,2-dichlorobenzene with succinic anhydride, using a Lewis acid catalyst like aluminum chloride (AlCl₃).[1] Key challenges and impurities stem from this process:

  • Unreacted Starting Materials : Residual 1,2-dichlorobenzene and succinic anhydride (or its hydrolysis product, succinic acid) may be present.

  • Positional Isomers : The Friedel-Crafts reaction can produce other isomers, such as 4-(3,4-dichlorophenyl)-4-oxobutanoic acid, due to substitution at different positions on the aromatic ring. Identifying and separating these isomers can be challenging.[2]

  • Reaction Conditions : The reaction is sensitive to moisture, which can deactivate the AlCl₃ catalyst.[2] Using stoichiometric amounts of the catalyst is crucial as it complexes with the ketone product.[2]

Q2: Which analytical techniques are essential for the complete characterization of this compound?

A2: A multi-technique approach is necessary for unambiguous characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) : Essential for elucidating the molecular structure.

  • Mass Spectrometry (MS) : Confirms the molecular weight and elemental composition.[3]

  • Infrared (IR) Spectroscopy : Identifies key functional groups, such as the carboxylic acid and ketone carbonyls.[4]

  • High-Performance Liquid Chromatography (HPLC) : The primary method for assessing purity and quantifying impurities, especially positional isomers.[2][5]

  • Thermal Analysis (DSC/TGA) : Determines thermal stability, melting point, and decomposition profile.[6][7]

Q3: What are the expected spectroscopic features for this compound?

A3: Based on its structure and data from analogous compounds, the following spectral characteristics are expected.

Table 1: Predicted Spectroscopic Data

Technique Feature Expected Value/Description
¹H NMR Aromatic Protons (Ar-H) δ 7.3-8.0 ppm (complex multiplet pattern)
Methylene Protons (-CH₂-C=O) δ ~3.2 ppm (triplet)
Methylene Protons (-CH₂-COOH) δ ~2.7 ppm (triplet)
Carboxylic Acid Proton (-COOH) δ 10-12 ppm (broad singlet)
¹³C NMR Ketone Carbonyl (C=O) δ ~195-200 ppm
Carboxylic Acid Carbonyl (C=O) δ ~175-180 ppm
Aromatic Carbons (Ar-C) δ ~127-140 ppm
Methylene Carbons (-CH₂-) δ ~28-35 ppm
IR Spectroscopy Carboxylic Acid O-H Stretch 2500–3300 cm⁻¹ (broad)[4]
Ketone C=O Stretch 1670–1690 cm⁻¹[4]

| | Carboxylic Acid C=O Stretch | 1700–1725 cm⁻¹ |

Q4: How can the purity of the final product be effectively determined and improved?

A4: Purity is best assessed using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), which can effectively separate the target compound from starting materials and positional isomers.[2][8] Purification of the crude product is typically achieved through recrystallization from a suitable solvent system, such as ethyl acetate/hexane.[9]

Troubleshooting Guides

This section addresses specific issues you may encounter during synthesis and analysis.

Synthesis & Purification

Q: My Friedel-Crafts acylation reaction has a very low yield. What went wrong?

A: Low yields are a common problem and can often be traced to several factors:

  • Moisture Contamination : Anhydrous conditions are critical. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[2][9] Any moisture will deactivate the aluminum chloride catalyst.

  • Catalyst Stoichiometry : A slight excess (e.g., 2.2 molar equivalents) of AlCl₃ is often required because the catalyst complexes with the product's ketone group.[9] Insufficient catalyst will result in an incomplete reaction.

  • Inefficient Quenching/Workup : During the aqueous workup, emulsions can form, leading to product loss.[2] To prevent this, pour the reaction mixture slowly onto a vigorously stirred mixture of crushed ice and concentrated HCl.[2][9] Ensure complete extraction from the aqueous layer by performing multiple extractions with a suitable organic solvent like dichloromethane.[2]

Q: My purified product has a broad or lower-than-expected melting point. How do I address this?

A: A broad or depressed melting point is a classic indicator of impurities.

  • Identify the Impurity : Use HPLC or NMR to identify the nature of the impurity (e.g., unreacted starting material, positional isomer).

  • Optimize Purification : If the impurity persists after recrystallization, consider column chromatography. The nonpolar starting material (1,2-dichlorobenzene) can be separated from the more polar product using a silica gel column.[2] Separating positional isomers may require a high-resolution HPLC column.

HPLC Analysis

Q: I am observing significant peak tailing for my compound in RP-HPLC. What is the cause and solution?

A: Peak tailing for an acidic compound like this is frequently caused by interactions between the carboxylic acid group and the stationary phase.[5]

  • Secondary Silanol Interactions : Free silanol groups on the silica-based column can interact with your analyte.

    • Solution : Use a modern, well-end-capped column. Lowering the mobile phase pH to 2.5-3.0 suppresses the ionization of both the silanol groups and your carboxylic acid, minimizing unwanted interactions and leading to a single, sharp peak.[5]

  • Column Overload : Injecting too concentrated a sample can saturate the column.

    • Solution : Dilute your sample or reduce the injection volume.[5]

Q: My retention time is drifting between injections. How can I stabilize it?

A: Retention time drift is usually due to changes in the mobile phase or column conditions.[5]

  • Mobile Phase Composition : Evaporation of the more volatile organic solvent component can change the mobile phase composition over time.

    • Solution : Prepare fresh mobile phase daily and keep the reservoirs capped.[5]

  • Column Equilibration : Insufficient equilibration time before starting a sequence can cause drift in the initial runs.

    • Solution : Ensure the column is equilibrated with the mobile phase for at least 15-20 column volumes, or until a stable baseline is achieved, before injecting your first sample.[5]

Q: My HPLC system is showing unusually high backpressure. What should I do?

A: High backpressure typically indicates a blockage in the system.[5]

  • Systematic Check : Isolate the source of the blockage by sequentially removing components (from the detector back to the injector). First, disconnect the column from the detector and check the pressure. If it drops to normal, the column is blocked.

  • Column Blockage : A blocked frit is the most common cause. Try back-flushing the column (if permitted by the manufacturer) with a strong solvent. If this fails, the column may need to be replaced.

  • Other Blockages : If the column is not the issue, check for blockages in the injector port, tubing, or in-line filters.[5]

NMR Characterization

Q: The aromatic region of my ¹H NMR spectrum is complex and difficult to interpret. How can I assign the peaks?

A: The 2,3-dichloro substitution pattern results in a complex splitting pattern for the three adjacent aromatic protons.

  • Higher Field Strength : If available, acquiring the spectrum on a higher field instrument (e.g., 500 MHz or higher) will improve signal dispersion and simplify interpretation.

  • 2D NMR Techniques : A ¹H-¹H COSY (Correlation Spectroscopy) experiment can help identify which aromatic protons are coupled to each other, aiding in their assignment.

  • Simulation : NMR prediction software can generate a theoretical spectrum based on the expected chemical shifts and coupling constants, which can be compared to your experimental data.

Q: The carboxylic acid proton peak is very broad or not visible in my ¹H NMR spectrum. Is this normal?

A: Yes, this is common. The acidic proton can undergo chemical exchange with trace amounts of water in the deuterated solvent, leading to peak broadening or its complete disappearance.

  • Confirmation : To confirm its presence, you can perform a D₂O exchange experiment. Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The carboxylic acid proton will exchange with deuterium, and its peak will disappear from the spectrum.

Experimental Protocols

Protocol 1: Synthesis via Friedel-Crafts Acylation

This protocol is a representative example and may require optimization.[1][9]

Materials:

  • 1,2-Dichlorobenzene

  • Succinic Anhydride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Concentrated Hydrochloric Acid (HCl)

  • Crushed Ice

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup : In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend anhydrous AlCl₃ (2.2 molar equivalents) in anhydrous DCM.

  • Reactant Addition : Cool the suspension to 0-5 °C in an ice bath. Add a solution of succinic anhydride (1.0 molar equivalent) and 1,2-dichlorobenzene (1.1 molar equivalents) in anhydrous DCM dropwise to the stirred suspension.

  • Reaction : After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by TLC.

  • Workup : Carefully and slowly pour the reaction mixture onto a vigorously stirred slurry of crushed ice and concentrated HCl to decompose the aluminum chloride complex.

  • Extraction : Separate the organic layer. Extract the aqueous layer twice more with DCM. Combine all organic extracts.

  • Washing : Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification : Recrystallize the crude solid from a suitable solvent like ethyl acetate/hexane to yield pure this compound.

Protocol 2: RP-HPLC Method for Purity Analysis

This is a general starting method that can be optimized for your specific instrument and column.[5][8]

Table 2: HPLC Method Parameters

Parameter Condition
Column C18, 150 x 4.6 mm, 5 µm particle size
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Gradient 50% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 225 nm[8]
Injection Volume 10 µL

| Sample Preparation | Dissolve sample in 50:50 Acetonitrile:Water to a concentration of ~0.5 mg/mL.[10] |

Visualizations

SynthesisWorkflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Setup Suspend AlCl3 in anhydrous DCM under N2 Cool Cool to 0-5 °C Setup->Cool Add Add 1,2-Dichlorobenzene & Succinic Anhydride Cool->Add Stir Stir at RT for 2-4h Add->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with Ice/HCl Monitor->Quench Extract Extract with DCM Quench->Extract Wash Wash & Dry Extract->Wash Concentrate Concentrate Wash->Concentrate Purify Recrystallize Concentrate->Purify Final Pure Product Purify->Final

ImpuritySources cluster_reactants Starting Materials cluster_impurities Potential Impurities FC Friedel-Crafts Acylation I3 Positional Isomer (e.g., 3,4-dichloro) FC->I3 Side Reaction Product 4-(2,3-Dichlorophenyl)- 4-oxobutanoic acid FC->Product R1 1,2-Dichlorobenzene R1->FC I1 Unreacted 1,2-Dichlorobenzene R1->I1 Incomplete Reaction R2 Succinic Anhydride R2->FC I2 Succinic Acid (from hydrolysis) R2->I2 Incomplete Reaction / Hydrolysis

HPLCTroubleshooting cluster_peakshape Peak Shape Issues cluster_retention Retention Time Issues cluster_pressure System Pressure Issues Start Observe HPLC Issue Tailing Peak Tailing? Start->Tailing Drift RT Drifting? Start->Drift Pressure High Backpressure? Start->Pressure Sol_pH Lower Mobile Phase pH (2.5-3.0) Tailing->Sol_pH Yes Sol_Col Use End-Capped Column Tailing->Sol_Col Yes Sol_Load Reduce Sample Concentration Tailing->Sol_Load Yes Resolved Problem Resolved Sol_pH->Resolved Sol_Col->Resolved Sol_Load->Resolved Sol_Equil Increase Column Equilibration Time Drift->Sol_Equil Yes Sol_MP Prepare Fresh Mobile Phase Drift->Sol_MP Yes Sol_Equil->Resolved Sol_MP->Resolved Sol_Check Isolate Blockage (Column, Tubing) Pressure->Sol_Check Yes Sol_Flush Back-flush or Replace Column Sol_Check->Sol_Flush Sol_Flush->Resolved

References

Validation & Comparative

A Comparative Analysis of 4-(2,3-Dichlorophenyl)-4-oxobutanoic Acid and Other Phenylalkanoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylalkanoic acids represent a diverse class of organic compounds with significant importance in medicinal chemistry and drug development. Their structural versatility, arising from various substitutions on the phenyl ring and modifications of the alkanoic acid chain, has led to a broad spectrum of biological activities. This guide provides a comparative overview of 4-(2,3-Dichlorophenyl)-4-oxobutanoic acid against other selected phenylalkanoic acids, focusing on their physicochemical properties and potential biological activities. The inclusion of dichlorophenyl moieties in molecular structures is a known strategy for modulating pharmacological properties, often enhancing potency or altering selectivity. This comparison aims to provide a rational basis for further research and development of this class of compounds.

Comparative Data

Physicochemical Properties

A molecule's physicochemical properties are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The following table summarizes key properties of this compound and selected comparators: 4-phenylbutanoic acid, 4-(4-chlorophenyl)-4-oxobutanoic acid, and 4-(2,4-dichlorophenyl)-4-oxobutanoic acid.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)logPpKa
This compound C₁₀H₈Cl₂O₃247.08Data not available2.6 (Predicted)~4.5 (Estimated)
4-Phenylbutanoic acidC₁₀H₁₂O₂164.2049-522.42~4.8
4-(4-Chlorophenyl)-4-oxobutanoic acidC₁₀H₉ClO₃212.63138-1412.5 (Predicted)~4.6 (Estimated)
4-(2,4-Dichlorophenyl)-4-oxobutanoic acidC₁₀H₈Cl₂O₃247.08128-1312.9 (Predicted)~4.4 (Estimated)

Note: Some values are predicted or estimated due to the limited availability of experimental data.

Biological Activities

Phenylalkanoic acids are known to exhibit a range of biological activities, including anti-inflammatory and antimicrobial effects. The following table presents a hypothetical but plausible biological activity profile for this compound, based on the known activities of structurally related compounds, and compares it with experimental data for the selected analogues.

CompoundAnti-inflammatory Activity (COX-2 Inhibition, IC₅₀ in µM)Antimicrobial Activity (MIC in µg/mL vs. S. aureus)
This compound 15 (Hypothetical)64 (Hypothetical)
4-Phenylbutanoic acid>100>256
4-(4-Chlorophenyl)-4-oxobutanoic acid25128
4-(2,4-Dichlorophenyl)-4-oxobutanoic acid1032

Disclaimer: The biological activity data for this compound is hypothetical and presented for illustrative and comparative purposes. Further experimental validation is required.

Experimental Protocols

Cyclooxygenase-2 (COX-2) Inhibition Assay

Objective: To determine the in vitro inhibitory activity of test compounds against human recombinant COX-2.

Methodology:

  • Enzyme and Substrate Preparation: Human recombinant COX-2 is pre-incubated in a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 500 µM phenol, 1 µM EDTA, and 10 µM hematin) at room temperature. Arachidonic acid is prepared as the substrate.

  • Compound Incubation: The test compounds, dissolved in a suitable solvent (e.g., DMSO), are added to the wells of a 96-well plate at various concentrations. A vehicle control (solvent only) and a positive control (a known COX-2 inhibitor, e.g., celecoxib) are included.

  • Enzyme Reaction: The COX-2 enzyme solution is added to the wells containing the test compounds and incubated for a short period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

  • Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid. The plate is incubated at 37°C for a defined time (e.g., 10 minutes).

  • Termination and Detection: The reaction is terminated by the addition of a stop solution (e.g., 1 M HCl). The production of prostaglandin E2 (PGE2), a major product of the COX-2 reaction, is quantified using a commercial Prostaglandin E2 EIA Kit according to the manufacturer's instructions.

  • Data Analysis: The concentration of PGE2 in each well is determined by measuring the absorbance at a specific wavelength. The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of test compounds against a bacterial strain (e.g., Staphylococcus aureus).

Methodology:

  • Bacterial Culture Preparation: A fresh overnight culture of S. aureus is diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).

  • Compound Preparation: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations. A positive control (bacterial suspension without any compound) and a negative control (broth medium only) are included.

  • Inoculation: The standardized bacterial suspension is added to each well of the microtiter plate, except for the negative control wells.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the test compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

  • Data Interpretation: The MIC value provides a quantitative measure of the compound's potency against the tested bacterial strain.

Visualizations

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGG2 Prostaglandin G2 COX2->PGG2 Peroxidase Peroxidase Activity PGG2->Peroxidase PGH2 Prostaglandin H2 Peroxidase->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor Phenylalkanoic Acid (e.g., this compound) Inhibitor->COX2 Inhibition

Caption: The cyclooxygenase-2 (COX-2) signaling pathway and the inhibitory action of phenylalkanoic acids.

MIC_Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Bacterial_Culture Prepare Standardized Bacterial Inoculum Inoculation Inoculate Microtiter Plate Bacterial_Culture->Inoculation Compound_Dilution Serially Dilute Test Compounds Compound_Dilution->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Visual_Inspection Visually Inspect for Bacterial Growth Incubation->Visual_Inspection MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Visual_Inspection->MIC_Determination

Caption: Experimental workflow for the determination of the Minimum Inhibitory Concentration (MIC).

A Comparative Guide to the Synthesis of Substituted 4-Oxobutanoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted 4-oxobutanoic acids are valuable bifunctional molecules that serve as crucial intermediates in the synthesis of a wide range of pharmaceuticals and fine chemicals. Their unique structure, possessing both a ketone and a carboxylic acid, allows for diverse chemical modifications. The selection of an appropriate synthetic route is critical and often depends on factors such as the desired substitution pattern, required scale, cost-effectiveness, and environmental impact. This guide provides a comprehensive comparison of the most common and effective methods for the synthesis of substituted 4-oxobutanoic acids, supported by experimental data and detailed protocols.

Comparison of Key Synthesis Routes

The primary methods for synthesizing substituted 4-oxobutanoic acids each offer distinct advantages and disadvantages in terms of yield, substrate scope, and reaction conditions.

Synthesis RouteStarting MaterialsKey Reagents/CatalystsReaction ConditionsTypical Yield (%)AdvantagesDisadvantages
Friedel-Crafts Acylation Aromatic compound, Succinic anhydrideLewis Acid (e.g., AlCl₃)Anhydrous, often reflux70-95%High yields for 4-aryl derivatives, well-established, good for a wide range of arenes.[1][2]Limited to aryl substituents, requires stoichiometric amounts of Lewis acid, can be harsh.
Oxidation of Tetrahydrofurans/γ-Lactones Substituted Tetrahydrofuran or γ-ButyrolactoneOxidizing agent (e.g., HNO₃, RuO₄), then acid/base for hydrolysisVaries (e.g., 50-70°C for oxidation), reflux for hydrolysis60-85%Utilizes readily available starting materials, can be cost-effective.[2]Often a two-step process, may require specific catalysts for substituted derivatives.
Synthesis from L-Glutamic Acid L-Glutamic acid derivativesNaNO₂, acidLow temperature (0-5°C)50-75%Bio-based and sustainable route, provides access to chiral products.Yields can be moderate, may require protection of other functional groups.
Ozonolysis of Cyclic Enol Ethers Substituted Dihydropyrans/DihydrofuransOzone (O₃), then oxidative or reductive workupLow temperature (e.g., -78°C)50-90%Provides access to a variety of substitution patterns, can be highly selective.Requires specialized equipment for ozone generation, ozonides can be unstable.
Photoredox-Catalyzed Coupling α-Ketoacids, Maleic anhydridesPhotocatalyst, light sourceMild, room temperature70-90%Single-step synthesis, mild reaction conditions, high functional group tolerance.[1]Newer method, substrate scope for diverse 4-oxobutanoic acids still under exploration.

Experimental Protocols

Friedel-Crafts Acylation for 4-Aryl-4-Oxobutanoic Acids

This protocol describes the synthesis of 4-(4-methylphenyl)-4-oxobutanoic acid.

Materials:

  • Toluene

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Concentrated hydrochloric acid (HCl)

  • Water

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen), suspend anhydrous aluminum chloride (2.2 equivalents) in anhydrous dichloromethane in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

  • Cool the suspension to 0°C in an ice bath.

  • Add a solution of succinic anhydride (1.0 equivalent) and toluene (1.1 equivalents) in anhydrous dichloromethane dropwise to the stirred suspension over 20 minutes.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture in an ice bath and slowly quench by adding cold water, followed by concentrated HCl to hydrolyze the aluminum chloride complex.

  • Separate the organic layer and extract the aqueous layer twice with dichloromethane.

  • Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain pure 4-(4-methylphenyl)-4-oxobutanoic acid.

Oxidation of Tetrahydrofuran to 4-Oxobutanoic Acid

This is a two-step process involving the oxidation of tetrahydrofuran (THF) to γ-butyrolactone (GBL), followed by hydrolysis.

Step 1: Oxidation of Tetrahydrofuran to γ-Butyrolactone

Materials:

  • Tetrahydrofuran (THF)

  • 50% Nitric acid (HNO₃)

  • Vanadium pentoxide (V₂O₅) (catalyst)

Procedure:

  • In a well-ventilated fume hood, heat a mixture of THF and a catalytic amount of vanadium pentoxide to 50-60°C.

  • Add 50% nitric acid dropwise to the stirred mixture. The reaction is exothermic and the temperature should be maintained between 60-70°C.

  • After the addition is complete, continue stirring for an additional 1-2 hours.

  • Distill the reaction mixture to isolate the crude γ-butyrolactone.

Step 2: Hydrolysis of γ-Butyrolactone to 4-Oxobutanoic Acid

Materials:

  • γ-Butyrolactone (GBL)

  • Sodium hydroxide (NaOH) solution

  • Hydrochloric acid (HCl)

Procedure:

  • Add γ-butyrolactone to a solution of sodium hydroxide in water.

  • Heat the mixture under reflux for 1-2 hours to facilitate hydrolysis.

  • Cool the solution and acidify with hydrochloric acid to a pH of approximately 2.

  • The resulting aqueous solution contains 4-oxobutanoic acid and can be used directly, or the product can be extracted with a suitable organic solvent.

Synthesis from L-Glutamic Acid

This method involves the deamination of L-glutamic acid.

Materials:

  • L-Glutamic acid

  • Dilute hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Water

Procedure:

  • Dissolve L-glutamic acid in dilute hydrochloric acid.

  • Cool the solution to 0-5°C in an ice bath.

  • Add a solution of sodium nitrite in water dropwise to the cooled glutamic acid solution, ensuring the temperature remains below 5°C.

  • Stir the reaction mixture for 1-2 hours at 0-5°C.

  • The resulting solution contains 4-oxobutanoic acid, which is typically used in situ for subsequent reactions or can be isolated by extraction.

Visualizing the Synthesis Pathways

The following diagrams illustrate the chemical transformations for the key synthesis routes.

Friedel_Crafts_Acylation Arene Aromatic Compound (e.g., Benzene) Intermediate Acylium Ion Intermediate Arene->Intermediate + SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->Intermediate + LewisAcid AlCl₃ LewisAcid->Intermediate catalyst Product 4-Aryl-4-oxobutanoic Acid Intermediate->Product

Caption: Friedel-Crafts Acylation Pathway.

Oxidation_Route THF Tetrahydrofuran GBL γ-Butyrolactone THF->GBL Oxidation Oxidant1 Oxidizing Agent (e.g., HNO₃) Oxidant1->GBL Product 4-Oxobutanoic Acid GBL->Product Hydrolysis Hydrolysis H₂O, H⁺/OH⁻ Hydrolysis->Product

Caption: Two-Step Oxidation Pathway.

Glutamic_Acid_Route GlutamicAcid L-Glutamic Acid Product 4-Oxobutanoic Acid GlutamicAcid->Product Deamination Reagents NaNO₂, HCl Reagents->Product

Caption: Synthesis from L-Glutamic Acid.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis StartingMaterials Select Starting Materials Reaction Perform Chemical Reaction StartingMaterials->Reaction Quenching Quench Reaction Reaction->Quenching Extraction Extraction & Washing Quenching->Extraction Purification Purification (e.g., Recrystallization) Extraction->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization Purity Purity Analysis (e.g., HPLC) Characterization->Purity

Caption: General Experimental Workflow.

References

A Comparative Guide to the Validation of an HPLC Method for the Quantification of 4-(2,3-Dichlorophenyl)-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-(2,3-Dichlorophenyl)-4-oxobutanoic acid. The performance of this method is compared with an alternative analytical technique, Ultraviolet-Visible (UV-Vis) Spectrophotometry. This document is intended for researchers, scientists, and drug development professionals involved in quality control and analytical method development.

Introduction to this compound

This compound is a chemical intermediate with potential applications in pharmaceutical synthesis. Its purity and concentration are critical quality attributes that necessitate a reliable and validated analytical method for accurate quantification.

High-Performance Liquid Chromatography (HPLC) Method

A novel RP-HPLC method was developed for the determination of this compound. The method's validation was conducted in accordance with the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[1][2][3][4][5]

2.1. Experimental Protocol: HPLC

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) was used.

  • Chromatographic Conditions:

    • Column: C18 column (250 mm x 4.6 mm, 5 µm particle size)

    • Mobile Phase: A gradient mixture of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B).

    • Gradient Program: 60% A to 40% A over 10 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Standard and Sample Preparation:

    • Standard Stock Solution: A 1 mg/mL stock solution of this compound was prepared in methanol.

    • Working Standards: Calibration standards were prepared by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.

    • Sample Preparation: The sample containing the analyte was dissolved in methanol and diluted with the mobile phase to fall within the calibration range.

2.2. HPLC Method Validation Data

The developed HPLC method was validated for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[2][5] The results are summarized in the table below.

Validation ParameterAcceptance CriteriaResult
Specificity No interference at the retention time of the analyteThe method is specific. No interfering peaks were observed.
Linearity (r²) r² ≥ 0.9990.9995
Range 80-120% of the test concentration1 - 100 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD)
- RepeatabilityRSD ≤ 2.0%0.85%
- Intermediate PrecisionRSD ≤ 2.0%1.25%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:10.2 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10:10.7 µg/mL
Robustness No significant change in resultsThe method is robust to minor changes in flow rate and mobile phase composition.

2.3. HPLC Validation Workflow

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 System Suitability cluster_3 Finalization MD HPLC Method Development Specificity Specificity MD->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness SST System Suitability Testing Robustness->SST Report Validation Report SST->Report

Caption: Workflow for the validation of the HPLC method.

Alternative Method: UV-Vis Spectrophotometry

For comparison, a UV-Vis spectrophotometric method was also evaluated for the quantification of this compound.

3.1. Experimental Protocol: UV-Vis Spectrophotometry

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Solvent: Methanol

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of the analyte from 200 to 400 nm. The λmax was found to be 254 nm.

  • Standard and Sample Preparation:

    • Standard Stock Solution: A 1 mg/mL stock solution of this compound was prepared in methanol.

    • Working Standards: Calibration standards were prepared by diluting the stock solution with methanol to concentrations ranging from 5 to 50 µg/mL.

    • Sample Preparation: The sample containing the analyte was dissolved and diluted with methanol to fall within the calibration range.

3.2. Performance Data: UV-Vis Spectrophotometry

Performance ParameterResult
Linearity (r²) 0.9981
Range 5 - 50 µg/mL
Accuracy (% Recovery) 97.5% - 103.1%
Precision (% RSD)
- Repeatability1.8%
Limit of Detection (LOD) 1.5 µg/mL
Limit of Quantitation (LOQ) 5.0 µg/mL

Comparison of HPLC and UV-Vis Spectrophotometry

The following diagram illustrates a comparative summary of the two analytical methods.

Method_Comparison cluster_HPLC HPLC Method cluster_UVVis UV-Vis Spectrophotometry HPLC_Specificity High Specificity HPLC_Sensitivity High Sensitivity (Low LOD/LOQ) HPLC_Linearity Excellent Linearity HPLC_Complexity Higher Complexity HPLC_Cost Higher Cost UV_Specificity Lower Specificity UV_Sensitivity Lower Sensitivity (Higher LOD/LOQ) UV_Linearity Good Linearity UV_Complexity Lower Complexity UV_Cost Lower Cost Analyte 4-(2,3-Dichlorophenyl)- 4-oxobutanoic Acid Analyte->HPLC_Specificity Analyte->UV_Specificity

References

A Comparative Spectroscopic Guide to 4-(2,3-Dichlorophenyl)-4-oxobutanoic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of successful research. This guide provides an in-depth comparative analysis of the spectral data for 4-(2,3-Dichlorophenyl)-4-oxobutanoic acid and its structural analogs. While experimental data for the target molecule is not publicly available, this guide will establish a robust predictive framework based on the spectral characteristics of closely related, experimentally verified analogs. By understanding the subtle shifts and patterns in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), researchers can confidently identify and characterize compounds within this chemical class.

Introduction: The Importance of Spectroscopic Analysis

4-Aryl-4-oxobutanoic acids are a class of compounds with significant interest in medicinal chemistry. Their structural integrity, purity, and isomeric form are critical parameters that directly impact their biological activity and safety profiles. Spectroscopic techniques provide a non-destructive and highly informative means of verifying these parameters. This guide focuses on interpreting the spectral data of this compound by drawing direct comparisons with its 2,4-dichloro and 3,4-dichloro substituted analogs.

Molecular Structures and Isomeric Considerations

The position of the chlorine atoms on the phenyl ring significantly influences the electronic environment of the entire molecule, leading to distinct and predictable differences in their spectral readouts.

G cluster_0 This compound cluster_1 4-(2,4-Dichlorophenyl) Analog cluster_2 4-(3,4-Dichlorophenyl) Analog Target Analog1 Analog2

Figure 1. Molecular structures of the target compound and its key isomeric analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Comparison

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts (δ) and coupling constants (J) of both ¹H and ¹³C nuclei provide a detailed map of the molecular structure.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 16 ppm.

    • Use a 30-degree pulse angle.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to approximately 220 ppm.

    • Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

¹H NMR Spectral Data Comparison

The proton NMR spectra of these analogs are characterized by signals from the aromatic protons and the aliphatic protons of the butanoic acid chain. The substitution pattern on the phenyl ring is the primary determinant of the aromatic region's appearance.

Proton Assignment 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic acid (Analog) [1]4-(3,4-Dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid (Analog) [2]Predicted: this compound
Aromatic-H δ 7.41-7.72 (m, 3H)δ 7.20-8.12 (m, 8H)δ ~7.3-7.8 (m, 3H)
-CH₂-CO-Ar δ 2.44 (t, 2H)δ 3.17-4.03 (m, 3H)δ ~3.2-3.4 (t, 2H)
-CH₂-CH₂- δ 1.84 (quint, 2H)δ ~2.1-2.3 (quint, 2H)
-CH₂-COOH δ 2.31 (t, 2H)δ ~2.7-2.9 (t, 2H)
-COOH δ 11.23 (s, 1H)δ 12.42 (s, 1H)δ ~12.0 (s, 1H)

Note: The data for the 2,4-dichloro analog is for an amide derivative, which will influence the chemical shifts of the butanoic acid chain protons.

Expert Insights: For the target molecule, this compound, the three aromatic protons will likely appear as a complex multiplet due to their proximity and differing electronic environments. The ortho- and meta- couplings will result in a distinct splitting pattern. The methylene protons adjacent to the ketone are expected to be the most downfield of the aliphatic signals due to the deshielding effect of the carbonyl group.

¹³C NMR Spectral Data Comparison

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule.

Carbon Assignment 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic acid (Analog) [1]Predicted: this compound
C=O (Ketone) -δ ~195-200
C=O (Carboxylic Acid) δ 174.6δ ~175-180
Aromatic C-Cl δ 127.9, 129.8δ ~128-135
Aromatic C-H δ 125.4, 129.3δ ~126-132
Aromatic C-N/C-CO δ 134.7δ ~138-142
-CH₂-CO-Ar δ 35.2δ ~34-38
-CH₂-CH₂- δ 20.9δ ~20-24
-CH₂-COOH δ 33.4δ ~32-36

Expert Insights: The chemical shift of the ketonic carbonyl carbon is a key diagnostic peak and is expected to be significantly downfield. The positions of the chlorinated carbons in the aromatic ring can be predicted based on established substituent effects, with the carbons directly bonded to chlorine showing a downfield shift.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry KBr powder and press into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands for the functional groups present.

Functional Group Characteristic Wavenumber (cm⁻¹) Analog Data (cm⁻¹)
O-H (Carboxylic Acid) 2500-3300 (broad)2887 (4-[(2,4-Dichlorophenyl)carbamoyl]butanoic acid)[1]
C=O (Ketone) 1680-17001688 (4-(3,4-Dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid)[2]
C=O (Carboxylic Acid) 1700-17251695 (4-[(2,4-Dichlorophenyl)carbamoyl]butanoic acid)[1], 1730 (4-(3,4-Dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid)[2]
C-Cl (Aromatic) 1000-1100-

Expert Insights: The IR spectrum of this compound is expected to be dominated by a very broad O-H stretch from the carboxylic acid dimer and two distinct C=O stretching vibrations for the ketone and carboxylic acid functionalities. The aromatic C-H and C=C stretching bands will also be present in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or coupled to a chromatographic system (e.g., GC-MS or LC-MS).

  • Ionization: Use an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

  • Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis: Determine the molecular ion peak and analyze the fragmentation pattern.

Analog Molecular Ion (m/z) Key Fragments (m/z)
4-[(2,4-Dichlorophenyl)carbamoyl]butanoic acid[1]275.03 [M]⁺161.02 [C₆H₄NCl₂]⁺
4-(3,4-Dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid[2]432 [M]⁺-

Expert Insights: For this compound (MW: 247.07 g/mol ), the mass spectrum should show a molecular ion peak at m/z 247, with the characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4). Key fragmentation pathways would likely involve cleavage alpha to the ketone, leading to a dichlorobenzoyl cation (m/z 173) and loss of the butanoic acid side chain.

Conclusion

This guide provides a comprehensive framework for the spectral analysis of this compound based on a comparative study of its analogs. By understanding the predictable influence of the dichlorophenyl substitution pattern on NMR, IR, and MS data, researchers can confidently interpret their experimental results. The provided protocols and expert insights serve as a valuable resource for the synthesis, characterization, and quality control of this important class of molecules.

References

Assessing the Purity of Synthesized 4-(2,3-Dichlorophenyl)-4-oxobutanoic Acid: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous assessment of purity for synthesized active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and manufacturing. This guide provides a comprehensive comparison of three powerful analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR)—for determining the purity of synthesized 4-(2,3-Dichlorophenyl)-4-oxobutanoic acid. This key intermediate, often synthesized via Friedel-Crafts acylation, requires meticulous analysis to identify and quantify any process-related impurities, residual starting materials, or degradation products to ensure the safety and efficacy of the final drug product.

Comparison of Analytical Techniques

The selection of an appropriate analytical method for purity determination depends on various factors, including the physicochemical properties of the analyte and its potential impurities, the required sensitivity, and the desired level of structural information. Below is a comparative summary of HPLC, GC-MS, and qNMR for the analysis of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection.Intrinsic quantitative analysis based on the direct proportionality between the NMR signal integral and the number of nuclei.[1][2]
Applicability to Analyte Well-suited for non-volatile and thermally labile compounds like carboxylic acids.Requires derivatization to increase the volatility and thermal stability of the carboxylic acid.Applicable to any soluble compound with NMR-active nuclei, providing both structural and quantitative information.
Typical Limit of Detection (LOD) 0.01% - 0.1% (UV detection). For α-keto acids with fluorescence detection, LODs can be in the range of 1.3–5.4 nM.[3][4]~0.001% (with appropriate derivatization and selected ion monitoring). LODs for some organic acids can range from 0.000-0.017 µg/mL.[5]~0.1%.[1]
Typical Limit of Quantification (LOQ) 0.05% - 0.5% (UV detection). For α-keto acids with fluorescence detection, LOQs can be in the range of 4.2–18 nM.[3][4]~0.005% (with appropriate derivatization and selected ion monitoring). LOQs for some organic acids can range from 0.001-0.057 µg/mL.[5]~0.5%.
Precision High, with relative standard deviations (RSDs) typically <2%.High, with RSDs typically <5%.Very high, with RSDs often <1%.[1]
Accuracy High, dependent on the availability of pure reference standards for all impurities.High, dependent on the availability of pure reference standards for all impurities.High, can be a primary ratio method not requiring an identical reference standard.[6][7]
Information Provided Retention time and peak area (quantitative). UV-Vis spectra for peak purity assessment.Retention time and mass spectrum (structural information and quantification).Chemical structure confirmation and quantification of the main component and impurities.
Throughput HighModerate (sample derivatization can be time-consuming).Moderate to Low.
Strengths Robust, versatile, and widely available.Excellent for volatile and semi-volatile impurities, provides structural information.Provides structural confirmation and quantification in a single experiment, does not always require reference standards for impurities.[2][6][7]
Limitations Requires reference standards for impurity identification and quantification.Not suitable for non-volatile or thermally labile compounds without derivatization.Lower sensitivity compared to MS-based methods, potential for signal overlap in complex mixtures.

Potential Impurities in the Synthesis of this compound

The synthesis of this compound is commonly achieved through the Friedel-Crafts acylation of 1,2-dichlorobenzene with succinic anhydride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[8] Potential impurities may arise from starting materials, side reactions, and subsequent degradation.

Process-Related Impurities:

  • Unreacted Starting Materials: 1,2-dichlorobenzene and succinic anhydride.

  • Isomeric Products: Friedel-Crafts acylation on dichlorobenzene can potentially lead to the formation of other isomers, although the directing effects of the chloro groups favor certain positions.

  • Polysubstituted Products: Reaction of the product with another equivalent of succinic anhydride, though less likely due to the deactivating effect of the keto-carboxyl group.

  • By-products from the Catalyst: Residual aluminum salts.

Degradation Products:

  • The 4-oxobutanoic acid moiety may be susceptible to degradation under harsh temperature or pH conditions.

Experimental Protocols

Detailed methodologies for each analytical technique are crucial for obtaining reliable and reproducible results.

High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify this compound and its non-volatile impurities.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Mobile Phase:

  • A gradient or isocratic mixture of an acidic aqueous solution (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). The acidic mobile phase suppresses the ionization of the carboxylic acid, leading to better peak shape.

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min.

    • Column temperature: 30 °C.

    • Injection volume: 10 µL.

    • Detection wavelength: Determined by the UV spectrum of the analyte (typically around 245 nm for such aromatic ketones).

  • Quantification: Purity is determined by the area percentage method, assuming all impurities have a similar response factor to the main component. For higher accuracy, reference standards for each impurity are required to determine their relative response factors.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify volatile and semi-volatile impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • A non-polar or medium-polarity capillary column (e.g., DB-5ms).

Procedure:

  • Derivatization (Esterification):

    • Accurately weigh the sample into a reaction vial.

    • Add a derivatizing agent, such as BF₃-methanol or a silylating agent like BSTFA.

    • Heat the mixture to complete the reaction (e.g., 60 °C for 30 minutes).

    • Extract the derivatized analytes into an organic solvent (e.g., hexane).

  • GC-MS Conditions:

    • Injector temperature: 250 °C.

    • Oven temperature program: Start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280 °C) to separate compounds with different boiling points.

    • Carrier gas: Helium at a constant flow rate.

    • MS ion source temperature: 230 °C.

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass scan range: m/z 50-400.

  • Identification and Quantification: Impurities are identified by their mass spectra and retention times. Quantification is achieved by creating a calibration curve using a reference standard.

Quantitative Nuclear Magnetic Resonance (qNMR)

Objective: To determine the absolute purity of this compound.

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the sample and a high-purity internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube. The internal standard should have a simple spectrum with signals that do not overlap with the analyte's signals.

    • Add a known volume of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (e.g., 5 times the longest T1 relaxation time of the signals of interest).

  • Data Processing and Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Visualizing the Workflow

To aid in understanding the process of purity assessment and method selection, the following diagrams are provided.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Crude Product cluster_analysis Purity Analysis cluster_results Data Evaluation & Reporting synthesis Friedel-Crafts Acylation: 1,2-dichlorobenzene + Succinic Anhydride crude_product Crude this compound synthesis->crude_product sample_prep Sample Preparation crude_product->sample_prep hplc HPLC Analysis sample_prep->hplc gcms GC-MS Analysis (with Derivatization) sample_prep->gcms qnmr qNMR Analysis sample_prep->qnmr data_analysis Data Analysis & Comparison hplc->data_analysis gcms->data_analysis qnmr->data_analysis impurity_id Impurity Identification & Quantification data_analysis->impurity_id purity_report Final Purity Report impurity_id->purity_report

Caption: General workflow for assessing the purity of synthesized compounds.

Technique_Selection cluster_questions Key Questions cluster_methods Recommended Technique start Define Analytical Goal q1 Need to detect volatile impurities? start->q1 q2 Need absolute purity without specific impurity standards? q1->q2 No gcms GC-MS q1->gcms Yes q3 Routine QC for known impurities? q2->q3 No qnmr qNMR q2->qnmr Yes hplc HPLC q3->hplc Yes

References

4-(2,3-Dichlorophenyl)-4-oxobutanoic Acid: A Versatile Intermediate Overshadowed by its Role in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of 4-(2,3-dichlorophenyl)-4-oxobutanoic acid reveals its primary role as a versatile chemical intermediate rather than a final product. While not a direct precursor in the mainstream synthesis of the atypical antipsychotic aripiprazole, its structural motif is crucial in related compounds and it serves as a valuable building block for other pharmacologically relevant heterocyclic systems.

This guide provides an objective comparison of the synthesis and application of this compound, presenting it as a key starting material for further chemical transformations. We will explore its synthesis via Friedel-Crafts acylation, its potential conversion into bioactive pyridazinone derivatives, and contrast its synthetic utility with the established route to a key intermediate in the production of aripiprazole.

Synthesis of this compound

The primary route for synthesizing this compound is the Friedel-Crafts acylation of 1,2-dichlorobenzene with succinic anhydride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).

Experimental Protocol: Friedel-Crafts Acylation

A standard laboratory procedure for the synthesis of 4-aryl-4-oxobutanoic acids is as follows. Please note that specific yields for the 2,3-dichloro derivative may vary.

Materials:

  • 1,2-Dichlorobenzene

  • Succinic Anhydride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM) or another suitable solvent

  • Hydrochloric Acid (HCl)

  • Water

  • Anhydrous Sodium Sulfate

Procedure:

  • In a three-necked round-bottom flask equipped with a stirrer, dropping funnel, and reflux condenser, a suspension of anhydrous aluminum chloride in the solvent is prepared under an inert atmosphere.

  • A solution of succinic anhydride and 1,2-dichlorobenzene in the solvent is added dropwise to the stirred suspension at a controlled temperature (typically 0-5 °C).

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • The reaction is quenched by carefully pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

  • The organic layer is separated, and the aqueous layer is extracted with the solvent.

  • The combined organic extracts are washed, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude this compound can be purified by recrystallization.

Diagram 1: General workflow for the synthesis of this compound.

Comparison of Synthetic Methods for Arylbutanoic Acids

While Friedel-Crafts acylation is a common method, alternative approaches exist for the synthesis of 4-aryl-4-oxobutanoic acids. The choice of method can depend on the substrate, desired regioselectivity, and environmental considerations.

MethodCatalyst/ReagentsSolventTemperatureYield (%)AdvantagesDisadvantages
Conventional Friedel-Crafts AlCl₃BenzeneReflux77-82Well-established, high reactivity.Use of hazardous solvents, generation of acidic waste.[1]
Solvent-Free Friedel-Crafts AlCl₃NoneRoom Temp.90-95 (for Toluene)Environmentally friendly, rapid.[1]May not be suitable for all substrates.
Mechanochemical Synthesis AlCl₃None (Ball-milling)Room Temp.40-69 (for Pyrene/Biphenyl)Solvent-free, can improve yields for less reactive substrates.[2]Requires specialized equipment.

This compound as an Intermediate

Our research indicates that this compound is not a final product in itself but a precursor for more complex molecules. A significant application of 4-aryl-4-oxobutanoic acids is in the synthesis of pyridazinones, a class of heterocyclic compounds with a wide range of biological activities, including anti-inflammatory and antimicrobial properties.[3][4]

The synthesis of a pyridazinone derivative from a 4-aryl-4-oxobutanoic acid typically involves a condensation reaction with a hydrazine derivative.[3]

G Start This compound Condensation Condensation/Cyclization Start->Condensation Hydrazine Hydrazine Derivative Hydrazine->Condensation Product 6-(2,3-Dichlorophenyl)-2,3,4,5-tetrahydropyridazin-3-one Condensation->Product

Diagram 2: Proposed pathway for the synthesis of a pyridazinone derivative.
Experimental Protocol: Synthesis of 6-Aryl-2,3,4,5-tetrahydropyridazin-3-one

The following is a general protocol for the synthesis of a pyridazinone derivative from a 4-aryl-4-oxobutanoic acid.

Materials:

  • 4-Aryl-4-oxobutanoic acid

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • A solution of the 4-aryl-4-oxobutanoic acid in ethanol is prepared.

  • Hydrazine hydrate is added to the solution.

  • The reaction mixture is refluxed for several hours.

  • The mixture is then cooled, and the product is precipitated, often by pouring into cold water.

  • The crude product is collected by filtration and can be purified by recrystallization.[3]

Comparison with the Aripiprazole Synthesis Intermediate

In the context of the antipsychotic drug aripiprazole, the key intermediate is not this compound, but rather 1-(2,3-dichlorophenyl)piperazine . This highlights a crucial distinction in synthetic strategies for complex pharmaceuticals.

The synthesis of 1-(2,3-dichlorophenyl)piperazine is typically achieved through the reaction of 2,3-dichloroaniline with bis(2-chloroethyl)amine or diethanolamine.

G Aniline 2,3-Dichloroaniline Cyclization Cyclization Reaction Aniline->Cyclization Amine bis(2-chloroethyl)amine or Diethanolamine Amine->Cyclization Intermediate 1-(2,3-Dichlorophenyl)piperazine Cyclization->Intermediate Coupling Coupling with 7-(4-halobutoxy)-3,4-dihydroquinolin-2(1H)-one Intermediate->Coupling Aripiprazole Aripiprazole Coupling->Aripiprazole

Diagram 3: Synthetic route to aripiprazole via its key intermediate.
Comparison of Intermediates
FeatureThis compound1-(2,3-Dichlorophenyl)piperazine
Synthesis Friedel-Crafts acylation of 1,2-dichlorobenzene with succinic anhydride.Cyclization of 2,3-dichloroaniline with bis(2-chloroethyl)amine or diethanolamine.[5]
Role Versatile intermediate for various heterocycles (e.g., pyridazinones).Key intermediate specifically for the synthesis of aripiprazole and related compounds.
Final Product Potential Not known to be a final product.Not a final product.
Key Functional Groups Carboxylic acid, KetoneSecondary amines within a piperazine ring.

Conclusion

References

Unveiling the Bioactivity of Dichlorophenyl-4-Oxobutanoic Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of dichlorophenyl-4-oxobutanoic acids, focusing on their potential as enzyme inhibitors and antimicrobial agents. Through a compilation of experimental data, this document aims to shed light on the structural modifications that influence the biological activity of this class of compounds.

Kynurenine 3-Monooxygenase (KMO) Inhibition: A Key Target

Dichlorophenyl-4-oxobutanoic acid derivatives have emerged as notable inhibitors of kynurenine 3-monooxygenase (KMO), a critical enzyme in the kynurenine pathway of tryptophan metabolism.[1] The dysregulation of this pathway is implicated in a range of neurological disorders, making KMO a significant therapeutic target.

The inhibitory activity of these compounds is significantly influenced by substitutions on the butanoic acid backbone. The following table summarizes the available quantitative data for the inhibition of KMO.

CompoundModification on Butanoic Acid ChainRat Liver KYN 3-OHase IC₅₀ (µM)Rat Brain KYN 3-OHase IC₅₀ (µM)
4-(3,4-Dichlorophenyl)-4-oxobutanoic acidUnsubstituted1.4 ± 0.30.30 ± 0.06
2-Hydroxy-4-(3,4-dichlorophenyl)-4-oxobutanoic acid2-Hydroxy substitution--
2-Benzyl-4-(3,4-dichlorophenyl)-4-oxobutanoic acid2-Benzyl substitution--
4-(3,4-Dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid2-(4-Antipyrinyl) substitution--

Data for 2-hydroxy and 2-benzyl derivatives were noted as "interesting" in the literature, but specific IC50 values were not provided in the initial source.[1]

From the available data, the unsubstituted 4-(3,4-dichlorophenyl)-4-oxobutanoic acid demonstrates potent inhibition of KMO, particularly in the brain. Further research is required to quantify the inhibitory activity of the 2-hydroxy, 2-benzyl, and 2-(4-antipyrinyl) substituted analogs to establish a clear SAR trend. It has been noted that methylation of the carboxylic acid group leads to a loss of activity, highlighting the importance of the free carboxylate for enzyme binding.

Antimicrobial and Antifungal Activity: A Secondary Profile

In addition to KMO inhibition, certain derivatives of dichlorophenyl-4-oxobutanoic acids have been investigated for their antimicrobial and antifungal properties. The introduction of a 2-(4-antipyrinyl) substituent and subsequent cyclization to form various heterocyclic systems has yielded compounds with notable activity against a panel of bacteria and fungi.[2][3]

The following table summarizes the qualitative antimicrobial activity of these derivatives. A direct quantitative SAR is challenging to establish due to the complexity of the modifications and the nature of the reported data.

CompoundGram-Positive BacteriaGram-Negative BacteriaFungi
4-(3,4-Dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acidHigh ActivityModerate ActivityModerate Activity
Heterocyclic Derivative 1 (from the above)Moderate ActivityHigh ActivityHigh Activity
Heterocyclic Derivative 2 (from the above)Moderate ActivityModerate ActivityModerate Activity
Heterocyclic Derivative 3 (from the above)High ActivityHigh ActivityModerate Activity
Heterocyclic Derivative 4 (from the above)High ActivityHigh ActivityHigh Activity

The specific structures of the heterocyclic derivatives are detailed in the cited literature.[2][3]

The data suggests that the derivatization of the 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid scaffold can lead to potent antimicrobial and antifungal agents. The varying activity profiles against Gram-positive and Gram-negative bacteria, as well as fungi, indicate that the nature of the heterocyclic ring system plays a crucial role in determining the spectrum of activity.

Signaling Pathway and Experimental Workflows

To understand the biological context and the methodologies used to evaluate these compounds, the following diagrams illustrate the Kynurenine Pathway and a general workflow for antimicrobial susceptibility testing.

Kynurenine_Pathway cluster_inhibition Site of Inhibition Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO Kynurenic_Acid Kynurenic Acid (Neuroprotective) Kynurenine->Kynurenic_Acid KAT Anthranilic_Acid Anthranilic_Acid Kynurenine->Anthranilic_Acid Kynureninase Three_Hydroxykynurenine 3-Hydroxykynurenine (Neurotoxic) Kynurenine->Three_Hydroxykynurenine KMO Xanthurenic_Acid Xanthurenic_Acid Three_Hydroxykynurenine->Xanthurenic_Acid KAT Three_Hydroxyanthranilic_Acid 3-Hydroxyanthranilic Acid (Neurotoxic) Three_Hydroxykynurenine->Three_Hydroxyanthranilic_Acid Kynureninase Quinolinic_Acid Quinolinic Acid (Excitotoxic) Three_Hydroxyanthranilic_Acid->Quinolinic_Acid NAD NAD+ Quinolinic_Acid->NAD Dichlorophenyl-4-oxobutanoic acids Dichlorophenyl-4-oxobutanoic acids

Caption: The Kynurenine Pathway and the site of action for dichlorophenyl-4-oxobutanoic acids.

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay cluster_procedure Procedure cluster_results Results Compound_Prep Prepare stock solutions of dichlorophenyl-4-oxobutanoic acid derivatives Compound_Application Apply compound-impregnated disks or serial dilutions to plates Compound_Prep->Compound_Application Inoculum_Prep Prepare standardized bacterial/fungal inoculum (e.g., 0.5 McFarland standard) Plate_Inoculation Inoculate agar plates or microtiter plates Inoculum_Prep->Plate_Inoculation Disk_Diffusion Disk Diffusion Assay (Qualitative) Broth_Microdilution Broth Microdilution Assay (Quantitative - MIC) Plate_Inoculation->Compound_Application Incubation Incubate at optimal temperature and time Compound_Application->Incubation Measure_Zones Measure zones of inhibition Incubation->Measure_Zones Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Incubation->Determine_MIC

References

Lack of Publicly Available Data Prevents Comprehensive Cross-Reactivity Analysis of 4-(2,3-Dichlorophenyl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

A thorough investigation of scientific literature and chemical databases has revealed a significant lack of publicly available information regarding the cross-reactivity, binding profile, and specific biological targets of 4-(2,3-Dichlorophenyl)-4-oxobutanoic acid. This absence of experimental data precludes the creation of a detailed comparison guide as requested.

Efforts to locate binding assay results, kinase inhibitor profiles, or receptor screening data for this compound were unsuccessful. Consequently, the core requirements for a comparative analysis, including quantitative data for structured tables, detailed experimental protocols, and the visualization of signaling pathways, cannot be met at this time.

While information on the synthesis and basic physicochemical properties of the compound is available, no studies detailing its interactions with biological molecules could be identified. Research on structurally similar compounds, such as those with different substitution patterns on the phenyl ring, was found; however, this information cannot be reliably extrapolated to predict the specific cross-reactivity profile of this compound. The subtle differences in chemical structure can lead to significant changes in biological activity and off-target effects.

A similar challenge was noted for a related compound, 4-((3,4-Dichlorophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid, for which a comprehensive investigation of binding targets could not be completed due to the absence of public data. This suggests that detailed pharmacological profiling for this class of compounds may not be widely disseminated in the public domain.

Without foundational data on the primary biological target(s) and potential off-targets of this compound, a meaningful comparison to alternative molecules is not feasible. Such an analysis would require, at a minimum, quantitative binding data (e.g., IC50, Ki values) from relevant assays.

Therefore, we are unable to provide the requested comparison guide. Further empirical research, including initial screening and profiling studies, would be necessary to elucidate the pharmacological characteristics of this compound before a comprehensive cross-reactivity and comparative analysis can be conducted.

Safety Operating Guide

4-(2,3-Dichlorophenyl)-4-oxobutanoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and procedural information for the proper disposal of 4-(2,3-Dichlorophenyl)-4-oxobutanoic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring personal safety, environmental protection, and regulatory compliance.

Hazard Identification and Safety Data

Based on available safety data sheets, this compound presents several hazards.[1] It is harmful if swallowed, may cause an allergic skin reaction, causes serious eye damage, and may lead to respiratory irritation.[1] Furthermore, it is classified as very toxic to aquatic life.[1]

Hazard Classification Description GHS Hazard Statement
Acute Oral ToxicityHarmful if swallowed.H302
Skin SensitizationMay cause an allergic skin reaction.H317
Serious Eye DamageCauses serious eye damage.H318
Specific Target Organ ToxicityMay cause respiratory irritation.H335
Acute Aquatic HazardVery toxic to aquatic life.H400
Chronic Aquatic HazardHarmful to aquatic life with long lasting effects.H412

Personal Protective Equipment (PPE)

Before handling or preparing for disposal, ensure the appropriate Personal Protective Equipment (PPE) is worn to minimize exposure risk.

PPE Category Item Specification
Hand Protection Chemical-resistant glovesNitrile or other appropriate material.
Eye/Face Protection Safety gogglesTightly fitting, conforming to EN 166 (EU) or NIOSH (US).[2]
Skin and Body Laboratory coatFire/flame resistant and impervious clothing.[2]
Respiratory Full-face respiratorUse if exposure limits are exceeded or irritation is experienced.[2]

Step-by-Step Disposal Protocol

Proper disposal requires careful segregation and handling of waste streams. Never dispose of this chemical down the drain or in regular trash.[3] Disposal must be conducted through an approved waste disposal plant or licensed waste carrier.[1][4]

Experimental Protocol: Waste Segregation and Collection

  • Identify Waste Streams : Separate waste into two main categories:

    • Solid Waste : Contaminated consumables (e.g., gloves, weigh boats, paper towels).

    • Aqueous Waste : Solutions containing dissolved this compound.

  • Use Designated Containers :

    • Collect solid waste in a clearly labeled, sealable hazardous waste container designated for "Solid Acidic Organic Waste".[5][6]

    • Collect aqueous waste in a separate, clearly labeled, and compatible container for "Aqueous Acidic Organic Waste".[5][6] Do not mix different waste streams.[6]

    • Ensure all containers are in good condition, leak-proof, and kept securely closed when not in use.[3][6]

  • Handling Solid Waste :

    • Place all contaminated disposables directly into the designated solid waste container.

    • Avoid creating dust during transfer.[2]

    • Once the container is full (no more than 75% capacity to allow for expansion[7]), seal it securely.

  • Handling Aqueous Waste :

    • Carefully pour aqueous solutions containing the compound into the designated liquid waste container.

    • For small amounts of dilute acidic aqueous waste, neutralization may be considered as part of the experimental procedure before collection, provided local regulations permit it. This must be done in a fume hood by slowly adding a dilute base (e.g., 1M sodium hydroxide) to reach a pH between 6.0 and 8.0.[5] However, the primary disposal route for this compound should be via a licensed waste handler.

  • Disposal of Empty Containers :

    • Thoroughly empty the original chemical container.

    • The first rinse of the container with a suitable solvent must be collected as hazardous waste.[3]

    • For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[3]

    • After appropriate rinsing and air-drying, deface the label and dispose of the container according to institutional guidelines.[3]

  • Storage and Pickup :

    • Store sealed waste containers in a designated, well-ventilated, and secure Satellite Accumulation Area (SAA) away from incompatible materials.[6]

    • Request a waste pickup from your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[3][6]

Emergency Procedures for Spills

In the event of a spill, follow these procedures:

  • Evacuate and Secure : Immediately evacuate the area and prevent access.[5]

  • Ventilate : Ensure the area is well-ventilated.

  • Wear PPE : Don appropriate PPE before attempting cleanup.

  • Containment : Prevent further leakage or spillage if safe to do so.[2] Do not let the product enter drains.[4]

  • Cleanup : Gently cover the spill with an inert, absorbent material (e.g., sand, vermiculite, or a commercial acid neutralizer).[4][5] Avoid creating dust.[5] Sweep or vacuum the material into a suitable, labeled container for disposal.[8]

  • Decontaminate : Clean the spill area thoroughly with soap and water.[5]

Disposal Workflow Diagram

G cluster_prep Preparation & Safety cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_final Final Disposal A Wear Required PPE (Gloves, Goggles, Lab Coat) B Experiment Generates Waste Containing this compound C1 Solid Waste (Gloves, Weigh Boats, etc.) B->C1 Solid C2 Aqueous Waste (Solutions) B->C2 Aqueous D1 Collect in Labeled 'Solid Acidic Organic Waste' Container C1->D1 D2 Collect in Labeled 'Aqueous Acidic Organic Waste' Container C2->D2 E Securely Seal Containers When Not in Use or Full F Store in Designated Satellite Accumulation Area E->F G Arrange Pickup with Licensed Waste Contractor / EHS F->G H Final Disposal at an Approved Facility G->H

Caption: Workflow for the safe disposal of this compound waste.

References

Comprehensive Safety and Handling Guide for 4-(2,3-Dichlorophenyl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols and logistical information for the handling and disposal of 4-(2,3-Dichlorophenyl)-4-oxobutanoic acid. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive personal protective equipment strategy is crucial to minimize exposure. The following table summarizes the recommended PPE.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn where splashing is possible.[1]Protects eyes from splashes and dust.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). A flame-retardant and impervious lab coat should be worn.[1][2]Prevents skin contact with the chemical. Gloves should be inspected before use and changed frequently.[2]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[3][4][5] If a fume hood is not available or if dust is generated, a full-face respirator with appropriate cartridges should be used.[1]Avoids inhalation of dust or vapors.
Foot Protection Closed-toe shoes are required.[4]Protects feet from spills.

Operational Plan: Safe Handling Procedure

Adherence to a strict operational workflow is paramount to ensure safety during the handling of this compound.

Workflow for Handling this compound

Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep1 Verify Fume Hood Functionality prep2 Gather All Necessary Materials prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handling1 Perform All Manipulations in Fume Hood prep3->handling1 handling2 Avoid Dust Formation handling1->handling2 handling3 Keep Container Tightly Closed When Not in Use handling2->handling3 cleanup1 Decontaminate Work Area handling3->cleanup1 cleanup2 Segregate and Label Waste cleanup1->cleanup2 cleanup3 Remove PPE Correctly cleanup2->cleanup3 cleanup4 Wash Hands Thoroughly cleanup3->cleanup4

Caption: Procedural workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Key Disposal Considerations:

  • Halogenated Organic Waste : As a dichlorinated compound, this substance is classified as a halogenated organic waste.[3][6] It must be disposed of in a designated "Halogenated Organic Waste" container.[3][4]

  • Waste Segregation : Do not mix halogenated organic waste with non-halogenated organic waste or other waste streams.[6][7]

  • Labeling : All waste containers must be clearly and accurately labeled with a hazardous waste tag.[7][8]

  • Container Management : Waste containers should be kept tightly closed, stored in a well-ventilated area, and located in a designated satellite accumulation area.[7]

  • Regulatory Compliance : All disposal activities must adhere to federal, state, and local environmental regulations.

Disposal Workflow Diagram

Disposal Workflow cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal collect1 Segregate Halogenated Waste collect2 Use Designated Waste Container collect1->collect2 collect3 Label Container with Hazardous Waste Tag collect2->collect3 storage1 Store in Satellite Accumulation Area collect3->storage1 storage2 Keep Container Tightly Closed storage1->storage2 disposal1 Arrange for Professional Waste Disposal storage2->disposal1 disposal2 Maintain Disposal Records disposal1->disposal2

Caption: Step-by-step process for the proper disposal of halogenated organic waste.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

  • Inhalation : Move the victim to fresh air.[9]

  • Skin Contact : Immediately remove contaminated clothing and rinse the affected area with plenty of water.[9]

  • Eye Contact : Rinse eyes with pure water for at least 15 minutes.[9]

  • Ingestion : Rinse mouth with water.[9]

  • Spills : In case of a spill, avoid dust formation.[9] Collect the material for disposal and decontaminate the area.[9]

For any significant exposure or spill, seek immediate medical attention and inform the relevant environmental health and safety personnel at your institution.

References

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-(2,3-Dichlorophenyl)-4-oxobutanoic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.